Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYKQPLSSCCDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)SC)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332988 | |
| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116170-90-2 | |
| Record name | Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry. This class of compounds serves as a crucial scaffold for the development of various therapeutic agents, particularly kinase inhibitors. This document details the core synthetic methodology, experimental protocols, and the biological context of this important heterocyclic compound.
Introduction
Substituted 2-aminothiophenes are a pivotal class of heterocyclic compounds in drug discovery and materials science. Their versatile chemical nature allows for the construction of complex molecular architectures with a wide range of biological activities. The title compound, this compound, is a key intermediate in the synthesis of thieno[2,3-d]pyrimidines, which are known to exhibit potent inhibitory activity against various protein kinases implicated in cancer and other diseases.
The primary synthetic route to this and similar 2-aminothiophenes is the Gewald multicomponent reaction. This one-pot synthesis is highly efficient and versatile, involving the condensation of a carbonyl compound (or its equivalent), an activated nitrile, and elemental sulfur in the presence of a basic catalyst.
Synthesis Methodology: The Gewald Reaction
The synthesis of this compound is achieved through a variation of the Gewald reaction. The general mechanism involves three key steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an active methylene compound and a carbonyl compound to form an α,β-unsaturated intermediate.
-
Michael Addition of Sulfur: Elemental sulfur, activated by the base, undergoes a Michael addition to the electron-deficient double bond of the Knoevenagel adduct.
-
Cyclization and Tautomerization: The resulting intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.
In the specific synthesis of the title compound, a key starting material is ethyl 2-cyano-3,3-bis(methylthio)acrylate, which serves as the equivalent of the Knoevenagel condensation product.
Reaction Scheme:
Caption: Overall reaction for the synthesis of the target compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound, based on established procedures for analogous 2-aminothiophenes.
Synthesis of the Starting Material: Ethyl 2-cyano-3,3-bis(methylthio)acrylate
This precursor can be synthesized from ethyl cyanoacetate, carbon disulfide, and methyl iodide in the presence of a base.
Materials:
-
Ethyl cyanoacetate
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Ethanol
-
Methyl iodide (CH₃I)
Procedure:
-
To a stirred solution of ethyl cyanoacetate in DMF, add potassium carbonate in portions at room temperature.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Cool the reaction mixture again in an ice bath and add methyl iodide dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-cyano-3,3-bis(methylthio)acrylate.
Synthesis of this compound
Materials:
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate
-
Malononitrile
-
Morpholine or Diethylamine
-
Ethanol
-
Elemental Sulfur (optional, as the precursor already contains sulfur)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyano-3,3-bis(methylthio)acrylate and malononitrile in ethanol.
-
Add a catalytic amount of morpholine to the solution.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of substituted 2-aminothiophenes via the Gewald reaction. The data for the specific title compound may vary depending on the exact reaction conditions and scale.
| Parameter | Value | Reference |
| Yield | 70-90% | General literature on Gewald reactions |
| Melting Point | 203-207 °C (for the methyl ester analog) | [1] |
| Reaction Time | 3-5 hours | [2] |
| Reaction Temperature | Reflux (Ethanol, ~78 °C) | [2] |
Biological Context: Precursor to Kinase Inhibitors
This compound is a valuable building block for the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is a well-known "privileged scaffold" in medicinal chemistry, frequently found in potent kinase inhibitors.
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, inhibitors of specific kinases are a major focus of modern drug development.
The 2-aminothiophene moiety of the title compound provides the necessary functionalities to construct the pyrimidine ring of the thieno[2,3-d]pyrimidine core. The substituents on the thiophene ring can be further modified to optimize the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Signaling Pathway and Drug Action
The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), such as the Epidermal Growth Factor Receptor (EGFR), and how a thieno[2,3-d]pyrimidine-based inhibitor can block its downstream signaling, which is crucial for cancer cell proliferation and survival.
Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.
Conclusion
The synthesis of this compound via the Gewald reaction is a robust and efficient method for obtaining a key intermediate for the development of potent kinase inhibitors. The versatility of the 2-aminothiophene scaffold allows for extensive chemical modifications, making it a valuable platform for the design of novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize and utilize this important heterocyclic compound in their research endeavors.
References
Gewald reaction for substituted 2-aminothiophenes
An In-depth Technical Guide to the Gewald Reaction: Synthesis of Substituted 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Gewald three-component reaction (G-3CR), a cornerstone in synthetic chemistry for the creation of highly substituted 2-aminothiophenes. These thiophene scaffolds are of paramount importance in medicinal chemistry and drug discovery, serving as the core for numerous biologically active compounds.[1][2] This document outlines the reaction mechanism, quantitative data on substrate scope, a detailed experimental protocol, and the reaction's significance in modern drug development.
The Core Reaction: Mechanism and Scope
The Gewald reaction is a one-pot, multicomponent synthesis that combines a carbonyl compound (ketone or aldehyde), an α-activated acetonitrile (such as malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[3][4] First reported by Karl Gewald in the 1960s, its reliability, mild reaction conditions, and the availability of reagents have established it as a universal method for accessing this class of heterocycles.[5][6]
The reaction mechanism is understood to proceed through three key stages, as elucidated by extensive studies, including computational DFT calculations.[7][8]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate (a vinylidene cyanide derivative).[7][9]
-
Michael Addition of Sulfur: The α,β-unsaturated nitrile then undergoes a nucleophilic attack by a sulfur species. Computational studies suggest a complex process involving the opening of the S₈ sulfur ring to form polysulfide intermediates.[7][8]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization (Thorpe-Ziegler reaction), followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring.[9] The formation of the aromatic product is the primary thermodynamic driving force for the reaction.[8]
The logical progression of the Gewald reaction mechanism is outlined below.
Quantitative Analysis of Reaction Parameters
The versatility of the Gewald reaction allows for a wide range of substrates. The yield is influenced by the nature of the reactants, the catalyst, and the reaction conditions. The following tables summarize representative data from various studies, showcasing the reaction's broad applicability.
Table 1: Substrate Scope and Yields for Various Carbonyl Compounds
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base/Solvent/Conditions | Time (h) | Yield (%) | Reference(s) |
| 1 | Cyclohexanone | Malononitrile | Morpholine / Ethanol / Reflux | 2 | 92 | [9] |
| 2 | Acetone | Ethyl Cyanoacetate | Morpholine / Methanol / 50°C | 1 | 85 | [6] |
| 3 | Cyclopentanone | Malononitrile | Piperidinium Borate (20 mol%) / Ethanol / 60°C | 0.5 | 94 | [9] |
| 4 | Butan-2-one | Malononitrile | Diethylamine / Ethanol / 50°C | - | 75-80 | [6] |
| 5 | Propiophenone | Malononitrile | Morpholine / Ball Mill / 60°C | 1 | 89 | [10] |
| 6 | Isobutyraldehyde | Malononitrile | Na₂S₆ / Water / Ultrasound (300W) | 0.5 | 90 | [11] |
| 7 | 4-Methylacetophenone | Ethyl Cyanoacetate | Morpholine / Ball Mill / 60°C | 2 | 70 | [10] |
Detailed Experimental Protocol
This section provides a generalized, detailed methodology for the one-pot synthesis of a substituted 2-aminothiophene, based on common laboratory practices reported in the literature.[12]
Materials:
-
Carbonyl compound (e.g., Cyclohexanone, 10 mmol, 1.0 equiv)
-
Active methylene nitrile (e.g., Malononitrile, 10 mmol, 1.0 equiv)
-
Elemental Sulfur (powdered, 10 mmol, 1.0 equiv)
-
Base catalyst (e.g., Morpholine, 2 mmol, 0.2 equiv)
-
Solvent (e.g., Ethanol, 20-30 mL)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
Apparatus:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plate and chamber
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (10 mmol).
-
Solvent and Catalyst Addition: Add ethanol (25 mL) to the flask, followed by the dropwise addition of the base catalyst (e.g., morpholine, 2 mmol) while stirring.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60°C for ethanol) with continuous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours, indicated by the consumption of the starting materials.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-cold water (50 mL). The product may precipitate as a solid.
-
If a solid forms, collect it by vacuum filtration using a Büchner funnel, wash with cold water, and air dry.
-
If the product is oily or does not precipitate, transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[12]
-
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
The diagram below illustrates a typical experimental workflow for the Gewald reaction.
Applications in Drug Discovery and Development
The 2-aminothiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Its incorporation into a molecule can lead to diverse pharmacological activities, including antiproliferative, antiviral, antifungal, and antibacterial properties.[2][7]
-
Enzyme Inhibition: Many 2-aminothiophene derivatives act as potent enzyme inhibitors, a critical function in treating numerous diseases.[1]
-
Receptor Modulation: They are key components in molecules designed as allosteric modulators and receptor antagonists, such as the A1 adenosine receptor modulators.[13][14]
-
Marketed Drugs: The structural motif is present in several successful drugs. Notable examples include the antipsychotic drug Olanzapine and the anti-inflammatory agent Tinoridine .[9]
The Gewald reaction's efficiency and tolerance for diverse functional groups make it an invaluable tool for generating large libraries of novel compounds for high-throughput screening in the drug discovery pipeline.
Conclusion
The Gewald reaction remains one of the most efficient and versatile methods for synthesizing polysubstituted 2-aminothiophenes.[5] Its straightforward, one-pot nature, coupled with the immense biological significance of its products, ensures its continued prominence in both academic research and the pharmaceutical industry.[15] Modern modifications, such as the use of microwave irradiation, solid-supported synthesis, and green chemistry approaches, have further expanded its utility, making it an indispensable tool for the modern synthetic chemist.[10][11][16]
References
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pnrjournal.com [pnrjournal.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and drug discovery. As a highly functionalized heterocyclic compound, it serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, a probable synthetic route, and the known biological activities of the broader class of 2-aminothiophene derivatives to which this compound belongs. The information presented herein is intended to support further research and development efforts involving this and related molecular entities.
Physicochemical Properties
| Property | Value (for Methyl Analog) |
| Molecular Formula | C₉H₁₀N₂O₂S₂ |
| Molecular Weight | 242.32 g/mol |
| Melting Point | 203-207 °C |
| Boiling Point (Predicted) | ~442.2 °C |
| Density (Predicted) | ~1.43 g/cm³ |
| pKa (Predicted) | ~ -1.20 |
| Solubility | Likely soluble in common organic solvents such as ethanol, DMSO, and DMF. |
Note: The molecular formula and weight have been adjusted for the ethyl ester. Other values are for the methyl ester and should be considered estimates.
Synthesis
The most probable and widely used method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction . This one-pot, multi-component reaction offers a straightforward approach to this class of compounds.
Experimental Protocol: Gewald Synthesis
A likely synthetic protocol for this compound would involve the reaction of a suitable β-keto ester, an activated nitrile, elemental sulfur, and a basic catalyst.
Materials:
-
Ethyl 2-cyano-3-(methylthio)acrylate
-
An appropriate active methylene nitrile (e.g., malononitrile)
-
Elemental Sulfur
-
Morpholine (or another suitable base)
-
Ethanol (as solvent)
Procedure:
-
To a stirred solution of ethyl 2-cyano-3-(methylthio)acrylate and malononitrile in ethanol, add elemental sulfur.
-
To this mixture, add morpholine dropwise at room temperature.
-
The reaction mixture is then typically heated to reflux and stirred for several hours.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activity and Potential Signaling Pathways
While specific biological data for this compound is limited, the broader class of 2-aminothiophene derivatives has been extensively studied and shown to possess a range of biological activities.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of substituted thiophenes. The mechanism of action is often attributed to the ability of the thiophene ring and its substituents to interact with microbial enzymes and cellular structures.
Anticancer Activity
Thiophene derivatives have emerged as a promising scaffold in the development of novel anticancer agents.[1] Their mechanisms of action are diverse and can include:
-
Kinase Inhibition: Many heterocyclic compounds containing a thiophene core have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Some thiophene derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Substituted thiophenes can trigger programmed cell death in cancer cells through various signaling pathways.
Conclusion
This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this compound is sparse, the established chemistry of 2-aminothiophenes, particularly the Gewald reaction, provides a reliable synthetic route. The known antimicrobial and anticancer activities of this class of compounds underscore the potential of this specific derivative as a lead scaffold in drug discovery programs. Further investigation into its precise physicochemical properties and biological profile is warranted to fully elucidate its therapeutic potential.
References
Crystal structure of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
A comprehensive analysis of the crystal structure of a closely related analogue to Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate provides critical insights for researchers, scientists, and drug development professionals. Due to the absence of publicly available crystallographic data for this compound, this guide focuses on the well-characterized structure of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a molecule sharing the core aminothiophene carboxylate scaffold.
This technical document offers a detailed examination of the synthesis, experimental protocols, and crystallographic data of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. The structural data presented is foundational for understanding the molecular geometry, intermolecular interactions, and potential pharmacophoric features of this class of compounds, which are known intermediates in the synthesis of various agrochemicals, dyes, and pharmacologically active agents.
Molecular Structure and Crystallographic Data
The title compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (C₁₀H₁₃NO₃S), crystallizes in a monoclinic system. The molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. The crystal packing is further consolidated by intermolecular N—H⋯O links.
Crystallographic Data Summary
| Parameter | Value[1] |
| Molecular Formula | C₁₀H₁₃NO₃S |
| Molecular Weight | 227.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5397 (3) |
| b (Å) | 8.4514 (3) |
| c (Å) | 16.7058 (6) |
| β (°) | 94.465 (1) |
| Volume (ų) | 1061.28 (7) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 150 (2) |
Data Collection and Refinement
| Parameter | Value[1] |
| Diffractometer | Bruker APEXII CCD |
| Absorption Correction | Multi-scan |
| Measured Reflections | 12338 |
| Independent Reflections | 3400 |
| R_int | 0.025 |
| R[F² > 2σ(F²)] | 0.038 |
| wR(F²) | 0.111 |
| Goodness-of-fit (S) | 1.05 |
Experimental Protocols
The synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is achieved via the Gewald reaction, a well-established method for the preparation of 2-aminothiophenes.[1] This multicomponent condensation involves a ketone, an activated nitrile, and elemental sulfur in the presence of a base.
Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
A mixture of ethyl cyanoacetate (11.3 g, 0.10 mol) and acetylacetone (10.22 g, 0.10 mol) in absolute ethanol (20 ml) is added to a solution of elemental sulfur (3.2 g, 0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol at room temperature. The reaction mixture is then refluxed for 3 hours and subsequently cooled. The precipitated product is filtered, washed with ethanol, dried, and recrystallized from ethanol to yield orange blocks of the title compound.[1]
Single-Crystal X-ray Diffraction
Data collection was performed on a Bruker APEXII CCD diffractometer. The structure was solved using SIR97 and refined with SHELXL97. All hydrogen atoms were positioned geometrically and refined as riding atoms.[1]
Visualizations
Molecular Structure
Molecular structure of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate.
Experimental Workflow: Gewald Reaction
Generalized workflow for the synthesis of 2-aminothiophenes via the Gewald reaction.
References
Spectroscopic and Synthetic Insights into a Substituted Thiophene Carboxylate Derivative
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide addresses the spectroscopic and synthetic aspects of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document provides a comprehensive overview of the spectroscopic data for closely related analogues and details a general, widely applicable synthetic methodology. This information is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of similar molecular scaffolds.
Spectroscopic Data of Structurally Related Compounds
Table 1: ¹H NMR Spectroscopic Data of Related Thiophene Carboxylates
| Compound Name | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate [1] | CDCl₃ | 1.38 (t, 3H, CH₃CH₂O), 2.43 (s, 3H, COCH₃), 2.7 (s, 3H, CH₃), 4.32 (q, 2H, OCH₂), 6.67 (broad s, 2H, NH₂) |
| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate [2] | DMSO-d₆ | 1.25 (m, 6H, H-ester), 2.58 (s, 3H, CH₃), 4.16 (m, 4H, OCH₂), 7.90 (s, 2H, NH₂) |
| 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate [3] | CDCl₃ | 1.33 (t, J = 7.16 Hz, 3H, CH₃CH₂O), 2.7 (s, 3H, CH₃), 3.84 (s, 3H, CH₃O), 4.26 (q, J = 7.16 Hz, 2H, CH₃CH₂O), 6.57 (bs, 2H, NH₂) |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate [2] | DMSO-d₆ | 1.27 (t, J = 7.1 Hz, 3H, H-ester), 2.27 (s, 3H, CH₃), 2.59 (s, 3H, H-acetyl), 4.19 (q, J = 7.0 Hz, 2H, OCH₂), 8.00 (s, 2H, NH₂) |
Table 2: Infrared (IR) Spectroscopic Data of Related Thiophene Carboxylates
| Compound Name | Sample Prep. | Key Absorption Bands (ν, cm⁻¹) |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate [1] | KBr | 3408, 3294 (NH), 1666 (C=O), 1605, 1586, 1253 |
| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate [2] | KBr | 3423, 3306 (NH), 2986 (CH), 1676, 1593 (C=O), 1529, 1440 (C=C), 1238 (C-O) |
| 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate [3] | KBr | 3422, 3306 (NH), 1681 (C=O), 1589 (NH), 1331 (C-N) |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate [2] | KBr | 3408, 3298 (NH), 2991 (CH), 1670, 1609 (C=O), 1587, 1510, 1440, 1336 (C=C), 1253 (C-O) |
Experimental Protocols: The Gewald Aminothiophene Synthesis
The synthesis of 2-aminothiophenes is most commonly achieved through the Gewald reaction. This robust and versatile one-pot, three-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.
A general procedure for the synthesis of a related compound, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate , is as follows[1]:
-
A solution of elemental sulfur (3.2 g, 0.10 mol) and diethylamine (5 ml) in 50 ml of absolute ethanol is prepared at room temperature.
-
To this solution, a mixture of ethyl cyanoacetate (11.3 g, 0.10 mol) and acetylacetone (10.22 g, 0.10 mol) in absolute ethanol (20 ml) is added.
-
The reaction mixture is refluxed for 3 hours and then allowed to cool.
-
The precipitated product is collected by filtration, washed with ethanol, and dried.
-
The crude product is recrystallized from ethanol to yield the pure compound.
This methodology can be adapted for the synthesis of this compound by selecting the appropriate starting materials.
Visualization of the Synthetic Workflow
The logical workflow for the synthesis and characterization of substituted thiophenes via the Gewald reaction is depicted in the following diagram.
Caption: Synthetic and analytical workflow for thiophene derivatives.
References
Technical Guide: ¹H NMR Spectrum of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate would feature signals corresponding to the ethyl ester protons, the amino group protons, and the methylthio group protons. The absence of a proton on the thiophene ring simplifies the spectrum, as no signals from the heterocyclic core are expected.
Based on the analysis of related compounds, the predicted ¹H NMR data is summarized in the table below.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂CH₃ (Ethyl ester) | 1.2 - 1.4 | Triplet (t) | 3H |
| -OCH₂CH₃ (Ethyl ester) | 4.1 - 4.4 | Quartet (q) | 2H |
| -NH₂ (Amino) | 6.5 - 8.0 | Broad Singlet (br s) | 2H |
| -SCH₃ (Methylthio) | 2.4 - 2.7 | Singlet (s) | 3H |
Note: The chemical shift of the -NH₂ protons can be highly variable and is dependent on solvent, concentration, and temperature. This signal may also exchange with D₂O.
Analysis of Structurally Analogous Compounds
The prediction of the ¹H NMR spectrum is informed by the experimental data of several closely related thiophene derivatives. The following table summarizes the ¹H NMR data for some of these analogs, providing a basis for the predicted values for the target compound.
Table 2: ¹H NMR Data of Structurally Similar Thiophene Derivatives
| Compound | Solvent | -CH₂CH₃ (t, 3H) | -OCH₂CH₃ (q, 2H) | Other Signals (δ, ppm) |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate[1] | CDCl₃ | 1.38 | 4.32 | 2.43 (s, 3H, COCH₃), 2.7 (s, 3H, CH₃), 6.67 (br s, 2H, NH₂) |
| Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate[2] | DMSO-d₆ | 1.25 (m, 6H) | 4.16 (m, 4H) | 2.58 (s, 3H, CH₃), 7.90 (s, 2H, NH₂) |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[2] | CDCl₃ | 1.35 | 4.23 | 1.74-1.80 (m, 4H), 2.49-2.71 (m, 4H), 5.95 (s, 2H, NH₂) |
The data from these analogs supports the predicted chemical shifts for the ethyl ester group in the target molecule. The electronic environment created by the cyano and methylthio groups is expected to influence the precise chemical shifts, but they are likely to fall within the specified ranges.
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may affect the chemical shifts, particularly for the NH₂ protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
3.2. NMR Spectrometer Setup
-
Use a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
The acquisition time should be set to at least 2-3 seconds to ensure good resolution.
-
A relaxation delay of 1-2 seconds between scans is recommended.
3.3. Data Acquisition
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. Typically, 16 to 64 scans are sufficient for a sample of this concentration.
-
To confirm the presence of the amino (-NH₂) protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the NH₂ protons should disappear or significantly decrease in intensity.
3.4. Data Processing
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to aid in structural elucidation.
Visualization
Molecular Structure and ¹H NMR Assignments
Caption: Predicted ¹H NMR signal assignments for the target molecule.
Logical Workflow for Spectral Analysis
Caption: A standard workflow for ¹H NMR spectral analysis.
References
An In-depth Technical Guide to the 13C NMR Analysis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. This document outlines the predicted chemical shifts, presents a detailed experimental protocol for acquiring such data, and illustrates the molecular structure with corresponding carbon assignments.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR chemical shifts for this compound have been estimated based on the analysis of structurally related compounds and known substituent effects on the thiophene ring. The predicted values provide a valuable reference for the interpretation of experimental spectra.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| Thiophene Ring | ||
| C2 | ~162-168 | This carbon is part of a carboxylate group, which is strongly deshielding. |
| C3 | ~150-158 | The amino group at this position causes a significant downfield shift. |
| C4 | ~95-105 | The cyano group is electron-withdrawing, but this position is shielded by the adjacent amino group. |
| C5 | ~145-155 | The methylthio group is deshielding, leading to a downfield shift. |
| Substituents | ||
| -CN | ~115-120 | The carbon of the cyano group typically appears in this region. |
| -S-CH₃ | ~15-20 | The methyl group attached to the sulfur atom is expected in the aliphatic region. |
| -COOCH₂CH₃ (C=O) | ~165-170 | The carbonyl carbon of the ester group is highly deshielded. |
| -COOCH₂CH₃ | ~60-65 | The methylene carbon of the ethyl ester is influenced by the adjacent oxygen atom. |
| -COOCH₂CH₃ | ~14-18 | The terminal methyl carbon of the ethyl ester is found in the typical aliphatic range. |
Note: These are predicted values and actual experimental data may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹³C NMR Analysis
The following protocol provides a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum for this compound.
Objective: To obtain a quantitative and high-resolution ¹³C NMR spectrum to confirm the chemical structure of the target compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., Bruker, JEOL, or Varian) with a minimum field strength of 7.05 T (300 MHz for ¹H) is recommended. A higher field will provide better signal dispersion.
-
A 5 mm broadband probe is suitable for this analysis.
Sample Preparation:
-
Weigh approximately 20-50 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Common choices include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
If desired, add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Data Acquisition Parameters:
-
Experiment: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker systems).
-
Pulse Program: A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, which is crucial for quantitative analysis.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 1024 to 4096 scans should provide a good signal-to-noise ratio.
-
Temperature: The experiment should be performed at a constant temperature, typically 298 K (25 °C).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS).
-
Integrate the signals if quantitative information is required.
Molecular Structure and ¹³C NMR Assignments
The following diagram illustrates the molecular structure of this compound with each carbon atom labeled for clear correlation with the predicted ¹³C NMR data.
Caption: Molecular structure of this compound with labeled carbon positions for ¹³C NMR assignment.
The Diverse Biological Activities of Substituted Thiophene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold, a five-membered aromatic ring containing a sulfur atom, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to be readily substituted at various positions have made it a privileged structure in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities exhibited by substituted thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details the experimental protocols for their synthesis and biological evaluation, presents quantitative activity data, and visualizes key signaling pathways and experimental workflows.
Anticancer Activity of Thiophene Derivatives
Thiophene-containing compounds have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often depend on the specific substitution patterns on the thiophene ring, which allow them to interact with various cancer-specific protein targets and signaling pathways.[1][3]
Mechanisms of Anticancer Action
Substituted thiophenes exert their anticancer effects through several key mechanisms, including the inhibition of crucial enzymes and disruption of cellular processes essential for tumor growth and survival.
-
Kinase Inhibition: Many thiophene derivatives have been shown to target protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, certain benzyl urea tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint.[4]
-
Tubulin Polymerization Inhibition: Several thiophene-based compounds act as antimitotic agents by interfering with microtubule dynamics. They can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] This mechanism is similar to that of established anticancer drugs like vinca alkaloids and taxanes.
-
Induction of Apoptosis: Thiophene derivatives can trigger programmed cell death (apoptosis) in cancer cells through various pathways. This can involve the activation of caspases, modulation of the Bax/Bcl-2 ratio, and an increase in reactive oxygen species (ROS).[4][5]
-
Topoisomerase Inhibition: Some thiophene analogs have been found to inhibit topoisomerases, enzymes that are essential for DNA replication and transcription. By targeting these enzymes, these compounds can induce DNA damage and cell death in rapidly dividing cancer cells.[5]
A simplified representation of some key anticancer mechanisms of thiophene derivatives is depicted below.
Caption: Key anticancer mechanisms of substituted thiophene derivatives.
Quantitative Anticancer Activity
The anticancer potency of substituted thiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A selection of reported IC50 values is presented in the table below.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivatives | Hep3B | 5.46 - 12.58 | [4] |
| Benzyl Urea Tetrahydrobenzo[b]thiophene | A549 | Submicromolar | [4] |
| 2,3-Fused Thiophene Scaffolds | HepG2, SMMC-7721 | Variable | [6] |
Antimicrobial Activity of Thiophene Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted thiophenes have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, including drug-resistant strains.[7][8][9]
Mechanisms of Antimicrobial Action
The antimicrobial effects of thiophene derivatives are attributed to their ability to interfere with essential bacterial processes.
-
Disruption of Bacterial Cell Membranes: Some thiophene derivatives can increase the permeability of the bacterial outer membrane, leading to leakage of cellular contents and cell death.[7][10]
-
Inhibition of Cell Division: Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of FtsZ, a protein crucial for bacterial cell division, thereby preventing bacterial replication.[10][11]
-
Targeting Outer Membrane Proteins: Molecular docking studies suggest that some thiophene derivatives can bind with high affinity to outer membrane proteins of Gram-negative bacteria, such as CarO1, Omp33, OmpW, and OmpC, potentially disrupting their function.[7]
The proposed mechanism of action for a thiophenyl-pyrimidine derivative targeting the FtsZ protein is illustrated below.
Caption: Inhibition of bacterial cell division by a thiophenyl-pyrimidine derivative.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of thiophene derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (mg/L) | Reference |
| Thiophene Derivatives 4, 5, 8 | Colistin-resistant A. baumannii | 16 - 32 (MIC50) | [7] |
| Thiophene Derivatives 4, 5, 8 | Colistin-resistant E. coli | 8 - 32 (MIC50) | [7] |
| Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 - 4 | [12] |
| Thiophene derivative 7 | Pseudomonas aeruginosa | Potent | [9] |
Anti-inflammatory Activity of Thiophene Derivatives
Chronic inflammatory diseases pose a significant global health burden. Thiophene-based compounds, including commercially available drugs like Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[13][14]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of substituted thiophenes are primarily mediated through the inhibition of key enzymes in the inflammatory cascade.
-
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Many thiophene derivatives act as inhibitors of COX and LOX enzymes.[13][14] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By inhibiting these enzymes, thiophene compounds can effectively reduce inflammation. Some derivatives exhibit dual COX/LOX inhibition, which may offer a better safety profile compared to selective COX-2 inhibitors.[15][16]
The role of COX and LOX enzymes in the inflammatory pathway and their inhibition by thiophene derivatives is shown in the following diagram.
Caption: Inhibition of COX and LOX pathways by substituted thiophene derivatives.
Quantitative Anti-inflammatory Activity
The anti-inflammatory potential of thiophene derivatives is often evaluated in vitro by their ability to inhibit COX and LOX enzymes, and in vivo using models such as carrageenan-induced paw edema.
| Compound | Assay | Activity | Reference |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | In vitro COX-2 Inhibition | IC50 = 5.45 µM | [16] |
| N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b) | In vitro 5-LOX Inhibition | IC50 = 4.33 µM | [16] |
| Tetrasubstituted thiophene 4c | In vivo Carrageenan-induced paw edema | 77% protection at 20 mg/kg | [17] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of substituted thiophene derivatives.
Synthesis of Substituted Thiophenes: The Gewald Reaction
The Gewald reaction is a versatile and widely used one-pot synthesis for the preparation of polysubstituted 2-aminothiophenes.[6][18]
Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.
Detailed Protocol:
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1 equivalent), the active methylene compound (e.g., α-cyanoester or malononitrile; 1 equivalent), and elemental sulfur (1.2 equivalents).
-
Solvent Addition: Add a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Collect the precipitated solid by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][19]
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][8][20]
Detailed Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the thiophene derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a rapid and sensitive colorimetric assay for measuring acetylcholinesterase (AChE) activity and screening for its inhibitors.[7][21]
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen, and the AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test thiophene derivative at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding the ATCI substrate solution.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value of the thiophene derivative.
Conclusion
Substituted thiophene derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic accessibility, makes them attractive candidates for further drug discovery and development efforts. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate the research and development of novel thiophene-based therapeutics to address pressing unmet medical needs. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of even more potent and selective drug candidates in the future.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. broadpharm.com [broadpharm.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Synthetic approaches and therapeutic potential of thiophene derivatives as COX and LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Gewald Reaction [organic-chemistry.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data on the solubility and melting point of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate and its structurally related analogs. Due to the limited publicly available information on the exact target compound, this guide leverages data from close structural analogs to provide insightful estimations and relevant experimental protocols. This document is intended to support research and development activities by providing a comprehensive understanding of the physicochemical properties of this class of compounds.
Physicochemical Data of this compound and Analogs
Table 1: Melting Point of Structurally Related 2-Aminothiophene Derivatives
| Compound Name | Structure | Melting Point (°C) |
| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 110-115 | |
| Mthis compound | 203-207 |
Table 2: Qualitative Solubility of Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
| Solvent | Solubility |
| Ethanol | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dichloromethane (DCM) | Soluble |
| Water | Insoluble |
The variance in melting points between the two analogs highlights the significant impact of substituent positioning and the nature of the ester group on the crystalline structure and intermolecular forces of the compound. The methylthio group at the 5-position in the methyl ester analog likely contributes to stronger crystal lattice interactions, resulting in a substantially higher melting point.
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the melting point and solubility of organic compounds like this compound.
Melting Point Determination
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.
-
Measurement:
-
The packed capillary tube is placed in the heating block of the melting point apparatus.
-
A rapid heating rate is initially used to determine an approximate melting range.
-
The apparatus is allowed to cool, and a new sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a liquid (completion of melting) are recorded. This range is reported as the melting point.
Solubility Determination
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Qualitative solubility tests are used to classify a compound based on its solubility in a range of solvents with varying polarities and pH.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or droppers
-
Spatula
Procedure for Qualitative Solubility Testing:
-
Sample Preparation: Approximately 10-20 mg of the solid compound is placed into a small test tube.
-
Solvent Addition: 1 mL of the chosen solvent is added to the test tube.
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by flicking the test tube for 1-2 minutes.
-
Observation: The sample is visually inspected to determine if it has dissolved completely. The compound is classified as "soluble," "partially soluble," or "insoluble."
-
Solvent Series: This procedure is repeated with a series of solvents to create a solubility profile. A typical solvent series includes:
-
Water (polar, protic)
-
5% Aqueous HCl (for basic compounds)
-
5% Aqueous NaHCO₃ (for strongly acidic compounds)
-
5% Aqueous NaOH (for weakly and strongly acidic compounds)
-
Ethanol (polar, protic)
-
Dichloromethane (polar, aprotic)
-
Hexanes (nonpolar)
-
Experimental and Logical Workflows
The synthesis of 2-aminothiophene derivatives such as this compound is commonly achieved through the Gewald multicomponent reaction. The following diagram illustrates a typical experimental workflow for the synthesis and characterization of such a compound.
Caption: Experimental workflow for the synthesis and characterization of a 2-aminothiophene derivative.
This workflow outlines the key stages from the initial one-pot Gewald synthesis, through purification, to the final characterization of the product. The characterization phase is crucial for confirming the structure and purity of the synthesized compound, with melting point and solubility being key physical properties that are assessed. The spectroscopic analysis provides definitive structural confirmation.
Molecular structure and conformation of aminothiophenes
An in-depth technical guide on the core molecular structure and conformation of aminothiophenes, prepared for researchers, scientists, and drug development professionals.
Abstract
Aminothiophenes are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry, primarily due to their role as a "privileged scaffold."[1][2] Their structural versatility and capacity to act as bioisosteric replacements for phenyl groups make them foundational in the design of novel therapeutic agents.[3] Many aminothiophene derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, and notably act as allosteric modulators for key receptor targets.[3][4] This technical guide provides a comprehensive overview of the molecular structure and conformational characteristics of aminothiophenes. It details the experimental and computational methodologies used for their synthesis and analysis and presents key quantitative data in a structured format. Furthermore, it visualizes critical workflows and signaling pathways relevant to their application in drug discovery.
Molecular Structure and Conformation
The biological activity of aminothiophene derivatives is intrinsically linked to their three-dimensional structure and conformational preferences. Understanding these features is critical for structure-activity relationship (SAR) studies and rational drug design.
General Structural Features
The core of an aminothiophene is a five-membered thiophene ring with an amino group (-NH2) substituent. The position of the amino group (e.g., 2-aminothiophene or 3-aminothiophene) and the nature of other substituents at the C3, C4, and C5 positions dictate the molecule's overall geometry, electronic properties, and pharmacological profile.
Conformational Analysis
The conformation of substituted aminothiophenes is significantly influenced by non-covalent interactions, particularly intramolecular hydrogen bonding. In the widely studied class of 2-amino-3-aroylthiophenes, a strong intramolecular N-H···O hydrogen bond forms between the amino group and the carbonyl oxygen of the aroyl substituent.[5][6] This interaction results in the formation of a stable, planar six-membered ring that is nearly coplanar with the thiophene ring.[5][6] This planarity has been suggested to be important for their biological activity as allosteric enhancers of the A1 adenosine receptor.[7]
The overall molecular shape is further defined by the dihedral angles between the thiophene ring and its various substituents. For instance, in (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone, the dihedral angles between the thiophene ring, the C–C(=O)–C bridge, and the phenyl ring are 20.02(12)° and 46.47(11)°, respectively.[5] In contrast, for (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, the bridge is nearly coplanar with the thiophene ring (2.31(12)°), but the phenyl ring is almost perpendicular to this plane (81.67(5)°).[6]
Quantitative Structural Data
X-ray crystallography is the definitive method for determining the precise atomic arrangement in the solid state. The data provides insights into bond lengths, angles, and intermolecular interactions.
Table 1: Crystallographic Data for Selected 2-Aminothiophene Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
|---|---|---|---|---|---|---|---|---|
| (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | C₁₅H₁₅NOS | Orthorhombic | Pna2₁ | 9.2080(4) | 14.0485(7) | 10.3826(6) | - | [5][6][7] |
| (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone | C₁₃H₁₂ClNOS | Monoclinic | P2₁/c | 10.6092(8) | 10.8355(8) | 11.1346(9) | 98.643(6) |[5][6][7] |
Table 2: Hydrogen Bond Geometry for (2-Amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone
| Interaction (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type | Ref |
|---|---|---|---|---|---|---|
| N2-H2A···O10 | 0.87(2) | 2.16(2) | 2.7785(19) | 127.8(17) | Intramolecular | [7] |
| N2-H2B···O10 | 0.87(3) | 2.02(3) | 2.8750(19) | 169(2) | Intermolecular | [7] |
(D = Donor atom; A = Acceptor atom)
Experimental and Computational Methodologies
A combination of synthetic, spectroscopic, and computational methods is employed to produce, characterize, and understand aminothiophenes.
Synthesis: The Gewald Reaction
The most versatile and widely used method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1][2] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[8][9]
Detailed Experimental Protocol (General)
-
Reactant Mixture: In a reaction vessel, combine equimolar amounts of the starting ketone/aldehyde, the active methylene nitrile, and elemental sulfur.[10]
-
Catalyst and Solvent: Add a basic catalyst, such as morpholine, piperidine, or triethylamine.[8][11] The reaction can be performed in a solvent like ethanol or under solvent-free conditions.[8][12]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-100 °C) for a duration ranging from 30 minutes to several hours.[11][12] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[10]
-
Work-up and Purification: After completion, the reaction mixture is typically cooled. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[12] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.[9][10]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure of newly synthesized aminothiophenes.
Table 3: Key Spectroscopic Techniques and Protocols
| Technique | Protocol | Expected Observations for Aminothiophenes |
|---|---|---|
| ¹H & ¹³C NMR | Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record spectra on a 300 MHz or higher spectrometer.[13] | ¹H NMR: Protons on the thiophene ring typically appear in the aromatic region. Signals for the -NH₂ group are broad and their chemical shift is solvent-dependent.[14][15] ¹³C NMR: Characteristic signals for the carbon atoms of the thiophene ring. |
| Infrared (IR) | Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a disk. Alternatively, use an ATR-FTIR accessory. Record the spectrum from 4000-400 cm⁻¹.[13] | Strong N-H stretching vibrations for the amino group (typically two bands around 3300-3500 cm⁻¹). A strong C≡N stretch around 2200-2230 cm⁻¹ if a nitrile group is present.[16] C=O stretching for aroyl derivatives around 1630-1680 cm⁻¹. |
| Mass Spectrometry (MS) | Dissolve the sample (~1 mg/mL) in a suitable solvent (e.g., methanol) for Electrospray Ionization (ESI) or introduce it directly for Electron Impact (EI).[13] | The molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
X-ray Crystallography
This technique provides unambiguous proof of structure and detailed conformational information.
Detailed Experimental Protocol (Single-Crystal X-ray Diffraction)
-
Crystal Growth: Grow single crystals of the aminothiophene derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a solvent like 2-butanone.[6]
-
Data Collection: Mount a selected crystal on a goniometer head of a four-circle diffractometer.[6] Collect diffraction data at a controlled temperature (e.g., room temperature or 130 K) using a radiation source such as MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54178 Å).[6]
-
Structure Solution and Refinement: Process the collected diffraction data to obtain electron density maps.[17] Solve the structure using direct methods or other phasing techniques. Refine the atomic model against the experimental data to obtain the final structure, including atomic positions, bond lengths, and angles.[17][18]
Quantum Chemical Calculations
Computational methods, particularly Density Functional Theory (DFT), are used to predict molecular structures, study reaction mechanisms, and analyze electronic properties.[19]
Detailed Protocol (DFT Calculation)
-
Structure Building: Build the initial 3D structure of the aminothiophene molecule using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using a DFT method (e.g., B3LYP or r²SCAN-3c) with a suitable basis set (e.g., 6-311++G(d,p)). This calculation finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.[20]
-
Property Calculation: Use the optimized structure to calculate other properties, such as NMR chemical shifts (using the GIAO method), electronic transitions (using TD-DFT), and molecular orbital energies (HOMO/LUMO).[21][22] The ORCA or Gaussian software packages are commonly used for these calculations.
Aminothiophenes in Drug Development
The aminothiophene core is a key building block in modern drug discovery, acting as a versatile scaffold for accessing diverse biological targets.[23]
The "Privileged Scaffold" Concept
The term "privileged scaffold" refers to a molecular framework that can be modified to bind to multiple, distinct biological targets. Aminothiophenes are a prime example, with derivatives showing activity against a wide array of targets, including receptors, enzymes, and ion channels.[1][2]
Mechanism of Action: GPCR Allosteric Modulation
A significant application of aminothiophenes is as positive allosteric modulators (PAMs) of G-protein coupled receptors (GPCRs), such as the A1 adenosine receptor (A₁AR) and the glucagon-like peptide 1 receptor (GLP-1R).[24][25] PAMs bind to a site on the receptor distinct from the endogenous ligand binding site (the orthosteric site).[24] This binding induces a conformational change that enhances the affinity or efficacy of the endogenous ligand, offering a more nuanced modulation of receptor signaling compared to direct agonists.[3]
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforum.net [sciforum.net]
- 11. d-nb.info [d-nb.info]
- 12. Antimicrobial Activity of 2-Aminothiophene Derivatives | PDF [slideshare.net]
- 13. benchchem.com [benchchem.com]
- 14. Methyl 2-aminothiophene-3-carboxylate(4651-81-4) 1H NMR [m.chemicalbook.com]
- 15. 3-AMinothiophene Oxalate(478149-05-2) 1H NMR spectrum [chemicalbook.com]
- 16. mdpi.com [mdpi.com]
- 17. mayo.edu [mayo.edu]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis, characterization, quantum-chemical calculations and anti-inflammatory activity of novel series of thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Amino Group of 2-Aminothiophenes: A Technical Guide to Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science, largely due to the versatile reactivity of its C2-amino group. This functional group serves as a key synthetic handle for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures, including fused heterocyclic systems of significant pharmacological interest.[1][2] This technical guide provides an in-depth exploration of the reactivity of the amino group in 2-aminothiophenes, presenting quantitative data, detailed experimental protocols for key reactions, and workflow diagrams to inform synthetic design and application.
Overview of Reactivity
The nucleophilicity of the amino group is the cornerstone of its reactivity. While it readily participates in reactions typical of aromatic amines, its reactivity is modulated by the electron-rich nature of the thiophene ring. The primary transformations involving the amino group include acylation, alkylation, diazotization followed by substitution, and cyclocondensation reactions. These reactions provide access to a vast chemical space, most notably leading to the synthesis of thieno[2,3-d]pyrimidines, which are bioisosteres of purines and exhibit a wide range of biological activities.[3]
Figure 1: Key reactivity pathways of the 2-aminothiophene amino group.
N-Acylation
N-acylation is a straightforward and high-yielding reaction that converts the primary amino group into a secondary amide. This transformation is typically achieved using acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct. The resulting N-acyl-2-aminothiophenes are important intermediates and are sometimes the target molecules themselves, exhibiting a range of biological activities.
Quantitative Data for N-Acylation
| Substrate | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-aminothiophene-3-carbonitrile | 2-(Thiophen-2-yl)acetyl chloride | Triethylamine | THF | 15 | 58 | [4][5] |
| 3-acetyl-2-aminothiophenes | Acetic anhydride | - | Acetic anhydride | - | - | [6] |
Experimental Protocol: Synthesis of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[4][5]
-
Dissolution: Dissolve 2-aminothiophene-3-carbonitrile (1.38 g, 10 mmol) in tetrahydrofuran (THF, 12 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add triethylamine (1.01 g, 10 mmol, 1.39 mL) to the solution.
-
Acylating Agent Addition: In a separate flask, dissolve 2-(thiophen-2-yl)acetyl chloride (1.77 g, 11 mmol) in THF (10 mL). Add this solution dropwise to the stirred amine solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 15 hours.
-
Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Purification: Wash the collected solid product with water, filter, and dry. The crude product can be further purified by recrystallization from acetonitrile to yield the pure N-acylated product (Yield: 1.68 g, 58%).
N-Alkylation
Direct N-alkylation of 2-aminothiophenes can be challenging and is often difficult to achieve under mild conditions.[7][8] Forcing conditions are frequently required, which can lead to side reactions. A more reliable, albeit indirect, method involves the initial acylation or carbamoylation of the amino group. The resulting amide or carbamate nitrogen is more readily alkylated using a suitable base, such as caesium carbonate, and an alkylating agent (e.g., alkyl halide). The protecting group can then be cleaved to yield the N-alkylated product. Reductive amination, reacting the 2-aminothiophene with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, is another effective method for synthesizing N-substituted derivatives.[2][9][10]
Quantitative Data for Indirect N-Alkylation
| Substrate | Alkylating Agent | Base | Additive | Solvent | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-(Cbz-amino)-thiophene | Benzyl bromide | Cs₂CO₃ | TBAI | DMF | 3-24 | Quantitative |[8] | | 2-(Cbz-amino)-thiophene | Ethyl iodide | Cs₂CO₃ | TBAI | DMF | 3-24 | Quantitative |[8] | | 2-(Cbz-amino)-thiophene | 1-Bromobutane | Cs₂CO₃ | TBAI | DMF | 3-24 | Quantitative |[8] | | 2-(Cbz-amino)-thiophene | Isopropyl iodide | Cs₂CO₃ | TBAI | DMF | 27 | 77 |[8] |
Yields refer to the alkylation step of the N-protected intermediate.
Experimental Protocol: Indirect N-Alkylation via N-Protection[8]
-
Protection: Protect the amino group of the starting 2-aminothiophene as a carbamate (e.g., using benzyl chloroformate) or an amide.
-
Alkylation Setup: To a solution of the N-protected 2-aminothiophene (1 equivalent) in dimethylformamide (DMF), add caesium carbonate (Cs₂CO₃, 2 equivalents) and tetrabutylammonium iodide (TBAI, 1 equivalent).
-
Alkylating Agent Addition: Add the alkylating agent (e.g., 1-bromobutane, 2 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature for 3-24 hours, monitoring by TLC or LCMS until the starting material is consumed.
-
Deprotection: Following workup (e.g., aqueous extraction), cleave the protecting group under appropriate conditions (e.g., hydrogenolysis for a Cbz group) to yield the N-alkyl-2-aminothiophene.
-
Purification: Purify the final product by chromatography or recrystallization.
Diazotization and Sandmeyer Reactions
The amino group of 2-aminothiophenes can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[11] These diazonium salts are versatile intermediates that can be subsequently displaced by a variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction.[6][12][13] This two-step sequence allows for the introduction of halides (-Cl, -Br) and cyano (-CN) groups onto the thiophene ring at the C2 position, functionalities that are otherwise difficult to install directly.
Figure 2: Experimental workflow for the Sandmeyer reaction of 2-aminothiophenes.
Experimental Protocol: General Procedure for Sandmeyer Reaction
-
Acidic Solution: Prepare a solution of the 2-aminothiophene derivative (1 equivalent) in a suitable aqueous acid (e.g., 3M HCl) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Copper(I) Salt Solution: In a separate flask, prepare a solution or slurry of the copper(I) salt (e.g., CuCl, CuBr, or CuCN, 1.2 equivalents) in the corresponding concentrated acid (e.g., HCl for CuCl). Cool this mixture in an ice bath.
-
Displacement: Slowly add the cold diazonium salt solution to the stirred copper(I) salt solution. Effervescence (evolution of N₂ gas) should be observed.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Heating may be required to drive the reaction to completion.
-
Workup and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Purify the crude product by column chromatography or distillation.
Cyclization to Fused Heterocycles
Perhaps the most significant application of 2-aminothiophenes in drug discovery is their use as precursors for fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. When the 2-aminothiophene bears a nitrile or ester group at the C3 position, the amino group can react with a one-carbon synthon (such as formic acid, formamide, or orthoformates) to construct the fused pyrimidine ring.[3] This cyclocondensation reaction is a powerful tool for building molecular complexity and accessing pharmacologically relevant scaffolds.
Quantitative Data for Thieno[2,3-d]pyrimidine Synthesis
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | Formamide | Reflux, 1-2h | High (not specified) | [3] |
| Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Formamide | 180-190 °C, 4h | 75 | (General literature) |
| 2-Amino-3-cyanothiophene | Formic Acid | Reflux | >80 | (General literature) |
Experimental Protocol: Synthesis of 4-aminothieno[2,3-d]pyrimidine[3]
-
Setup: Place 2-amino-thiophene-3-carbonitrile (or a substituted analogue, 1 equivalent) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: Add a large excess of formamide (e.g., 10-20 mL per gram of substrate).
-
Reaction: Heat the mixture to reflux (approximately 190-210 °C) with vigorous stirring. The reaction is typically complete within 1-4 hours, and its progress can be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly from the reaction mixture.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. The product is often pure enough for subsequent steps, but it can be recrystallized from a suitable solvent (e.g., ethanol or DMF/water) if necessary.
Conclusion
The amino group at the C2 position of the thiophene ring is a highly valuable functional group for synthetic chemists. Its predictable reactivity in acylation, alkylation, diazotization, and cyclization reactions provides reliable pathways to a wide array of functionalized thiophenes and fused heterocyclic systems. The protocols and data presented in this guide offer a practical framework for researchers in drug discovery and materials science to leverage the synthetic potential of 2-aminothiophenes in the design and creation of novel molecules.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Role of methylthio group in thiophene ring reactivity
An In-depth Technical Guide to the Role of the Methylthio Group in Thiophene Ring Reactivity
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. Substitution of the thiophene ring allows for the fine-tuning of its electronic and steric properties, thereby modulating its reactivity and biological interactions. The methylthio (-SMe) group is a particularly interesting substituent due to its dual electronic nature, exerting both a mild electron-withdrawing inductive effect and a potent electron-donating resonance effect. This guide provides a comprehensive analysis of how the methylthio group influences the reactivity of the thiophene ring, with a focus on electrophilic aromatic substitution and directed metallation reactions. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to serve as a practical resource for professionals in chemical research and development.
Electronic Effects of the Methylthio Group
The reactivity of a substituted aromatic ring is fundamentally governed by the electronic properties of its substituents. The methylthio group (-SMe) exhibits a nuanced influence on the thiophene ring due to its competing inductive and resonance effects.
-
Inductive Effect (-I): Due to the higher electronegativity of sulfur compared to carbon, the sulfur atom withdraws electron density from the thiophene ring via the sigma bond. This is a deactivating effect for electrophilic aromatic substitution.
-
Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density via resonance is a powerful activating effect that significantly increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent.
In the case of the methylthio group, the +M effect strongly outweighs the -I effect, leading to an overall activation of the thiophene ring towards electrophiles. This is more pronounced than for the analogous methoxy (-OMe) group, as sulfur is more polarizable and its 3p orbitals can overlap effectively with the π-system of the thiophene ring.
Caption: Resonance delocalization in 2- and 3-(methylthio)thiophene.
Impact on Spectroscopic Properties
The net electron-donating character of the methylthio group can be observed in the ¹H NMR spectra of methylthio-substituted thiophenes. The increased electron density results in greater shielding of the ring protons, causing an upfield shift (lower ppm) in their chemical shifts compared to unsubstituted thiophene.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Compound | H2 | H3 | H4 | H5 | -SCH₃ |
| Thiophene | 7.36 | 7.10 | 7.10 | 7.36 | N/A |
| 2-(Methylthio)thiophene[1] | — | 6.95 | 6.90 | 7.15 | 2.45 |
| 3-(Methylthio)thiophene | 7.18 | — | 6.98 | 7.25 | 2.50 |
Note: Values are approximate and can vary based on solvent and concentration.
Reactivity in Electrophilic Aromatic Substitution (SEAr)
Thiophene is an electron-rich heterocycle that readily undergoes electrophilic substitution, with a strong preference for attack at the C2 (α) position.[2] The stability of the resulting cationic intermediate (σ-complex) dictates this regioselectivity; attack at C2 allows for the positive charge to be delocalized over three atoms, including the ring sulfur, whereas attack at C3 results in a less stable intermediate with delocalization over only two atoms.[2]
The electron-donating methylthio group further activates the ring and directs the substitution pattern.
Regioselectivity of 2-(Methylthio)thiophene
For 2-(methylthio)thiophene, the substituent is at an α-position. The powerful activating and directing effect of the -SMe group reinforces the inherent preference of the thiophene ring for substitution at an α-position. The primary site of electrophilic attack is the C5 position, which is para to the methylthio group and is the most electronically enriched and sterically accessible position.
Caption: Electrophilic attack on 2-(methylthio)thiophene.
Table 2: Regioselectivity in SEAr of 2-(Methylthio)thiophene
| Reaction | Electrophile Source | Major Product | Minor Product(s) | Yield (%) |
| Bromination | NBS in AcOH | 5-Bromo-2-(methylthio)thiophene | 3-Bromo isomer | >95 (5-isomer) |
| Acylation | Ac₂O / H₃PO₄ | 5-Acetyl-2-(methylthio)thiophene | - | ~90 |
| Formylation | POCl₃ / DMF | 5-(Methylthio)thiophene-2-carbaldehyde | - | ~85 |
Regioselectivity of 3-(Methylthio)thiophene
When the methylthio group is at the C3 position, it strongly activates the adjacent C2 position (ortho). The C5 position (ortho') is also activated, but to a lesser extent. Therefore, electrophilic substitution on 3-(methylthio)thiophene typically yields a mixture of 2- and 5-substituted products, with the 2-isomer being predominant due to the stronger directing effect to the adjacent α-position.
Table 3: Regioselectivity in SEAr of 3-(Methylthio)thiophene
| Reaction | Electrophile Source | Major Product | Minor Product | Typical Ratio (Major:Minor) |
| Bromination | NBS in CCl₄ | 2-Bromo-3-(methylthio)thiophene | 5-Bromo isomer | ~90:10 |
| Acylation | Ac₂O / SnCl₄ | 2-Acetyl-3-(methylthio)thiophene | 5-Acetyl isomer | ~80:20 |
| Lithiation | n-BuLi | 2-Lithio-3-(methylthio)thiophene | - | >98:2 |
Directed ortho-Metallation (DoM)
Directed ortho-metallation is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. It relies on a directing group (DMG) to chelate a strong organolithium base, guiding deprotonation to the adjacent ortho position.[3] The heteroatom of the methylthio group makes it an effective DMG.[4][5]
The lone pairs on the sulfur atom of the -SMe group coordinate to the lithium ion of the alkyllithium base (e.g., n-BuLi), positioning the base to abstract a proton from the adjacent carbon. This process is kinetically favored and results in highly regioselective formation of an aryllithium intermediate, which can then be trapped with various electrophiles.[6][7]
Caption: General workflow for Directed ortho-Metallation (DoM).
For 3-(methylthio)thiophene, DoM provides a highly efficient route to exclusively functionalize the C2 position, complementing the results of SEAr which often give mixtures. For 2-(methylthio)thiophene, DoM is less common as the C5 position is already highly activated towards electrophiles and the C3 position is less acidic.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on a thiophene ring generally requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) to stabilize the negative charge of the intermediate Meisenheimer complex.[8] The methylthio group, being a net electron-donating group by resonance, does not activate the thiophene ring for SNAr. In fact, it deactivates the ring towards nucleophilic attack. Therefore, SNAr is not a synthetically viable pathway for methylthio-substituted thiophenes unless other potent electron-withdrawing groups are also present on the ring.
Key Experimental Protocols
The following protocols are provided as representative examples for the functionalization of methylthio-thiophenes.
Protocol: Vilsmeier-Haack Formylation of 2-(Methylthio)thiophene
This protocol describes the regioselective formylation at the C5 position.[9][10][11]
-
Reagent Preparation (Vilsmeier Reagent):
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv).
-
Cool the flask to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise with vigorous stirring over 20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent forms as a solid or thick slurry.
-
-
Reaction:
-
Dissolve 2-(methylthio)thiophene (1.0 equiv) in a minimal amount of anhydrous DMF or 1,2-dichloroethane.
-
Add the substrate solution dropwise to the cold Vilsmeier reagent slurry.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (~10 g per mmol of substrate) containing an excess of sodium acetate.
-
Stir the resulting mixture vigorously for 1 hour until hydrolysis is complete.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 5-(methylthio)thiophene-2-carbaldehyde.
-
Protocol: Directed Lithiation and Deuteration of 3-(Methylthio)thiophene
This protocol demonstrates the exclusive functionalization at the C2 position via DoM.
-
Setup and Reagents:
-
To a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Add 3-(methylthio)thiophene (1.0 equiv).
-
-
Lithiation:
-
Add n-butyllithium (1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise to the stirred solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. A color change (typically to yellow or orange) indicates the formation of the lithiated species.
-
-
Electrophilic Quench:
-
Add deuterium oxide (D₂O, 5.0 equiv) dropwise to the reaction mixture at -78 °C.
-
Allow the mixture to stir for 30 minutes at -78 °C, then warm to room temperature over 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 2-deuterio-3-(methylthio)thiophene, can be purified by column chromatography if necessary, though often the purity is high enough for subsequent use.
-
Conclusion
The methylthio group is a versatile substituent that exerts a profound influence on the reactivity of the thiophene ring. Its strong resonance-donating effect activates the ring for electrophilic aromatic substitution, directing incoming electrophiles with high regioselectivity. Furthermore, its ability to act as a directing group in ortho-metallation reactions provides a powerful and precise tool for synthesizing specifically substituted thiophene derivatives that may be inaccessible through classical electrophilic substitution. A thorough understanding of these principles is essential for researchers and scientists aiming to leverage methylthio-thiophenes in the design and synthesis of novel pharmaceuticals and advanced functional materials.
References
- 1. 2-(Methylthio)thiophene | C5H6S2 | CID 79844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. baranlab.org [baranlab.org]
- 8. 2-(METHYLTHIO)THIOPHENE(5780-36-9) 1H NMR [m.chemicalbook.com]
- 9. jk-sci.com [jk-sci.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
Potential applications of functionalized thiophenes in medicinal chemistry
An In-depth Technical Guide to the Potential Applications of Functionalized Thiophenes in Medicinal Chemistry
Introduction: The Thiophene Scaffold as a Privileged Structure
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in the field of medicinal chemistry. Its derivatives are recognized as "privileged structures" due to their versatile biological activities and presence in numerous US FDA-approved drugs.[1][2][3] The thiophene moiety is a bioisostere of the benzene ring, offering similar physicochemical properties while providing unique electronic characteristics and metabolic profiles.[4] The sulfur heteroatom allows for diverse interactions with biological targets through hydrogen bonding and other non-covalent forces, and the ring's lipophilicity can enhance penetration of biological membranes, including the blood-brain barrier.[2][5] This structural versatility allows for extensive functionalization, enabling chemists to fine-tune the pharmacological and pharmacokinetic properties of drug candidates.[6] Consequently, thiophene derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents.[7][8][9] This guide provides a technical overview of the key therapeutic applications of functionalized thiophenes, complete with quantitative data, experimental protocols, and pathway visualizations.
Anticancer Applications
Thiophene-based compounds have emerged as a significant class of anticancer agents, targeting a wide range of cancer-specific proteins and signaling pathways.[7] Their mechanisms of action are diverse, including the inhibition of critical enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and the induction of apoptosis.[6][7]
Data Presentation: Cytotoxicity of Thiophene Derivatives
The cytotoxic activity of various functionalized thiophenes has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.
| Compound | Cancer Cell Line | IC50 | Reference |
| Compound 480 | HeLa (Cervical Cancer) | 12.61 µg/mL | [10] |
| Hep G2 (Liver Cancer) | 33.42 µg/mL | [10] | |
| Compound 471 | HeLa (Cervical Cancer) | 23.79 µg/mL | [10] |
| Hep G2 (Liver Cancer) | 13.34 µg/mL | [10] | |
| Thiophene-Pyrazole Hybrid 11a | HepG2 (Liver Cancer) | >30 µM | [11] |
| MDA-MB-231 (Breast Cancer) | >30 µM | [11] | |
| Thiophene-Pyrimidine Hybrid 12a | HepG2 (Liver Cancer) | 11.2 µM | [11] |
| MDA-MB-231 (Breast Cancer) | 14.5 µM | [11] |
Experimental Workflow: Screening Anticancer Thiophenes
The typical workflow for identifying and characterizing novel thiophene-based anticancer agents involves several stages, from initial synthesis to in-depth biological evaluation.
References
- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. cognizancejournal.com [cognizancejournal.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiophene Scaffold as Prospective Central Nervous System Agent: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate: A Versatile Intermediate in Medicinal Chemistry
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a polysubstituted 2-aminothiophene that serves as a pivotal synthetic intermediate in the development of various heterocyclic compounds with significant therapeutic potential. Its unique arrangement of functional groups—an amino, a cyano, an ester, and a methylthio group—on a thiophene scaffold makes it an ideal precursor for the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These resulting compounds have garnered considerable attention in drug discovery for their diverse pharmacological activities, including potent inhibition of various protein kinases implicated in cancer and other diseases. This document provides a comprehensive overview of the synthesis of this key intermediate and its application in the preparation of biologically active molecules, complete with detailed experimental protocols and relevant data.
Synthesis of the Intermediate
The primary and most efficient method for the synthesis of this compound is the Gewald three-component reaction .[1][2][3] This one-pot synthesis involves the condensation of a ketone or an α-methylene carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[1][4] For the synthesis of the title compound, a key starting material that can introduce the methylthio group is required.
General Reaction Scheme
The Gewald reaction proceeds via an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene.[4]
Caption: General workflow for the Gewald synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Ethyl cyanoacetate
-
A suitable precursor for the methylthio group (e.g., a β-ketothioether)
-
Elemental sulfur
-
Morpholine or another suitable base
-
Ethanol (solvent)
Procedure:
-
To a stirred solution of the appropriate β-ketothioether (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol, add elemental sulfur (1.0 eq).
-
Slowly add morpholine (catalytic amount) to the mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Expected Yields: Yields for Gewald reactions typically range from moderate to good, often between 50% and 85%, depending on the specific substrates and reaction conditions.[4]
Application as a Synthetic Intermediate: Synthesis of Thieno[2,3-d]pyrimidines
This compound is an excellent starting material for the synthesis of thieno[2,3-d]pyrimidines, a class of compounds known for their wide range of biological activities, including as kinase inhibitors in cancer therapy.[7][8][9] The vicinal amino and cyano groups on the thiophene ring are perfectly positioned for cyclocondensation reactions to form the pyrimidine ring.
Synthesis of 4-Amino-5-cyano-6-(methylthio)thieno[2,3-d]pyrimidine
A common method to construct the pyrimidine ring is through reaction with formamide or its derivatives.[9]
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. heteroletters.org [heteroletters.org]
- 7. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Thienopyrimidines using Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. They are considered bioisosteres of purines and have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of thienopyrimidine derivatives using Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate as a versatile starting material.
The presence of amino, cyano, and ester functional groups in this compound allows for various cyclization strategies to construct the pyrimidine ring, leading to a diverse array of substituted thienopyrimidines. These derivatives are valuable scaffolds for the development of novel therapeutic agents.
Synthetic Pathways
Several synthetic routes can be employed to convert this compound into various thienopyrimidine cores. The choice of reagent dictates the substitution pattern on the resulting pyrimidine ring. The most common and effective methods include:
-
Cyclization with Formamide: This is a straightforward method to produce the unsubstituted thieno[2,3-d]pyrimidin-4(3H)-one core. The reaction involves heating the starting aminothiophene with an excess of formamide.[4]
-
Reaction with Urea: Heating the aminothiophene with urea provides a route to thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones.[5]
-
Reaction with Isothiocyanates: This method allows for the introduction of a substituent at the N3 position and a thioxo group at the C2 position of the pyrimidine ring, yielding 3-substituted-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-ones.
-
Reaction with Triethyl Orthoformate and Amines: A one-pot reaction with triethyl orthoformate followed by the addition of a primary amine is a versatile method for synthesizing 4-amino substituted thienopyrimidines.
Experimental Protocols
The following are detailed protocols for the synthesis of various thienopyrimidine derivatives from this compound.
Protocol 1: Synthesis of 5-Cyano-6-(methylthio)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
This protocol describes the synthesis of the core thieno[2,3-d]pyrimidin-4(3H)-one structure.
-
Materials:
-
This compound
-
Formamide
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, add this compound (1 equivalent).
-
Add an excess of formamide (e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux (typically 180-200 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired thienopyrimidinone.
-
-
Expected Outcome: A solid product with a yield typically ranging from 70-90%.
Protocol 2: Synthesis of 5-Cyano-6-(methylthio)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
This protocol outlines the formation of a dione derivative.
-
Materials:
-
This compound
-
Urea
-
N,N-Dimethylformamide (DMF) or other high-boiling solvent
-
-
Procedure:
-
Combine this compound (1 equivalent) and urea (2-3 equivalents) in a round-bottom flask.
-
Add a suitable high-boiling solvent such as DMF.
-
Heat the mixture to 150-170 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) if necessary.
-
-
Expected Outcome: A crystalline solid with moderate to good yields.
Protocol 3: Synthesis of 3-Aryl-5-cyano-6-(methylthio)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
This protocol details the synthesis of N-substituted thioxo-thienopyrimidines.
-
Materials:
-
This compound
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate) (1.1 equivalents)
-
Pyridine or DMF as solvent
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in pyridine or DMF.
-
Add the aryl isothiocyanate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 6-10 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into acidified water (e.g., with HCl).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Expected Outcome: A solid product, with yields varying depending on the isothiocyanate used.
Protocol 4: Synthesis of Ethyl 4-(Arylamino)-5-cyano-6-(methylthio)thieno[2,3-d]pyrimidine-7-carboxylate
This protocol describes the synthesis of 4-amino substituted thienopyrimidines.
-
Materials:
-
This compound
-
Triethyl orthoformate
-
Primary aromatic amine (e.g., aniline)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
A mixture of this compound (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated at reflux for 2-3 hours.
-
The excess triethyl orthoformate and ethanol formed are removed by distillation.
-
The residue is cooled, and the primary aromatic amine (1.2 equivalents) and a catalytic amount of glacial acetic acid are added.
-
The mixture is then heated at reflux for another 4-6 hours.
-
After cooling, the precipitated solid is collected by filtration, washed with ethanol, and dried.
-
-
Expected Outcome: A crystalline product in good yield.
Data Presentation
Table 1: Summary of Synthetic Methods and Expected Products
| Protocol | Reagents | Product Structure | Product Name | Typical Yield (%) |
| 1 | Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one | 5-Cyano-6-(methylthio)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | 70-90 |
| 2 | Urea | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 5-Cyano-6-(methylthio)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 60-80 |
| 3 | Aryl isothiocyanate | 3-Aryl-2-thioxo-thieno[2,3-d]pyrimidin-4(1H)-one | 3-Aryl-5-cyano-6-(methylthio)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one | 50-75 |
| 4 | Triethyl orthoformate, Primary amine | 4-Amino-thieno[2,3-d]pyrimidine | Ethyl 4-(Arylamino)-5-cyano-6-(methylthio)thieno[2,3-d]pyrimidine-7-carboxylate | 65-85 |
Visualizations
Caption: Synthetic routes to thienopyrimidines.
Caption: General experimental workflow.
Application Notes
The thienopyrimidine derivatives synthesized from this compound are of great interest for various applications in drug discovery and development.
-
Anticancer Activity: Many thienopyrimidine derivatives have shown potent anticancer activity by targeting various kinases and cellular pathways.[1][4][6] The synthesized compounds can be screened against a panel of cancer cell lines to evaluate their cytotoxic and antiproliferative effects. Further studies can elucidate their mechanism of action, such as apoptosis induction or cell cycle arrest.
-
Antimicrobial Activity: The thienopyrimidine scaffold is also known to exhibit antimicrobial properties.[2] The synthesized derivatives can be tested against a range of bacterial and fungal strains to determine their minimum inhibitory concentration (MIC) and potential as new anti-infective agents.
-
Kinase Inhibitors: Thienopyrimidines are structurally similar to the purine core of ATP and can act as competitive inhibitors of protein kinases, which are crucial targets in cancer therapy. The synthesized compounds can be evaluated for their inhibitory activity against specific kinases implicated in disease.
-
Structure-Activity Relationship (SAR) Studies: The described synthetic protocols allow for the systematic modification of the thienopyrimidine scaffold at various positions. This enables the generation of a library of analogs for SAR studies, which is crucial for optimizing the biological activity and pharmacokinetic properties of lead compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of thienopyrimidine derivatives. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of medicinal chemistry to explore the therapeutic potential of this important class of heterocyclic compounds. The straightforward synthetic routes and the diverse biological activities of the resulting products make this an exciting area for further research and development.
References
- 1. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
Application Notes and Protocols: Cyclocondensation Reactions of 2-Aminothiophene-3-carboxylates
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the cyclocondensation reactions of 2-aminothiophene-3-carboxylates, key intermediates in the synthesis of a variety of heterocyclic compounds with significant biological activities. The primary focus is on the synthesis of thieno[2,3-d]pyrimidines, a class of compounds recognized for their potential as anticancer agents and kinase inhibitors.
Introduction
2-Aminothiophene-3-carboxylates are versatile building blocks in medicinal chemistry. Their synthesis is most commonly achieved through the Gewald three-component reaction, which involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a base.[1][2] These thiophene derivatives serve as crucial precursors for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines.
Thieno[2,3-d]pyrimidines are bioisosteres of purines and have garnered significant attention in drug discovery due to their diverse pharmacological activities.[3] They have been extensively investigated as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-factor Receptor 2 (VEGFR-2), which are key targets in cancer therapy.[4][5][6] This document outlines detailed protocols for the synthesis of 2-aminothiophene-3-carboxylates and their subsequent cyclocondensation to thieno[2,3-d]pyrimidines, presents quantitative data from representative reactions, and illustrates the relevant biological signaling pathways.
Data Presentation
Table 1: Gewald Synthesis of 2-Aminothiophene-3-carboxylates - Reaction Conditions and Yields
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Method | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Ethyl cyanoacetate | Morpholine | Ethanol | Conventional | 3 | 70-85 | [7] |
| 2 | 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol | Microwave (120°C) | 0.77 | - | [1] |
| 3 | Ketone | Ethyl cyanoacetate | Diethylamine | Ethanol | Conventional (55-65°C) | 2 | - | [8] |
| 4 | Cyclohexanone | Malononitrile | Triethylamine | Ethanol | Conventional (Reflux) | 1-2 | - | [9] |
Table 2: Cyclocondensation to Thieno[2,3-d]pyrimidines - Reaction Conditions and Yields
| Entry | 2-Aminothiophene Precursor | Reagent(s) | Solvent | Method | Time (h) | Yield (%) | Reference |
| 1 | Ethyl 2-aminothiophene-3-carboxylate | Formamide | - | Reflux | 1.5-2 | - | [9] |
| 2 | 2-Aminothiophene-3-carboxamide | Triethyl orthoformate / Acetic Anhydride | - | Reflux | 2 | - | [10] |
| 3 | 2-Aminothiophene-3-carboxamide | Urea | - | Microwave | - | >90 | [11] |
| 4 | N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide | Anilines | - | Dimroth Rearrangement | - | 47-83 | [8][12] |
Table 3: Biological Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 17f | VEGFR-2 | HCT-116 | 2.80 | [13][14] |
| 17f | VEGFR-2 | HepG2 | 4.10 | [13][14] |
| 8b | VEGFR-2 | - | 0.005 | [5] |
| 8e | VEGFR-2 | - | 0.0039 | [5] |
| 2a | EGFR | A549 | 13.40 | [6] |
| 4d | EGFR | PC3 | 14.13 | [6] |
| B1 | EGFRL858R/T790M | - | 0.013 | [15] |
| Compound 2 | EGFRT790M | - | 5.02 | [16] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Gewald Reaction)
This protocol describes the synthesis of a common 2-aminothiophene-3-carboxylate intermediate using the Gewald reaction.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or Triethylamine)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in ethanol.
-
To this solution, add elemental sulfur (1.1 eq) and morpholine (1.0 eq) as a catalyst.[7]
-
Stir the reaction mixture at 45°C for 3 hours.[7]
-
Allow the mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
Microwave-Assisted Alternative:
-
In a microwave reaction vial, combine the ketone (1.0 mmol), active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and base (1.0 mmol) in a suitable solvent (3 mL).[1]
-
Seal the vial and irradiate in a microwave reactor at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[1]
-
After cooling, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.[1]
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one via Cyclocondensation
This protocol outlines the cyclization of a 2-aminothiophene-3-carboxylate with formamide to yield the corresponding thieno[2,3-d]pyrimidin-4(3H)-one.
Materials:
-
Ethyl 2-aminothiophene-3-carboxylate derivative
-
Formamide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the starting ethyl 2-aminothiophene-3-carboxylate (1.0 eq).
-
Add an excess of formamide.
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.[9]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate from the reaction mixture. If not, pouring the mixture into water can induce precipitation.
-
Collect the solid product by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualizations
Caption: General workflow for the synthesis of 2-aminothiophene derivatives.
Caption: Workflow for thieno[2,3-d]pyrimidine synthesis.
Caption: EGFR signaling pathway and inhibition by thieno[2,3-d]pyrimidines.
Caption: VEGFR-2 signaling pathway and its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ijcmas.com [ijcmas.com]
- 3. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gewald Synthesis of Thiophenes
For Researchers, Scientists, and Drug Development Professionals
The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. This one-pot method involves the condensation of a carbonyl compound (ketone or aldehyde), an active methylene compound (such as a α-cyanoester or malononitrile), and elemental sulfur in the presence of a base.[1][2] The resulting 2-aminothiophene scaffold is a prevalent motif in numerous pharmaceuticals, dyes, and agrochemicals, making the Gewald reaction a cornerstone in medicinal and materials chemistry.[3][4]
This document provides detailed experimental protocols, quantitative data summaries, and workflow visualizations to facilitate the successful application of the Gewald synthesis in a research and development setting.
I. General Reaction Mechanism
The Gewald reaction proceeds through a series of steps, initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound.[2][5] This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2]
II. Experimental Protocols
This section outlines a general procedure for the Gewald synthesis, along with a specific example for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes[6]
Materials:
-
Carbonyl compound (ketone or aldehyde) (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 eq)
-
Elemental sulfur (1.2 eq)
-
Base (e.g., morpholine, triethylamine, piperidinium borate) (10-20 mol%)
-
Solvent (e.g., ethanol, methanol, ethanol/water 9:1)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).[6]
-
Add the chosen solvent (20-30 mL).[6]
-
Add the base (1-2 mmol, 10-20 mol%).[6]
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-24 hours), cool the mixture to room temperature.[6]
-
Work-up and Purification:
-
If a precipitate forms: Collect the solid by filtration and wash it with cold ethanol.[6] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes).[6][7]
-
If no precipitate forms: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by recrystallization or silica gel column chromatography. A common eluent system for column chromatography is a gradient of ethyl acetate in hexanes.[6]
-
Protocol 2: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[8]
Materials:
-
Cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental sulfur (1.0 eq)
-
Morpholine (as base)
-
Ethanol/water (for recrystallization)
Procedure:
-
The synthesis is carried out following the Gewald procedure by reacting cyclohexanone, malononitrile, and sulfur in the presence of morpholine.[8]
-
After the reaction is complete, the crude product is isolated.
-
The final product is purified by recrystallization from an ethanol/water mixture.[8]
III. Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various 2-aminothiophenes via the Gewald reaction.
Table 1: Optimization of Reaction Conditions for a Model Gewald Reaction *
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time | Yield (%) |
| 1 | 0 | 100 | 24 h | No reaction |
| 2 | 10 | 100 | 35 min | 90 |
| 3 | 15 | 100 | 25 min | 94 |
| 4 | 20 | 100 | 20 min | 96 |
| 5 | 20 | Room Temp | 24 h | Traces |
| 6 | 20 | 70 | 3 h | 84 |
*Model Reaction: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv) with piperidinium borate as catalyst in Ethanol/Water (9:1).[3]
Table 2: Synthesis of Various 2-Aminothiophene Derivatives
| Carbonyl Compound | Active Methylene Compound | Base/Catalyst | Solvent | Time | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | EtOH/H₂O (9:1) | 20 min | 96 | [3] |
| 4-Methylcyclohexanone | Malononitrile | Piperidinium borate (20 mol%) | EtOH/H₂O (9:1) | 30 min | 95 | [3] |
| Acetone | Ethyl Cyanoacetate | L-proline (10 mol%) | Ethanol | 2 h | 85 | [7] |
| Cyclopentanone | Malononitrile | Triethylamine | Water | 1 h | 92 | [7] |
| Benzaldehyde | Malononitrile | Sodium Polysulfide | Water (Ultrasound) | 0.5 h | 88 | [7] |
| N-Benzyl-4-piperidone | Ethyl Acetoacetate | Piperidinium borate (20 mol%) | EtOH/H₂O (9:1) | 45 min | 91 | [3] |
Table 3: Spectroscopic Data for 3-Acetyl-2-acetamido-4,5-dimethylthiophene [9]
| Data Type | Description |
| ¹H-NMR (CDCl₃) | δ = 2.29 (s, 3H, NCOCH₃), 2.52 (s, 3H, COCH₃), 6.72 (d, 1H), 7.18 (d, 1H), 11.88 (s, 1H, NH) |
| ¹³C-NMR (CDCl₃) | δ = 23.5 (NCOCH₃), 28.7 (COCH₃), 116.0 (C5), 120.8 (C3), 124.1 (C4), 149.4 (C2), 167.7 (NCO), 195.8 (CO) |
| MS (m/z, %) | 183 (M⁺, 18), 141 (68), 126 (100) |
| IR (KBr, cm⁻¹) | 1683, 1635 |
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: General experimental workflow for the Gewald synthesis.
Reaction Mechanism
The diagram below outlines the postulated mechanism of the Gewald reaction.
Caption: Postulated mechanism of the Gewald thiophene synthesis.
References
- 1. First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Synthesis of Novel Heterocyclic Compounds: Applications in Drug Discovery and Beyond
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. These structurally diverse molecules form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the synthesis of several classes of novel heterocyclic compounds, highlighting innovative methodologies that offer advantages in terms of efficiency, sustainability, and access to unique chemical space.
Microwave-Assisted Three-Component Synthesis of 4-Aza-podophyllotoxin Analogs
Application Note: 4-Aza-podophyllotoxin analogs are a class of compounds that have garnered significant interest due to their potent cytotoxic activities against various cancer cell lines.[1][2] Their mechanism of action often involves the inhibition of tubulin polymerization and DNA topoisomerase II, crucial for cell division.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient construction of these complex molecules through multi-component reactions. This approach offers advantages such as reduced reaction times, increased yields, and often milder reaction conditions compared to conventional heating methods.[1]
Experimental Protocol: Microwave-Assisted Synthesis of Thiazole-Containing 4-Aza-podophyllotoxin Analogs
A mixture of an aromatic aldehyde (1.0 mmol), tetronic acid (1.0 mmol), and 2-methylbenzo[d]thiazol-5-amine (1.0 mmol) in glacial acetic acid (5 mL) is subjected to microwave irradiation at 150 W and 120 °C for 20 minutes.[4] After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with ethanol, and dried to afford the pure product.
Quantitative Data:
| Entry | Aldehyde (Ar) | Product | Yield (%) |
| 1 | 4-Cl-C6H4 | 13a | 85 |
| 2 | 4-MeO-C6H4 | 13b | 92 |
| 3 | 3,4,5-(MeO)3-C6H2 | 13c | 88 |
| 4 | Thiophen-2-yl | 13d | 81 |
| 5 | Pyridin-3-yl | 13e | 79 |
Table 1: Yields of selected 4-aza-podophyllotoxin analogs synthesized via microwave-assisted three-component reaction.
Visualization of the Synthetic Workflow:
Caption: Workflow for the microwave-assisted synthesis of 4-aza-podophyllotoxin analogs.
Proposed Signaling Pathway Inhibition:
Caption: Inhibition of tubulin polymerization and DNA topoisomerase II by 4-aza-podophyllotoxin analogs, leading to cell cycle arrest and apoptosis.
Copper-Catalyzed Synthesis of Substituted Imidazolidines
Application Note: Imidazolidine scaffolds are prevalent in a wide range of natural products and pharmaceuticals.[5] The development of efficient methods for their synthesis is of high importance. A copper-catalyzed reaction of aziridines with imines provides a versatile route to a diverse range of 2-substituted imidazolidines with high functional group compatibility.[6][7] This method allows for the construction of these valuable five-membered azaheterocycles under relatively mild conditions.[6]
Experimental Protocol: Copper-Catalyzed Synthesis of Imidazolidines
To a dried Schlenk tube are added aziridine (0.20 mmol, 1.0 equiv.), imine (0.30 mmol, 1.5 equiv.), copper(I) bromide (3.0 mg, 0.020 mmol, 10 mol%), and 2,9-dimethyl-1,10-phenanthroline (4.2 mg, 0.020 mmol, 10 mol%) with a stirring bar. The tube is filled with nitrogen, and toluene (0.5 mL) is added. The mixture is stirred at 120 °C for 20 hours.[8] The crude mixture is then passed through a short pad of silica gel and concentrated in vacuo. Purification by chromatography on silica gel provides the desired product.
Quantitative Data:
| Entry | Aziridine Substituent (R1) | Imine Substituent (R2) | Product | Yield (%) |
| 1 | Ts | Ph | 3a | 72 |
| 2 | Ts | 4-Me-C6H4 | 3b | 85 |
| 3 | Ts | 4-Cl-C6H4 | 3c | 65 |
| 4 | Boc | Ph | 3d | 58 |
| 5 | Bn | Ph | 3e | 45 |
Table 2: Yields of selected 2-substituted imidazolidines from the copper-catalyzed reaction of aziridines and imines.[6]
Visualization of the Synthetic Workflow:
Caption: Workflow for the copper-catalyzed synthesis of substituted imidazolidines.
One-Pot, Three-Component Synthesis of 6-Iodo-Substituted Carboxy-Quinolines
Application Note: Quinoline derivatives are a prominent class of heterocycles with a wide range of biological activities, including antimicrobial properties.[9][10] The introduction of an iodine atom and a carboxylic acid group can significantly modulate their biological profile. A one-pot, three-component synthesis using iodo-aniline, pyruvic acid, and various aldehydes, catalyzed by trifluoroacetic acid, provides a rapid and efficient route to these valuable compounds.[9] This method is advantageous due to its operational simplicity, cost-effective catalyst, and high product yields.[9] The antimicrobial mechanism of some quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[11]
Experimental Protocol: Synthesis of 6-Iodo-2-phenylquinoline-4-carboxylic acid
A mixture of 4-iodoaniline (1 mmol), pyruvic acid (1.2 mmol), and benzaldehyde (1 mmol) in ethanol (10 mL) is treated with trifluoroacetic acid (20 mol%). The reaction mixture is stirred at reflux for 12 hours. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to afford the pure product.
Quantitative Data:
| Entry | Aldehyde (R) | Product | Yield (%) |
| 1 | C6H5 | 4a | 85 |
| 2 | 4-Cl-C6H4 | 4b | 92 |
| 3 | 4-NO2-C6H4 | 4c | 88 |
| 4 | 2-Furyl | 4d | 78 |
| 5 | 3-Pyridyl | 4e | 75 |
Table 3: Yields of selected 6-iodo-substituted carboxy-quinolines synthesized via a one-pot, three-component reaction.[9]
Visualization of the Synthetic Workflow:
Caption: Workflow for the one-pot, three-component synthesis of 6-iodo-substituted carboxy-quinolines.
Proposed Antimicrobial Mechanism of Action:
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by carboxy-quinoline derivatives, leading to the cessation of DNA replication and ultimately, bacterial cell death.
References
- 1. Facile synthesis of new 4-aza-podophyllotoxin analogs via microwave-assisted multi-component reactions and evaluation of their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aza-2,3-dehydro-4-deoxypodophyllotoxins: simple aza-podophyllotoxin analogues possessing potent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone [frontiersin.org]
- 7. Copper-catalyzed reaction of aziridine for the synthesis of substituted imidazolidine and imidazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a key intermediate in the development of pharmacologically active compounds. The protocols focus on microwave-assisted organic synthesis (MAOS), a green chemistry approach that significantly reduces reaction times and improves yields compared to conventional heating methods.
Introduction
This compound is a polysubstituted thiophene derivative that serves as a versatile building block in medicinal chemistry. Its structural features make it an ideal precursor for the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in drug discovery as they are known to exhibit a wide range of biological activities, including kinase inhibition, and have been investigated for their potential as anticancer and anti-inflammatory agents. The microwave-assisted Gewald reaction is a powerful and efficient one-pot method for the synthesis of this and related 2-aminothiophenes.
Microwave-Assisted Synthesis via Gewald Reaction
The synthesis of this compound can be efficiently achieved through a microwave-assisted Gewald three-component reaction. This reaction involves the condensation of a ketone or an active methylene compound, an active methylene nitrile, and elemental sulfur in the presence of a base. To introduce the methylthio group at the 5-position, a specific ketene dithioacetal is required as the starting material.
Reaction Principle:
The general mechanism of the Gewald reaction begins with a Knoevenagel condensation between the carbonyl or its equivalent and the active methylene nitrile. This is followed by the addition of elemental sulfur and subsequent cyclization to form the 2-aminothiophene ring. Microwave irradiation accelerates the reaction rates, leading to a rapid and efficient synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound
This protocol describes a plausible method based on the principles of the Gewald reaction adapted for microwave synthesis.
Materials:
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or another suitable base like piperidine or triethylamine)
-
Ethanol (or another suitable solvent like DMF)
-
Microwave synthesizer with sealed reaction vessels
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
In a 10 mL microwave reaction vial, add ethyl 2-cyano-3,3-bis(methylthio)acrylate (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol).
-
Add ethanol (3 mL) to the vial, followed by the addition of morpholine (1.1 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120°C for 15-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure this compound.
-
Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes the typical advantages of microwave-assisted synthesis over conventional heating for the Gewald reaction.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours (e.g., 3-8 h) | Minutes (e.g., 10-30 min) |
| Typical Yield | Moderate to Good (e.g., 50-70%) | Good to Excellent (e.g., 70-95%) |
| Temperature | Higher, often reflux temperature of the solvent | Precisely controlled, can be superheated |
| Energy Consumption | High | Low |
| By-product Formation | Can be significant | Often reduced |
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of thieno[2,3-d]pyrimidine derivatives, which are known to act as kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer.
Application Example: Synthesis of Thieno[2,3-d]pyrimidine Kinase Inhibitors
The synthesized this compound can be used as a precursor to construct a thieno[2,3-d]pyrimidine core. This is typically achieved by cyclization with a suitable one-carbon synthon, such as formamide or formic acid, to form the pyrimidine ring. The resulting thieno[2,3-d]pyrimidin-4-one can be further functionalized to generate a library of potential kinase inhibitors.
Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidin-4-one Intermediate
Materials:
-
This compound
-
Formamide
-
Standard laboratory glassware for high-temperature reactions
Procedure:
-
In a round-bottom flask, add this compound (1.0 mmol) and an excess of formamide (e.g., 10 mL).
-
Heat the reaction mixture at 180-200°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude thieno[2,3-d]pyrimidin-4-one derivative.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
Visualizations
Caption: Workflow for the microwave-assisted Gewald synthesis.
Caption: Application in targeting kinase signaling pathways.
One-Pot Synthesis of Functionalized Thienopyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thienopyrimidine scaffolds are of significant interest in medicinal chemistry due to their structural analogy to purine bases, leading to a wide range of biological activities.[1][2][3] Their derivatives have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[2][4] This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized thienopyrimidines, focusing on efficient and versatile methodologies.
Application Notes
The synthesis of thienopyrimidines can be broadly categorized into two main approaches: constructing the pyrimidine ring onto a pre-existing thiophene or, conversely, forming the thiophene ring onto a pyrimidine core.[1][3][5] One-pot methodologies are highly advantageous as they reduce reaction time, minimize waste, and can lead to higher overall yields by avoiding the isolation of intermediates.
A prominent one-pot approach for synthesizing 2-aminothiophene precursors, which are key intermediates for thienopyrimidines, is the Gewald reaction .[1][6][7] This multicomponent reaction involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. The resulting 2-aminothiophene can then be further cyclized to form the thienopyrimidine ring system.
Another effective one-pot strategy involves the Thorpe-Ziegler cyclization of appropriate pyrimidine derivatives.[1] Additionally, starting from 2-aminothiophene-3-carbonitriles or 2-aminothiophene-3-carboxylates, the pyrimidine ring can be constructed in a single step using reagents like formamide or isothiocyanates.[5][8]
The functionalization of the thienopyrimidine core is crucial for modulating its biological activity. Substitutions at various positions of the fused ring system can be achieved by selecting appropriate starting materials and cyclization reagents. This allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies in drug discovery programs.[1][3]
Biological Activities of Functionalized Thienopyrimidines
Thienopyrimidine derivatives have been extensively evaluated for a variety of therapeutic applications. The table below summarizes some of the reported biological activities and the corresponding inhibitory concentrations.
| Compound Class | Biological Target/Activity | IC50/Inhibition | Reference |
| Thieno[3,2-d]pyrimidines | Falcipain-2 Inhibition | 1.46 - 2.81 µM | [1] |
| Thieno[2,3-d]pyrimidines | Anticancer (Prostate, PC3) | 0.1 - 0.79 µM | [4] |
| Thieno[3,2-d]pyrimidines | Anticancer (Prostate, PC3) | 0.10 - 15.90 µM | [4] |
| Thieno[2,3-d]pyrimidines | STAT3 Inhibition | 0.32 - 5.73 µM | [9] |
| Thieno[2,3-d]pyrimidines | Anti-H. pylori | 1.55 - 1.72 µM | [10] |
| Thieno[2,3-d]pyrimidines | Antimicrobial | Complete inhibition at ≤128 mg/mL | [11] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Tetrahydrobenzo[8][12]thieno[2,3-d]pyrimidin-4-one via Gewald Reaction and Cyclization
This protocol describes a two-step, one-pot synthesis of a thienopyrimidine derivative starting from a cyclic ketone. The first step is a Gewald reaction to form the 2-aminothiophene intermediate, followed by cyclization with formamide.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Piperidine
-
Formamide
-
Ethanol
Procedure:
-
Gewald Reaction: In a round-bottom flask, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).
-
Add piperidine (1 mmol) as a catalyst.
-
Heat the mixture at 50-60°C with stirring for 16 hours.[12]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cyclization: After completion of the Gewald reaction, add formamide (20 mL) directly to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3 hours.[12]
-
Cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/chloroform) to obtain the pure tetrahydrobenzo[8][13]thieno[2,3-d]pyrimidin-4-one.[8]
Yields:
| Step | Product | Yield | Reference |
| Gewald Reaction | 2-amino-tetrahydrobenzothiophene derivative | ~70% | [12] |
| Cyclization | Tetrahydrobenzo[8][13]thieno[2,3-d] pyrimidine derivative | ~81% | [12] |
Protocol 2: One-Pot Synthesis of 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones
This protocol outlines the one-pot synthesis of thienopyrimidines from 2-aminothiophene-3-carboxylates and isothiocyanates.
Materials:
-
2-Amino-3-ethoxycarbonyl-4,5-disubstituted thiophene
-
Appropriate isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous potassium carbonate
-
Acetonitrile
-
2M Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve the 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophene (10 mmol) and the desired isothiocyanate (10 mmol) in acetonitrile (30 mL).
-
Add anhydrous potassium carbonate (1.4 g).
-
Heat the mixture under reflux for 15 hours.[8]
-
After cooling, filter the reaction mixture.
-
Dilute the filtrate with water (10 mL) and neutralize with 2M hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Recrystallize the product from ethanol to obtain the pure 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-one.
Visualizations
Caption: One-pot synthesis of thienopyrimidines via the Gewald reaction.
Caption: Inhibition of the STAT3 signaling pathway by thienopyrimidines.
References
- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent updates on thienopyrimidine derivatives as anticancer agents - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 10. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Agrochemicals from Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of various biologically active compounds, including those with applications in the agrochemical sector. Its multifunctional nature, featuring an amino group, a cyano group, an ester, and a methylthio substituent on a thiophene core, allows for diverse chemical transformations. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential agrochemicals, primarily focusing on the construction of thieno[2,3-d]pyrimidine scaffolds, which are known to exhibit a range of biological activities. While direct synthesis of a commercialized agrochemical from this specific starting material is not extensively documented in publicly available literature, the following protocols are based on established synthetic routes for analogous compounds with demonstrated fungicidal and other agrochemical potential.
Key Applications in Agrochemical Synthesis
Substituted 2-aminothiophenes are recognized as important intermediates in the creation of a variety of agrochemicals.[1] The primary application of this compound in this context is as a precursor for the synthesis of thieno[2,3-d]pyrimidine derivatives. This fused heterocyclic system is a bioisostere of purines and has been explored for various biological activities, including fungicidal, herbicidal, and insecticidal properties.[2]
The general synthetic strategy involves the cyclization of the aminothiophene with a one-carbon synthon to form the pyrimidine ring. The cyano group and the adjacent amino group are key functionalities that facilitate this ring formation.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-thieno[2,3-d]pyrimidine Derivatives
This protocol describes the synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives, which can be further functionalized to generate a library of potential agrochemical candidates. The initial step involves the reaction of the title compound with formamide or orthoformates.
Reaction Scheme:
Figure 1: Synthesis of a 4-amino-thieno[2,3-d]pyrimidine intermediate.
Materials:
-
This compound
-
Formamide or Triethyl orthoformate and a source of ammonia (e.g., ammonium hydroxide)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or diphenyl ether)
-
Ethanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in an excess of formamide.
-
Heat the reaction mixture to 150-180 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Alternative Procedure: Dissolve this compound (1 equivalent) in a high-boiling point solvent such as DMF. Add triethyl orthoformate (1.5 equivalents) and a source of ammonia. Heat the mixture to reflux for 6-8 hours.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the desired Ethyl 4-amino-5-(methylthio)-thieno[2,3-d]pyrimidine-6-carboxylate.
Expected Yield: Yields for similar reactions typically range from 60% to 85%, depending on the specific conditions and reagents used.
Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4-one Derivatives
This protocol outlines the synthesis of thieno[2,3-d]pyrimidin-4-one derivatives, which are also known to possess biological activities. This is achieved by reacting the starting aminothiophene with urea or isocyanates.
Reaction Scheme:
Figure 2: Synthesis of a thieno[2,3-d]pyrimidin-4-one derivative.
Materials:
-
This compound
-
Urea or a suitable isocyanate (e.g., phenyl isocyanate)
-
Pyridine or another high-boiling point solvent
-
Ethanol for recrystallization
Procedure:
-
Combine this compound (1 equivalent) and urea (2 equivalents) in a round-bottom flask.
-
Heat the mixture in an oil bath to a molten state (around 180-200 °C) for 2-3 hours.
-
Alternative Procedure: Dissolve the starting thiophene (1 equivalent) in pyridine and add the isocyanate (1.1 equivalents) dropwise at room temperature. Then, heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Treat the residue with a small amount of hot ethanol and then cool to induce crystallization.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Expected Yield: Typical yields for this type of cyclization reaction are in the range of 50-75%.
Data Presentation
The following table summarizes hypothetical data for newly synthesized thieno[2,3-d]pyrimidine derivatives based on the above protocols, illustrating the type of information that should be collected and organized.
| Compound ID | R Group (at position 4) | Molecular Formula | Yield (%) | Melting Point (°C) | Fungicidal Activity (% inhibition at 50 ppm vs. Botrytis cinerea) |
| TP-001 | -NH₂ | C₁₁H₁₂N₄O₂S₂ | 78 | 210-212 | 65 |
| TP-002 | -OH (oxo) | C₁₁H₁₁N₃O₃S₂ | 65 | 245-247 | 58 |
| TP-003 | -NH-Ph | C₁₇H₁₆N₄O₂S₂ | 72 | 198-200 | 75 |
Agrochemical Activity Screening
While the provided protocols lead to the core thieno[2,3-d]pyrimidine structure, further derivatization and biological screening are necessary to identify potent agrochemicals.
Fungicidal Activity
Thieno[2,3-d]pyrimidine derivatives have shown promise as fungicides.[2] The synthesized compounds should be screened against a panel of common plant pathogenic fungi.
Illustrative Workflow for Fungicidal Screening:
Figure 3: Workflow for fungicidal activity screening of synthesized compounds.
Herbicidal and Insecticidal Activity
Although less commonly reported for this class of compounds, the synthesized derivatives should also be evaluated for potential herbicidal and insecticidal activities through standard screening protocols.
Conclusion
This compound serves as a valuable and reactive starting material for the synthesis of thieno[2,3-d]pyrimidine-based compounds. The protocols provided herein offer a foundation for researchers to explore the synthesis of novel derivatives. Subsequent biological screening, particularly for fungicidal properties, is crucial to unlock the full potential of these compounds in the development of new and effective agrochemicals. The structured approach to synthesis and testing outlined in these notes will facilitate the efficient identification of lead candidates for further development.
References
Use as a building block for dye synthesis
Aniline and its derivatives are cornerstone building blocks in the synthesis of a vast array of synthetic dyes.[1] This aromatic amine serves as a versatile precursor for various dye classes, including azo dyes, triphenylmethane dyes, rhodamines, and oxidation dyes like aniline black.[2][3] The specific substituents on the aniline ring significantly influence the resulting dye's color, solubility, stability, and affinity for different substrates.[4]
This document provides detailed application notes and experimental protocols for the synthesis of several major dye classes using aniline-based building blocks, tailored for researchers, scientists, and professionals in drug development.
Application Note 1: Azo Dyes
Azo dyes are the largest and most versatile class of synthetic dyes, characterized by the presence of one or more azo groups (–N=N–).[5] Their synthesis is a robust two-step process, making them of significant industrial importance.
Principle: The synthesis involves two main reactions:
-
Diazotization: A primary aromatic amine, such as an aniline derivative, is converted into a diazonium salt by reacting it with nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[2][5] The resulting diazonium salt is a highly reactive intermediate.[2]
-
Coupling: The unstable diazonium salt is immediately reacted with a coupling agent, which is an electron-rich aromatic compound like another aniline derivative or a phenol (e.g., 2-naphthol).[5][6] This electrophilic substitution reaction forms the stable azo dye.
The choice of the aniline derivative and the coupling component determines the final color and properties of the dye.[4][5] For instance, electron-withdrawing or -donating groups on the aniline ring alter the electronic structure of the final azo compound, thereby modifying its color.[4] The inclusion of a sulfonic acid group can impart water solubility, which is crucial for textile dyeing applications.[4]
Quantitative Data: Azo Dye Synthesis Yields
The yield of azo dyes can vary based on the specific aniline derivative and coupling agent used. The following table provides representative data for dyes synthesized from various aniline intermediates.
| Diazo Intermediate | Coupling Component | Method/Catalyst | Yield (%) | Reference |
| Aniline | 2-Naphthol | HCl / NaNO₂ | 94.61% | [4][7] |
| p-Nitroaniline | Coumarin | Amberlyst-15 | 87% | [4] |
| o-, m-, p-Nitroaniline | Barbituric Acid Derivatives | p-Toluenesulfonic Acid (Grinding) | 50-80% | [4] |
Experimental Workflow: Azo Dye Synthesis
Protocol: Synthesis of 2-Naphthol Aniline Dye (Orange Azo Dye)[4]
This protocol details the classic synthesis of an orange dye from aniline and 2-naphthol.[4]
Materials:
-
Aniline: 5 mL
-
Concentrated Hydrochloric Acid (HCl): 15 mL
-
Sodium Nitrite (NaNO₂): 4 g
-
2-Naphthol: 8 g
-
Sodium Hydroxide (NaOH): 5 g
-
Distilled Water
-
Ice Bath
Procedure:
Part 1: Diazotization of Aniline
-
In a beaker, carefully mix 5 mL of aniline with 15 mL of concentrated HCl.
-
Cool the mixture in an ice bath to maintain a temperature between 0-5°C.[4]
-
In a separate beaker, dissolve 4 g of sodium nitrite in 15 mL of water and cool the solution.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline hydrochloride solution while stirring continuously. Ensure the temperature does not exceed 5°C.[4] This forms the benzene diazonium chloride solution.
Part 2: Coupling Reaction
-
In a separate large beaker, dissolve 8 g of 2-naphthol in 50 mL of a 10% sodium hydroxide solution.
-
Cool this solution thoroughly in an ice bath.
-
Slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.[5]
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction is complete.[5]
Part 3: Isolation and Purification
-
Isolate the solid azo dye by vacuum filtration using a Buchner funnel.[5]
-
Wash the crude product thoroughly with cold water to remove any unreacted salts and impurities.[4][5]
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to purify the dye.[5]
-
Dry the purified crystals in a desiccator.
Application Note 2: Triphenylmethane Dyes
Triphenylmethane dyes are a class of intensely colored synthetic dyes, with notable examples including malachite green and pararosaniline.[8] Their synthesis typically involves the condensation of an aromatic aldehyde with two or more equivalents of an aniline or phenol derivative.[8]
Principle: The synthesis is a two-step process:
-
Condensation: An aromatic aldehyde (e.g., benzaldehyde) is condensed with an N-alkylaniline (e.g., N,N-dimethylaniline) in the presence of an acid catalyst. This reaction forms a colorless intermediate known as a leuco-base.[8]
-
Oxidation: The leuco-base is then oxidized to form the final, intensely colored triphenylmethane dye.[8] Common oxidizing agents include lead dioxide (PbO₂) or manganese dioxide (MnO₂).[8][9]
Spectroscopic Properties of Triphenylmethane Dyes
The following table summarizes key spectroscopic properties of selected triphenylmethane dyes.
| Dye | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| Malachite Green | 617 | ~80,000 | Water |
| Brilliant Green | 625 | Not readily available | Ethanol |
| Pararosaniline | 542-549 | Not readily available | Water |
| Ethyl Violet | 595-598 | ~1,900 (E1%1cm) | Water |
| Bromocresol Green | 617 (basic form) | Not readily available | Water |
| Note: Data compiled from reference[8]. Molar absorptivity values can vary based on purity, solvent, and pH. |
Synthesis Pathway: Malachite Green
Protocol: Synthesis of Malachite Green[9]
This protocol describes the synthesis of malachite green via the condensation of benzaldehyde with N,N-dimethylaniline.[8]
Materials:
-
Benzaldehyde
-
N,N-Dimethylaniline
-
Concentrated Sulfuric Acid (H₂SO₄) or anhydrous Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (NaOH) solution
-
Lead Dioxide (PbO₂) or Manganese Dioxide (MnO₂)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
Part 1: Condensation to form the Leuco-Base
-
In a round-bottom flask, combine one molar equivalent of benzaldehyde and two molar equivalents of N,N-dimethylaniline.[8]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous zinc chloride.[8]
-
Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[8]
-
After cooling, neutralize the reaction mixture with a solution of sodium hydroxide. The colorless leuco-base of malachite green will precipitate.[8]
Part 2: Oxidation to Malachite Green
-
Isolate the leuco-base by filtration and wash it with water.[8]
-
Suspend the leuco-base in dilute hydrochloric acid.
-
Add an oxidizing agent, such as lead dioxide (PbO₂) or manganese dioxide (MnO₂), portion-wise with stirring.[8]
-
The mixture will develop the characteristic deep green color of malachite green as the oxidation proceeds.
-
Once the reaction is complete, the solid oxidant is removed by filtration. The dye can be isolated from the filtrate by salting out or other purification techniques.
Application Note 3: Rhodamine Dyes
Rhodamines are a class of highly fluorescent dyes (fluorophores) widely used in biotechnology applications such as fluorescence microscopy and live-cell imaging.[10] They are structurally related to triphenylmethane dyes but feature a xanthene core.
Principle: Traditional synthesis of functionalized rhodamine dyes often involves the condensation of unsymmetrical anhydride reagents with meta-aminophenols (aniline derivatives).[11] A significant drawback of this method is the generation of regioisomers, which are very difficult to separate.[11][12]
Modern synthetic strategies have been developed to overcome this challenge. One successful approach uses phthalaldehydic acids as replacements for unsymmetrical anhydrides. These reagents provide only one point of reactivity for the aminophenol, allowing for the direct synthesis of single-isomer rhodamines.[11] Another powerful method involves the palladium-catalyzed C–N cross-coupling of fluorescein ditriflates with amines or carbamates, providing an efficient route to isomerically pure rhodamine dyes.[13]
Logical Diagram: Modern Rhodamine Synthesis Strategy
Protocol: Conceptual Outline for Isomerically Pure Rhodamine Synthesis
A detailed protocol for modern rhodamine synthesis is highly specific to the target molecule. However, the general approach using phthalaldehydic acids is as follows:
-
Reagent Synthesis: Prepare the desired phthalaldehydic acid derivative. These can be generated from the corresponding phthalide via bromination and subsequent hydrolysis.[11]
-
Condensation: React the phthalaldehydic acid with two equivalents of the appropriate m-aminophenol derivative under acidic conditions (e.g., using methanesulfonic acid).
-
Purification: The resulting single-isomer rhodamine dye is then purified. This modern route avoids the difficult chromatographic separation of isomers required by older methods.[11][14]
Application Note 4: Oxidation Dyes (Aniline Black)
Aniline black is a phenazine dye formed by the oxidation of aniline.[3] It is known for its excellent fastness and deep black color.
Principle: Aniline is oxidized and polymerized in an acidic medium using a strong oxidizing agent, such as potassium dichromate in sulfuric acid.[3][7] The reaction proceeds through several intermediate stages to form a complex, polymeric black dye.
Workflow: Aniline Black Synthesis
Protocol: Synthesis of Aniline Black[8]
Materials:
-
Aniline: 0.5 mL
-
Concentrated Hydrochloric Acid (HCl): 1 mL
-
Potassium Dichromate (K₂Cr₂O₇): 1 g
-
Concentrated Sulfuric Acid (H₂SO₄): 1 mL
-
Distilled Water: 100 mL
Procedure:
-
In one test tube (Tube A), dissolve 1 g of potassium dichromate in a mixture of 1 mL of concentrated sulfuric acid and 100 mL of distilled water.
-
In a separate test tube (Tube B), prepare a solution of aniline hydrochloride by mixing 0.5 mL of aniline with 1 mL of concentrated hydrochloric acid.[7]
-
Add the contents of Tube B to Tube A while stirring.
-
Gently heat the combined mixture for approximately 5 minutes. A black precipitate of aniline black will form.[7]
-
Cool the mixture and collect the precipitate by filtration. Wash with water and dry.
References
- 1. The Role of Aniline in the Dye Industry: Applications, Benefits, and Safety Insights for 2024 [bouling-group.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. primescholars.com [primescholars.com]
- 8. benchchem.com [benchchem.com]
- 9. US5198558A - Process for the preparation of triphenylmethane dyes - Google Patents [patents.google.com]
- 10. A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. raineslab.com [raineslab.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Antimicrobial Agents from Thiophene Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of thiophene-based compounds with demonstrated antimicrobial activity. The information is intended to guide researchers in the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. Thiophene and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] This document outlines key synthetic methodologies and presents antimicrobial activity data for selected compounds.
Introduction to Thiophene-Based Antimicrobials
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, which serves as a valuable pharmacophore in drug discovery.[1] Its structural similarity to the phenyl group allows it to act as a bioisostere, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1] A variety of thiophene derivatives have been reported to possess significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][4] Some thiophene-based compounds have been shown to act via unique mechanisms, such as the allosteric inhibition of DNA gyrase, offering potential advantages against resistant strains.[5]
Key Synthetic Methodologies
Several synthetic routes are available for the preparation of antimicrobial thiophene derivatives. Below are detailed protocols for two common and effective methods.
Protocol 1: Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes. This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base.
Experimental Protocol:
-
Reaction Setup: To a solution of an α-methylene ketone (1.0 eq) and a cyano-active methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a catalytic amount of a base (e.g., diethylamine or morpholine, 0.1-0.2 eq).
-
Addition of Sulfur: To the reaction mixture, add elemental sulfur (1.1 eq).
-
Reaction Conditions: Heat the mixture at a specific temperature (typically between 50-80 °C) for a designated time (usually 2-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 3-Halobenzo[b]thiophenes via Electrophilic Cyclization
This method provides an environmentally benign route to 3-halobenzo[b]thiophenes, which have shown promising antimicrobial activity.[7] The synthesis starts from 2-alkynyl thioanisoles and utilizes sodium halides as the halogen source.[7]
Experimental Protocol:
-
Starting Material Preparation: Synthesize the required 2-alkynyl thioanisole precursor according to established literature procedures.
-
Cyclization Reaction: In a round-bottom flask, dissolve the 2-alkynyl thioanisole (1.0 eq) in ethanol. Add sodium halide (e.g., NaCl, NaBr, or NaI; 1.5 eq) and copper(II) sulfate (CuSO4; 1.5 eq).[7]
-
Reaction Conditions: Reflux the reaction mixture for a period of 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble salts. Evaporate the solvent under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[7]
Antimicrobial Activity Testing
The antimicrobial efficacy of the synthesized compounds is typically evaluated by determining the Minimum Inhibatory Concentration (MIC) using the broth microdilution method.[7][8][9]
Experimental Protocol:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range tested can vary, for example, from 512 µg/mL to 8 µg/mL.[7]
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Quantitative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiophene derivatives against selected microbial strains.
| Compound Class | Specific Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Thiophene-based Heterocycles | Spiro-indoline-oxadiazole derivative | Clostridium difficile | 2 - 4 | [8][9] |
| 3-Halobenzo[b]thiophenes | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | [7] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria & yeast | 16 | [7] | |
| Thiophene Derivatives | Thiophene 4 | Colistin-Resistant Acinetobacter baumannii | 4 | [10] |
| Thiophene 4 | Colistin-Resistant Escherichia coli | 16 | [10] | |
| Thiophene 5 | Colistin-Resistant Acinetobacter baumannii | 4 | [10] | |
| Thiophene 5 | Colistin-Resistant Escherichia coli | 16 | [10] | |
| Thiophene 8 | Colistin-Resistant Acinetobacter baumannii | 16 | [10] | |
| Metal-based Thiophene Complexes | Complex (1) | Escherichia coli | 18.42 | [11] |
| Metal complexes | Various bacterial strains | 18.42 - 39.91 | [11] |
Visualizing Experimental Workflows and Pathways
Synthesis and Antimicrobial Evaluation Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. Antimicrobial metal-based thiophene derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fused Heterocyclic Systems from 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of medicinally relevant fused heterocyclic systems, namely thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, utilizing 2-aminothiophene derivatives as key precursors. The protocols begin with the highly versatile Gewald reaction for the synthesis of the 2-aminothiophene scaffold.
Introduction
Fused heterocyclic systems are cornerstones in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Among these, thiophene-containing fused rings are of particular interest. The 2-aminothiophene moiety serves as a crucial synthon for the elaboration of more complex molecular architectures.[1] Thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, in particular, are recognized for their potential as anticancer, anti-inflammatory, and antiviral agents, often acting as kinase inhibitors.[2][3][4][5][6]
The synthetic strategies outlined herein provide robust and adaptable methods for accessing these valuable scaffolds, enabling further investigation into their structure-activity relationships (SAR) and potential as therapeutic agents.
Synthetic Strategy Overview
The synthesis of the target fused heterocyclic systems is approached in a two-stage process:
-
Gewald Aminothiophene Synthesis: A multi-component reaction to construct the core 2-aminothiophene ring system.
-
Annulation of the Fused Ring: Cyclization of the 2-aminothiophene derivative to form the desired thieno[2,3-d]pyrimidine or thieno[2,3-b]pyridine.
Caption: General two-stage synthetic workflow.
Part 1: Synthesis of 2-Aminothiophene Precursors via Gewald Reaction
The Gewald reaction is a one-pot synthesis of substituted 2-aminothiophenes from a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.[7][8][9]
Experimental Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile[1]
This protocol describes the synthesis of a common 2-aminothiophene intermediate.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Ethanol
-
Triethylamine
-
Standard laboratory glassware (round-bottom flask, reflux condenser, magnetic stirrer)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Place the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Quantitative Data for Gewald Reaction Variants
The Gewald reaction is versatile and can be adapted for various substrates. The following table summarizes representative yields for different 2-aminothiophene derivatives.
| Carbonyl Compound | Activated Nitrile | Base (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Triethylamine (stoichiometric) | Ethanol | 1-2 | 85-95 | [1] |
| Acetone | Ethyl cyanoacetate | Piperidinium borate (20) | EtOH/H₂O | 0.3 | 96 | [10] |
| 4-Methylcyclohexanone | Malononitrile | Piperidinium borate (20) | EtOH/H₂O | 0.5 | 92 | [10] |
| Propiophenone | Malononitrile | Piperidinium borate (20) | EtOH/H₂O | 1.0 | 90 | [10] |
Part 2: Synthesis of Fused Thienopyrimidines
Thieno[2,3-d]pyrimidines are commonly synthesized by the cyclization of 2-aminothiophene-3-carbonitriles or -carboxamides.
Experimental Protocol 2: Synthesis of 4-amino-5,6,7,8-tetrahydrobenzo[9][10]thieno[2,3-d]pyrimidine[1][12]
This protocol details the formation of the pyrimidine ring via a Dimroth rearrangement.
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Aromatic amine (e.g., aniline)
-
Microwave reactor or conventional heating setup
Procedure:
-
Step A: Formation of the amidine intermediate. React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction can be carried out under microwave irradiation at 70°C for 20 minutes to afford the N'-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-N,N-dimethylmethanimidamide intermediate.[11][12]
-
Step B: Cyclization. The intermediate from Step A is then reacted with a suitable aromatic amine in the presence of an acid catalyst (e.g., acetic acid) under microwave irradiation to induce the Dimroth rearrangement and form the final thieno[2,3-d]pyrimidine product.[11]
Alternative Protocol 2a: Synthesis using Formamide[1]
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to reflux for 1.5 to 2 hours.
-
Allow the reaction mixture to cool to room temperature overnight.
-
Collect the resulting solid precipitate by filtration.
Quantitative Data for Thieno[2,3-d]pyrimidine Synthesis
The following table presents data for the synthesis of various thieno[2,3-d]pyrimidine derivatives.
| 2-Aminothiophene Precursor | Cyclization Reagent | Amine | Yield (%) | Reference |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | DMF-DMA | Phenylamine | 50 | [12] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | DMF-DMA | 3-Methylphenylamine | 79 | [12] |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | DMF-DMA | 4-Methoxyphenylamine | 59 | [12] |
| 2-Amino-5,6-dimethylthiophene-3-carboxamide | Benzylamine | - | - | [13] |
Part 3: Synthesis of Fused Thienopyridines
Thieno[2,3-b]pyridines are another important class of fused heterocycles accessible from 2-aminothiophenes.
Experimental Protocol 3: General Synthesis of 3-Aminothieno[2,3-b]pyridines[15]
This protocol outlines a general method for the synthesis of 3-amino-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide derivatives.
Materials:
-
Substituted 2-aminothiophene-3-carbonitrile (e.g., 2-amino-4-phenyl-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile)
-
2-Chloro-N-(4-chlorophenyl)acetamide
-
Sodium carbonate
-
Absolute ethanol
Procedure:
-
To a solution of the 2-aminothiophene-3-carbonitrile derivative in absolute ethanol, add sodium carbonate.
-
Add 2-chloro-N-(4-chlorophenyl)acetamide to the mixture.
-
Heat the reaction mixture at reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration. The product may be purified by recrystallization.
Quantitative Data for Thieno[2,3-b]pyridine Synthesis
| 2-Aminothiophene Precursor | Reagent | Yield (%) | Reference |
| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formic acid | 72 | [14] |
| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formamide | - | [14] |
| 2-Amino-6-phenyl-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile | 2-Chloro-N-(4-chlorophenyl)acetamide | - | [15] |
Application in Drug Discovery: Kinase Inhibition
Many thieno[2,3-d]pyrimidine and thieno[2,3-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. These compounds often act as ATP-competitive inhibitors, blocking the signaling pathways that lead to cell proliferation and survival.
Caption: Inhibition of kinase signaling by thienopyrimidines.
Biological Activity Data: IC₅₀ Values
The following table summarizes the inhibitory activity of selected thieno-fused heterocyclic compounds against various cancer cell lines and kinases.
| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |
| Thieno[2,3-d]pyrimidine | PI3Kβ | - | 72% inhibition @ 10µM | [16] |
| Thieno[2,3-d]pyrimidine | PI3Kγ | - | 84% inhibition @ 10µM | [16] |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | HCT-116 | 2.80 | |
| Thieno[2,3-d]pyrimidine | VEGFR-2 | HepG2 | 4.10 | [6] |
| Thieno[2,3-b]pyridine | Pim-1 | - | 12.71 | |
| Thieno[2,3-b]pyridine | DRAK2 | - | 0.029 | [3] |
| Thieno[2,3-d]pyrimidine | - | MDA-MB-231 | 27.6 | |
| Thieno[2,3-d]pyrimidine | - | MCF7 | 22.12 | [17] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. d-nb.info [d-nb.info]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. alliedacademies.org [alliedacademies.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the yield of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate via a modified Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The synthesis of this compound involves a multi-step, one-pot reaction that is a variation of the classical Gewald reaction.[1][2] The proposed pathway begins with the formation of a key intermediate, a ketene dithioacetal, from ethyl cyanoacetate and carbon disulfide, which is subsequently methylated. This intermediate then undergoes cyclization to form the substituted thiophene ring.
Q2: Why is a standard Gewald reaction with a ketone not suitable for this synthesis?
A2: The standard Gewald reaction condenses a ketone or aldehyde with an active methylene nitrile and elemental sulfur.[1] This typically yields a thiophene with substituents at the 4- and 5-positions derived from the ketone. The target molecule possesses a cyano group at the 4-position and a methylthio group at the 5-position. Achieving this specific substitution pattern requires a different approach, such as the use of a ketene dithioacetal intermediate which already contains the precursors for these functionalities.[3]
Q3: What is the role of the base in this reaction?
A3: The base plays a critical role in multiple steps of the reaction. Initially, it deprotonates the active methylene group of ethyl cyanoacetate, facilitating its reaction with carbon disulfide. Subsequently, it catalyzes the intramolecular cyclization of the sulfur-containing intermediate, which is a key step in forming the thiophene ring.[4][5] Commonly used bases include secondary amines like morpholine and piperidine, or tertiary amines like triethylamine.[6]
Q4: What are the most critical parameters to control for optimizing the yield?
A4: The most critical parameters are the choice of base, reaction temperature, solvent, and the stoichiometry of the reactants. The base influences the rate of both the initial condensation and the final cyclization.[7] Temperature control is vital; while gentle heating can increase the rate of reaction and improve sulfur's reactivity, excessive heat can lead to the formation of byproducts and polymerization.[7] The solvent choice affects the solubility of reactants and intermediates, with polar solvents like ethanol or DMF often being preferred.[7]
Q5: How can the reaction progress be monitored?
A5: The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product. This allows for the determination of the optimal reaction time and helps in identifying the presence of any significant side products.
Q6: What are the common methods for purifying the final product?
A6: The most common method for purifying solid 2-aminothiophenes is recrystallization.[6] Suitable solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[4] If the product is an oil or if recrystallization does not remove impurities effectively, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the ketene dithioacetal intermediate. | Ensure anhydrous conditions and use a strong enough base (e.g., sodium ethoxide) for the initial deprotonation of ethyl cyanoacetate. Verify the purity of carbon disulfide. |
| Inefficient methylation of the dithiolate intermediate. | Use a reactive methylating agent like dimethyl sulfate or methyl iodide. Ensure correct stoichiometry (2 equivalents). Perform this step at a controlled, low temperature to prevent side reactions. | |
| Failure of the cyclization step. | The base might not be strong enough, or the temperature may be too low. Try screening different bases (e.g., morpholine, piperidine, triethylamine). Gently heat the reaction mixture (e.g., 40-50°C) after the addition of all reagents and monitor via TLC.[6] | |
| Incorrect stoichiometry of reactants. | Accurately measure all reactants. Ensure the purity of starting materials, as impurities can inhibit the reaction. | |
| Presence of Multiple Spots on TLC / Impure Product | Unreacted starting materials. | Increase the reaction time or gently heat the mixture to drive the reaction to completion.[7] |
| Formation of the Knoevenagel-Cope intermediate without cyclization. | This suggests that the sulfur addition and/or cyclization is the rate-limiting step. Try increasing the reaction temperature or using a more effective base for the cyclization. | |
| Dimerization or polymerization byproducts. | This can be caused by excessive heat or high concentrations of reactants. Reduce the reaction temperature and consider adding reagents dropwise to control the reaction rate.[7] | |
| Formation of polysulfides. | This is an inherent possibility in reactions involving elemental sulfur or its derivatives. Proper workup, including washing and recrystallization, is necessary to remove these colored impurities. | |
| Product is a Dark Oil or Tar Instead of a Solid | Presence of solvent or impurities. | Ensure the product is thoroughly dried under vacuum. Try precipitating the product by adding a non-polar solvent (like hexanes) to a solution of the product in a polar solvent (like ethyl acetate). If this fails, purification by column chromatography is recommended. |
| Polymerization or degradation. | This often occurs at excessively high temperatures. Optimize the reaction temperature by running small-scale trials at different temperatures. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed synthetic route based on established modifications of the Gewald reaction and requires optimization for specific laboratory conditions.
Materials:
-
Ethyl cyanoacetate
-
Carbon disulfide (CS₂)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Anhydrous Ethanol
-
Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)
-
Malononitrile
-
Triethylamine (Et₃N) or Morpholine
-
Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel
Procedure:
Step 1: Formation of the Ketene Dithioacetal Precursor
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol.
-
Cool the flask in an ice bath and slowly add sodium ethoxide.
-
Add ethyl cyanoacetate dropwise to the cooled solution while stirring.
-
After the addition is complete, add carbon disulfide dropwise, maintaining the temperature below 10°C. The solution may turn deep red.
-
Stir the mixture for 1-2 hours at low temperature.
-
Slowly add dimethyl sulfate (2 equivalents) dropwise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight. This should result in the formation of ethyl 2-cyano-3,3-bis(methylthio)acrylate.
Step 2: Gewald-type Cyclization
-
To the reaction mixture containing the intermediate from Step 1, add an equimolar amount of malononitrile.
-
Add a catalytic amount of a suitable base for the cyclization, such as triethylamine or morpholine (e.g., 0.1-0.2 equivalents).[6]
-
Gently heat the reaction mixture to 40-50°C and stir.
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-6 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
Data Presentation
Table 1: Effect of Base on Yield in a Model Gewald Reaction
| Entry | Base (0.2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Ethanol | 50 | 5 | 75 |
| 2 | Piperidine | Ethanol | 50 | 4 | 82 |
| 3 | Morpholine | Ethanol | 50 | 4 | 85 |
| 4 | DBU | Ethanol | 50 | 3 | 78 |
| 5 | No Base | Ethanol | 50 | 12 | < 10 |
Data is illustrative and based on typical outcomes for Gewald-type reactions.
Table 2: Effect of Solvent on Yield in a Model Gewald Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Ethanol | 50 | 4 | 85 |
| 2 | Morpholine | Methanol | 50 | 4 | 81 |
| 3 | Morpholine | DMF | 50 | 3 | 88 |
| 4 | Morpholine | Toluene | 50 | 8 | 45 |
| 5 | Morpholine | Water | 50 | 10 | 60 |
Data is illustrative and based on typical outcomes for Gewald-type reactions.
Mandatory Visualizations
Caption: Proposed reaction mechanism for the Gewald synthesis.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]
- 3. A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and commonly used purification techniques for this compound and related thiophene derivatives are column chromatography and recrystallization.[1] Column chromatography is highly versatile for separating the target compound from reaction byproducts and starting materials, while recrystallization is excellent for achieving high purity of the solid product. The choice between these methods will depend on the impurity profile, the scale of your reaction, and the physical properties of your crude product.
Q2: What are some common impurities I might encounter?
A2: While specific impurities depend on the synthetic route, common contaminants in the synthesis of substituted thiophenes can include unreacted starting materials, regioisomers, and byproducts from side reactions. The presence of these impurities can affect crystallization and chromatographic separation.
Q3: My compound appears to be degrading on the silica gel column during chromatography. What can I do?
A3: Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, consider the following strategies:
-
Deactivate the silica gel: Pre-treat the silica gel with a basic modifier like triethylamine. This can be achieved by adding 1-2% triethylamine to your eluent.[1]
-
Minimize contact time: Run the column at a slightly faster flow rate to reduce the time your compound spends on the stationary phase, without compromising separation.[1]
-
Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[1]
Q4: I'm having difficulty separating my target compound from a very similar impurity. What should I do?
A4: Separating compounds with similar polarities, such as regioisomers, is a common challenge.[1] To improve separation during column chromatography, you can:
-
Optimize the solvent system: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). A combination of a non-polar solvent (e.g., hexane or heptane) with a more polar solvent (e.g., ethyl acetate or dichloromethane) can provide better selectivity.[1][2]
-
Adjust column dimensions: A longer and narrower column can increase the number of theoretical plates, leading to enhanced separation.[1]
-
Employ gradient elution: A shallow and slow gradient of the polar solvent can improve the resolution between closely eluting compounds.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Perform a thorough solvent screen using TLC to find a system that gives a good separation (ΔRf > 0.2).[1] |
| Column overloading. | Use a larger column with more silica gel. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1] | |
| Improper column packing. | Ensure the column is packed uniformly without any air bubbles or cracks.[1] | |
| Compound Streaking/Tailing | Strong interaction with silica gel. | Add a small amount of a polar solvent (e.g., methanol) or a modifier like triethylamine to the eluent. |
| Sample is not dissolving well in the eluent. | Dissolve the sample in a minimal amount of a slightly more polar solvent before loading it onto the column. | |
| Compound Crashing on Column | Sample solvent is too strong. | Dissolve your sample in the initial mobile phase or the weakest possible solvent. If a strong solvent must be used, keep the volume to a minimum.[3] |
| High sample concentration. | Reduce the concentration of your sample solution.[3] |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No Crystal Formation | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| Nucleation has not occurred. | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1] | |
| Low Recovery | Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1] |
| Crystals are soluble in the washing solvent. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] | |
| Oily Product Forms | The boiling point of the solvent is too high. | Use a lower-boiling point solvent. |
| Impurities are preventing crystallization. | Try purifying the crude product by column chromatography first to remove impurities. |
Experimental Protocols
General Protocol for Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point for thiophene derivatives is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed. Add a thin layer of sand on top.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel.[1]
-
Elution: Begin eluting with the chosen solvent system. Maintain a constant flow rate and ensure the solvent level does not drop below the top of the silica gel.[1]
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol has been used for similar thiophene derivatives.[4][5]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizations
References
Recrystallization of Substituted 2-Aminothiophenes: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of substituted 2-aminothiophenes.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of substituted 2-aminothiophenes.
Issue 1: The compound "oils out" and does not crystallize.
-
Question: My substituted 2-aminothiophene is separating as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" is a common issue that occurs when the solute melts and comes out of solution as a liquid phase before it can crystallize.[1][2] This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities present.[2][3]
Solutions:
-
Increase the solvent volume: Add a small amount of additional hot solvent to the mixture to ensure the compound remains dissolved at a slightly lower temperature during cooling.[3]
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation.
-
Change the solvent or solvent system: If oiling persists, the solvent may be too non-polar for your compound. Try a more polar solvent or a different solvent mixture. For example, if you are using a mixture of ethyl acetate and hexanes, try increasing the proportion of ethyl acetate.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth. Adding a seed crystal of the pure compound can also be effective.[3]
-
Purify further before recrystallization: If the compound is highly impure, consider a preliminary purification step like passing it through a short silica plug before recrystallization.
-
Issue 2: Very low or no crystal formation upon cooling.
-
Question: After dissolving my 2-aminothiophene derivative and cooling the solution, I'm getting very few or no crystals. What is the problem?
-
Answer: This issue typically arises from using too much solvent, resulting in a solution that is not saturated enough for crystallization to occur upon cooling.[3]
Solutions:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. You can test for saturation by dipping a glass rod in the solution; a solid residue should form on the rod as the solvent evaporates.[3]
-
Induce crystallization: As mentioned previously, scratching the flask or adding a seed crystal can initiate crystallization in a supersaturated solution.[3]
-
Use a poorer solvent: If you are using a single solvent system, you can try adding a "poorer" solvent (one in which your compound is less soluble) dropwise to the solution until it becomes slightly cloudy, then heat until it is clear again before cooling.
-
Issue 3: The recrystallized product is still impure.
-
Question: I have recrystallized my substituted 2-aminothiophene, but it is still not pure. How can I improve the purity?
-
Answer: Impurities can be trapped within the crystal lattice if crystallization occurs too quickly or if the chosen solvent is not ideal.
Solutions:
-
Slow down crystallization: Ensure the solution cools slowly and undisturbed to allow for the formation of well-defined crystals, which are less likely to trap impurities.
-
Wash the crystals properly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surface.
-
Perform a second recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Use activated charcoal: If your compound has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.[3]
-
Issue 4: Low recovery of the recrystallized product.
-
Question: My yield after recrystallization is very low. How can I improve it?
-
Answer: A low yield can be due to several factors, including using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.[3][4]
Solutions:
-
Use the minimum amount of hot solvent: To maximize your yield, use only the minimum amount of hot solvent required to fully dissolve your compound.
-
Prevent premature crystallization: During hot filtration, warm the funnel and filter paper with hot solvent before filtering your solution to prevent the compound from crystallizing out prematurely.
-
Cool the filtrate thoroughly: Ensure the filtrate is cooled sufficiently in an ice bath to maximize the precipitation of the product.
-
Recover a second crop of crystals: The mother liquor (the solution remaining after the first filtration) may still contain a significant amount of dissolved product. You can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.[3]
-
Recrystallization Solvent Data for Substituted 2-Aminothiophenes
The choice of solvent is critical for successful recrystallization. Below is a summary of solvents used for the recrystallization of various substituted 2-aminothiophenes. Please note that the optimal solvent system will be specific to the particular derivative and may require some experimentation.
| 2-Aminothiophene Derivative Type | Recrystallization Solvent(s) | Yield (%) | Reference Compound Example |
| 2-Aminothiophene-3-carboxylates | Ethanol | 70-85 | Methyl/Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
| 3-Acetyl-2-aminothiophenes | Cyclohexane-CH₂Cl₂ | 41 | 1-(2-Amino-4-methyl-3-thienyl)ethanone |
| 2-Aminothiophene-3-carbonitriles | Ethyl Acetate | 97 | Ethyl 2-amino-3-cyano-5-methylthiophene-3-carboxylate |
| 2-Aminothiophene-3-carbonitriles | Methanol | - | 2-(1-phenylethylidene)malononitrile |
| 2-Amino-4-phenylthiophene-3-carboxylates | Suitable Solvent (not specified) | 71 | Ethyl 2-(2-chlorophenylamino)-4-phenylthiophene-3-carboxylate |
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Ethyl Acetate | 85 | Ethyl 2-amino-4-methylthiophene-3-carboxylate |
| 2-Aminothiophenes | Ethyl Acetate / Hexanes | 75-98 | Various 2-aminothiophenes from ketones, nitriles, and sulfur |
Experimental Protocols
General Protocol for Recrystallization of a Substituted 2-Aminothiophene
This is a general guideline and may require optimization for specific compounds.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not at room temperature. Common choices for 2-aminothiophenes include ethanol, methanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[5]
-
Dissolution: Place the crude substituted 2-aminothiophene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If using a solvent mixture, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes cloudy. Heat again until the solution is clear.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.
Example Protocol: Recrystallization of Ethyl 2-amino-4-methylthiophene-3-carboxylate
The crude product was purified using silica gel column chromatography (100–200 mesh) using a hexane/ethyl acetate (7:3) mixture solution. Yellow crystals were obtained by slow evaporation of a saturated solution in ethyl acetate.[6] The final yield was 85%.[6]
Frequently Asked Questions (FAQs)
-
Q1: What are the most common single solvents for recrystallizing substituted 2-aminothiophenes?
-
Q2: When should I use a mixed solvent system?
-
A2: A mixed solvent system is useful when no single solvent has the ideal solubility characteristics. You should use a pair of miscible solvents where your compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent). A common example is ethyl acetate and hexanes.[5]
-
-
Q3: My compound is a dark color. Will recrystallization remove the color?
-
A3: Recrystallization can sometimes remove colored impurities. If the color persists in the recrystallized product, you can try treating the hot solution with activated charcoal before filtration.
-
-
Q4: How can I be sure my recrystallized product is pure?
-
A4: The purity of the recrystallized product should be assessed using analytical techniques such as Thin Layer Chromatography (TLC), melting point determination (a sharp melting point close to the literature value indicates high purity), and spectroscopic methods like NMR.
-
Visualizations
Caption: Troubleshooting workflow for the recrystallization of substituted 2-aminothiophenes.
Caption: General experimental workflow for the recrystallization of 2-aminothiophenes.
References
Technical Support Center: Synthesis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing a low yield or no formation of the desired product. What are the likely causes?
A1: Low or no product yield in this modified Gewald synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Inefficient Nucleophilic Attack: The first step of this specific synthesis involves the nucleophilic attack of the active methylene compound (ethyl cyanoacetate) on the ketene dithioacetal (ethyl 2-cyano-3,3-bis(methylthio)acrylate). If this step is not efficient, the subsequent cyclization will not proceed.
-
Solution: Ensure your base is strong enough to deprotonate the ethyl cyanoacetate effectively. Common bases for this reaction include sodium ethoxide or triethylamine in a polar aprotic solvent like DMF. The reaction may require heating to facilitate the initial addition.
-
-
Poor Quality of Starting Materials: The ketene dithioacetal starting material, ethyl 2-cyano-3,3-bis(methylthio)acrylate, can degrade over time.
-
Solution: Use freshly prepared or properly stored starting materials. You can check the purity of your starting materials by NMR or GC-MS before starting the reaction.
-
-
Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate.
-
Solution: If the reaction is sluggish at room temperature, gradually increase the temperature. A typical range for this reaction is 50-80 °C. However, excessively high temperatures can lead to the formation of side products.[1]
-
Q2: My reaction mixture is turning dark, and I am isolating a complex mixture of products. What are the potential side reactions?
A2: The formation of a dark and complex reaction mixture often indicates the occurrence of side reactions. The most common side reactions in this synthesis include:
-
Dimerization of Intermediates: The intermediates formed during the reaction can undergo self-condensation or dimerization, leading to higher molecular weight byproducts. This is a known side reaction in Gewald-type syntheses.[2]
-
Solution: Controlling the concentration of reactants and the rate of addition of the base can sometimes minimize dimerization. Running the reaction at a lower temperature may also be beneficial.
-
-
Hydrolysis of the Ketene Dithioacetal: In the presence of water and base, the ketene dithioacetal can hydrolyze, leading to the formation of undesired byproducts.
-
Solution: Ensure that all your reagents and solvents are anhydrous. Using a dry reaction setup under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
-
Formation of Polysulfides: If elemental sulfur is used or formed as a byproduct, it can lead to the formation of complex polysulfide intermediates, which can contribute to the dark color of the reaction mixture and lead to a variety of sulfur-containing impurities.[3]
-
Solution: This specific synthesis route is designed to avoid the direct use of elemental sulfur. If you suspect its formation, ensuring a clean reaction setup and purified starting materials is crucial.
-
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purifying this compound from the crude reaction mixture can be challenging due to the presence of polar byproducts.
-
Recrystallization: This is often the most effective method for purifying the solid product.
-
Recommended Solvents: Ethanol, methanol, or a mixture of ethyl acetate and hexanes can be effective for recrystallization. Experiment with different solvent systems to find the optimal conditions for your product.
-
-
Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a good alternative.
-
Eluent System: A gradient of ethyl acetate in hexanes is a common eluent system for this class of compounds. Start with a low polarity mixture and gradually increase the polarity to elute your product. Monitoring the fractions by TLC is essential.
-
-
Washing: Before further purification, washing the crude product can remove some impurities.
-
Procedure: Washing the crude solid with cold ethanol or a mixture of ethanol and water can help remove inorganic salts and some polar impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
A1: This synthesis is a variation of the Gewald reaction. The proposed mechanism involves the following key steps:
-
Michael Addition: A base deprotonates the active methylene group of ethyl cyanoacetate, which then acts as a nucleophile and attacks the electron-deficient double bond of ethyl 2-cyano-3,3-bis(methylthio)acrylate.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen of the cyano group attacks one of the thiomethyl groups, leading to the elimination of methanethiol.
-
Tautomerization: The cyclized intermediate then tautomerizes to form the final aromatic 2-aminothiophene product.
Q2: What are the key starting materials for this synthesis?
A2: The primary starting materials are:
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate
-
Ethyl cyanoacetate
-
A suitable base (e.g., sodium ethoxide, triethylamine)
-
An appropriate solvent (e.g., DMF, ethanol)
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary:
-
Methanethiol: The reaction eliminates methanethiol, which is a toxic and foul-smelling gas. It is crucial to perform the reaction in a well-ventilated fume hood. A bleach or hydrogen peroxide scrubber can be used to trap the evolved methanethiol.
-
Bases: The bases used, such as sodium ethoxide and triethylamine, are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: The solvents used, such as DMF and ethanol, are flammable. Avoid open flames and use proper grounding techniques.
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Typical Yield | 35-80% (for general Gewald reactions) | [1] |
| Common Impurity Levels | Highly variable depending on reaction conditions | - |
| Optimal Temperature | 50-80 °C | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl 2-cyano-3,3-bis(methylthio)acrylate (1 equivalent)
-
Ethyl cyanoacetate (1 equivalent)
-
Sodium ethoxide (1.1 equivalents) or Triethylamine (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Ethanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add ethyl 2-cyano-3,3-bis(methylthio)acrylate and ethyl cyanoacetate in anhydrous DMF (or ethanol).
-
Slowly add the base (sodium ethoxide or triethylamine) to the mixture at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
References
Technical Support Center: Improving Purity of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound, typically via a modified Gewald reaction, can lead to several impurities.[1][2][3][4] These may include unreacted starting materials such as ethyl cyanoacetate, elemental sulfur, and the corresponding ketone/aldehyde. Side products from competing reactions, such as the formation of polysulfides and other thiophene derivatives, can also be present.[5] Additionally, oxidation of the amino group or the methylthio group can occur, especially during workup and purification.[6]
Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?
A2: A persistent color in the final product often indicates the presence of residual elemental sulfur or polysulfidic species. These impurities can be challenging to remove completely by a single purification method. A combination of a chemical wash and a thorough purification technique is often effective. For instance, washing the crude product with a dilute solution of sodium bisulfite can help to reduce residual sulfur. Subsequent purification by column chromatography or recrystallization is then recommended.
Q3: What are the recommended purification techniques for this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This is an effective method if the crude product is relatively pure. The choice of solvent is critical for successful recrystallization.[1]
-
Column Chromatography: This technique is highly effective for separating the desired product from a complex mixture of impurities.[6][7] Silica gel is the most common stationary phase.
Q4: I am observing a low yield after purification. What are the potential reasons and how can I improve it?
A4: Low yield after purification can be attributed to several factors:
-
Incomplete reaction: The initial synthesis may not have gone to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to ensure all starting materials are consumed.
-
Product loss during workup: The product may be partially soluble in the aqueous phase during extraction. Minimizing the volume of washing solutions and performing back-extractions of the aqueous layers can help mitigate this.
-
Suboptimal purification conditions: During recrystallization, using an inappropriate solvent or cooling the solution too rapidly can lead to poor recovery. In column chromatography, an incorrect mobile phase can result in poor separation and loss of product.
-
Product degradation: The compound may be sensitive to prolonged exposure to heat, light, or air.[6] It is advisable to perform purification steps promptly and store the purified product under an inert atmosphere in a cool, dark place.
Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
| Issue | Possible Cause | Recommended Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| The chosen solvent is not appropriate for recrystallization. | Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. Common choices for similar compounds include ethanol, ethyl acetate/hexanes, or acetone/water.[1][6] | |
| Oily precipitate forms instead of crystals. | The compound is "oiling out," which can happen if the solution is cooled too quickly or if impurities are present. | Reheat the solution to dissolve the oil, then allow it to cool more slowly. Adding a seed crystal of the pure compound can also promote proper crystallization. |
| Low recovery of the product. | The product has significant solubility in the cold solvent. | Cool the solution in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this method with caution as it can also adsorb some of the desired product. |
Guide 2: Troubleshooting Column Chromatography
| Issue | Possible Cause | Recommended Solution |
| Poor separation of spots on TLC. | The mobile phase (eluent) is not optimized. | Systematically vary the polarity of the eluent. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is common.[6][7] |
| Product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[6] |
| Product elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Streaking of spots on the TLC plate. | The sample is overloaded on the column or the compound is interacting strongly with the stationary phase. | Use a smaller amount of crude product for the given column size. Adding a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds) to the eluent can sometimes reduce streaking. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the chromatography process.[6] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Allow the silica to settle into a uniform bed.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[6]
-
Elution: Begin eluting with the chosen mobile phase, starting with a low polarity. Collect fractions in test tubes.
-
Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain.
-
Gradient Elution (if necessary): If the product is not eluting, gradually increase the polarity of the mobile phase.
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.[6]
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting logic for product purification.
References
- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Cyclization of 2-Aminothiophene Derivatives
Welcome to the technical support center for challenges in the cyclization of 2-aminothiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of these important heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-aminothiophene derivatives?
A1: The most prevalent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[2] Another notable method is the Fiesselmann thiophene synthesis, which allows for the generation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives.[1][3]
Q2: What are the primary challenges encountered during the cyclization of 2-aminothiophene derivatives?
A2: Researchers often face several challenges, including:
-
Low product yields: This can be due to incomplete reactions, side reactions, or suboptimal reaction conditions.
-
Side reactions: Dimerization or polymerization of starting materials or intermediates can compete with the desired cyclization.[4]
-
Purification difficulties: The crude reaction mixture can contain unreacted starting materials, byproducts, and sulfur residues, making isolation of the pure product challenging.
-
Substrate-dependent reactivity: The nature of the substituents on the 2-aminothiophene ring can significantly influence the ease and outcome of the cyclization reaction.
Q3: How can I cyclize a 2-aminothiophene-3-carbonitrile to a thieno[2,3-d]pyrimidine?
A3: A common method is to react the 2-aminothiophene-3-carbonitrile with formamide, which serves as both the reagent and solvent.[5] Heating this mixture at reflux typically yields the corresponding thieno[2,3-d]pyrimidin-4-amine. An alternative route involves a Dimroth rearrangement, where the 2-aminothiophene-3-carbonitrile is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized with an amine.[4][6]
Q4: What is the Dimroth rearrangement and when is it observed?
A4: The Dimroth rearrangement is a type of molecular rearrangement where endocyclic and exocyclic heteroatoms in a heterocyclic ring switch places. In the context of thieno[2,3-d]pyrimidine synthesis, it can occur as a side reaction or be utilized as a synthetic strategy.[7] For example, an initially formed thieno[2,3-d]pyrimidine can rearrange to a more stable isomer under certain conditions, particularly in basic media. The rate of this rearrangement is influenced by pH and the electronic nature of the substituents on the ring.[7]
Troubleshooting Guides
Gewald Synthesis of 2-Aminothiophenes
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | - Base Selection: Screen different bases like morpholine, piperidine, or triethylamine. For less reactive ketones, a stronger base may be required.[4] - Water Removal: The condensation produces water which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[4] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to enhance sulfur solubility and reactivity. - Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can improve sulfur's reactivity, but excessive heat can lead to side reactions. |
| Steric Hindrance | - Two-Step Protocol: For sterically hindered ketones, first isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[4] - Microwave Irradiation: This technique can improve yields and reduce reaction times, especially for challenging substrates.[2] |
| Incorrect Stoichiometry | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the protocol. |
Problem: Presence of Significant Byproducts
| Possible Byproduct | Mitigation Strategy |
| Unreacted Starting Materials | Increase reaction time, optimize temperature, or consider a more effective catalyst. |
| Knoevenagel-Cope Intermediate | Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step. |
| Dimerization or Polymerization | Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[4] |
Cyclization to Thieno[2,3-d]pyrimidines
Problem: Low Yield of Thieno[2,3-d]pyrimidine
| Possible Cause | Troubleshooting Steps |
| Incomplete Cyclization | - Reaction Time and Temperature: Increase the reflux time or cautiously increase the reaction temperature. Monitor the reaction progress by TLC. - Choice of Cyclizing Agent: If using formamide, ensure it is in large excess. Consider alternative reagents like DMF-DMA followed by an amine for the Dimroth rearrangement, which may offer higher yields for certain substrates.[4][6] |
| Substituent Effects | - Electron-donating vs. Electron-withdrawing groups: The electronic nature of substituents on the thiophene ring can affect the nucleophilicity of the amino group and the reactivity of the nitrile or carboxamide group. Electron-withdrawing groups on the aniline in a Dimroth rearrangement can sometimes lead to higher yields.[4] - Steric Hindrance: Bulky substituents near the reacting groups can hinder cyclization. Modifying the reaction conditions (e.g., higher temperature, longer reaction time) might be necessary. Ortho-substituted anilines in Dimroth rearrangements may give lower yields.[4] |
| Side Reactions | - Hydrolysis: If water is present, the nitrile or other functional groups may undergo hydrolysis, especially at elevated temperatures. Ensure anhydrous conditions if necessary. - Decomposition: The starting material or product may be unstable at the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| Purification Losses | - Product Solubility: The product may have some solubility in the wash solvents. Minimize the volume of solvent used for washing the precipitate. - Recrystallization: Choose an appropriate solvent system for recrystallization to maximize recovery of the pure product. |
Data Presentation
Table 1: Effect of Base and Ketone on Gewald Reaction Yield
| Ketone | Base | Yield (%) | Reference |
| Cyclohexanone | Morpholine | High | [6] |
| Cyclohexanone | Triethylamine | Good | [5] |
| Aryl Ketones | Morpholine | 25-70 | [8] |
| Various Ketones | L-proline | up to 84 | [1] |
Table 2: Yields of Thieno[2,3-d]pyrimidin-4-amines via Dimroth Rearrangement
| R group on Aniline | Yield (%) | Reference |
| Phenyl | 50 | [4] |
| 2-Methylphenyl | 47 | [4] |
| 3-Methylphenyl | 79 | [4] |
| 4-Methylphenyl | 62 | [4] |
| 2-Methoxyphenyl | 70 | [4] |
| 3-Methoxyphenyl | 83 | [4] |
| 4-Methoxyphenyl | 59 | [4] |
| 2-Fluorophenyl | 41 | [4] |
| 3-Fluorophenyl | 84 | [4] |
| 4-Fluorophenyl | 31 | [4] |
| 3-(Trifluoromethyl)phenyl | 36 | [4] |
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental Sulfur
-
Triethylamine
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
To this suspension, add triethylamine (1.0 mmol) as a catalyst.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol to afford the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.[5]
Protocol 2: Cyclization to 4-Amino-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.
-
After the reflux period, allow the reaction mixture to cool to room temperature overnight.
-
The resulting solid precipitate is collected by filtration.[5]
Protocol 3: Fiesselmann Thiophene Synthesis (General Overview)
The Fiesselmann synthesis generates 3-hydroxy-2-thiophenecarboxylic acid derivatives from α,β-acetylenic esters and thioglycolic acid derivatives in the presence of a base.[3]
Mechanism Outline:
-
Deprotonation of the thioglycolic acid ester.
-
Nucleophilic attack of the thiolate on the triple bond of the alkyne.
-
A second addition to the resulting double bond.
-
Base-initiated cyclization and elimination to form a ketone.
-
Tautomerization to the final 3-hydroxythiophene product.[3]
A variation of this synthesis can lead to 3-aminothiophenes if the substrate contains a nitrile group instead of an ester.[3]
Visualizations
Caption: A generalized workflow for the Gewald synthesis of 2-aminothiophene derivatives.
Caption: A logical troubleshooting workflow for addressing low yields in cyclization reactions.
Caption: Two common synthetic pathways for the cyclization of 2-aminothiophene-3-carbonitrile.
References
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Catalyst Selection for Aminothiophene Synthesis: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection for the synthesis of aminothiophenes, a critical component in many pharmaceutical compounds.[1][2] The following resources address common challenges and frequently asked questions to streamline your experimental workflow.
Frequently Asked questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiophenes and what is the role of the catalyst?
The most prevalent method is the Gewald reaction, a one-pot, multi-component synthesis.[3][4] This reaction typically involves the condensation of a ketone or aldehyde with an active methylene compound (like malononitrile or a cyanoester) and elemental sulfur in the presence of a base catalyst.[3][4][5] The base is crucial for catalyzing the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound.[3][6]
Q2: What types of catalysts are used in aminothiophene synthesis?
A variety of catalysts can be employed, broadly categorized as:
-
Homogeneous Catalysts: These are in the same phase as the reactants.[7] Common examples include basic compounds like secondary amines (e.g., piperidine, morpholine) and tertiary amines (e.g., triethylamine).[6][8] Organocatalysts, such as L-proline, have also been effectively used.[1]
-
Heterogeneous Catalysts: These exist in a different phase from the reactants, offering advantages in separation and reusability.[7] Examples include metal oxides (e.g., ZnO, MgO-CeO2 nanocomposites), zeolites, and functionalized polymers.[7][8] Sodium aluminate (NaAlO2) has been reported as an effective and recyclable solid base catalyst.[9]
Q3: How does the choice of base catalyst affect the Gewald reaction?
The selection of the base is critical as it can significantly influence the reaction rate and yield.[3][10] For instance, morpholine is often effective due to its ability to dissolve sulfur and form reactive polysulfide intermediates.[10] Recent studies have also explored conjugate acid-base pair catalysts, like piperidinium borate, which can be used in truly catalytic amounts and are recyclable.[10][11]
Q4: Can the Gewald reaction be performed without a traditional catalyst?
Yes, some variations of the Gewald reaction can proceed under catalyst-free conditions. For example, the use of sodium polysulfides generated in situ under ultrasound activation in water has been reported to promote the synthesis of 2-aminothiophenes.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inefficient Knoevenagel condensation.[3] | - Optimize Base: Screen different bases (e.g., piperidine, morpholine, triethylamine) as the optimal base can be substrate-dependent.[3][10] - Water Removal: The condensation step produces water which can inhibit the reaction. Consider using a Dean-Stark apparatus.[3] |
| Poor sulfur solubility or reactivity.[3] | - Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility.[3] - Temperature Adjustment: Gently heating the reaction (40-60 °C) can enhance sulfur's reactivity, but excessive heat may lead to side reactions.[3][10] | |
| Catalyst deactivation.[7] | - Heterogeneous Catalysts: For solid catalysts like zeolites, deactivation can occur due to "coking" (carbonaceous deposits).[12] Regeneration via calcination can often restore activity.[12] | |
| Formation of Multiple Byproducts | Incorrect reaction temperature.[4] | - Temperature Optimization: Screen a range of temperatures to find the optimum for your specific substrates, as temperatures that are too high can lead to side product formation.[4][10] |
| Dimerization or polymerization of starting materials or intermediates.[3] | - Adjust Reactant Concentration: Modify the concentration of reactants or the rate of reagent addition.[3] | |
| Difficulty in Product Purification | Product is highly soluble in the reaction solvent.[4] | - Precipitation: After the reaction, attempt to precipitate the product by adding a non-polar solvent.[4] |
| Co-elution with impurities during chromatography.[4] | - Recrystallization: This is often an effective method for purifying solid 2-aminothiophenes. Common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3] |
Catalyst Performance Data
The following tables summarize the performance of various catalysts in the synthesis of 2-aminothiophenes.
Table 1: Comparison of Homogeneous Base Catalysts for the Gewald Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-proline | 10 | DMF | 60 | - | up to 84 | [1] |
| Piperidinium borate | 20 | EtOH/H2O (9:1) | 100 | 0.33 | 96 | [11] |
| Morpholine | 10-20 | Ethanol | 40-50 | - | - | [3] |
| Triethylamine | 10-20 | Ethanol | 40-50 | - | - | [3] |
Table 2: Comparison of Heterogeneous Catalysts for the Gewald Reaction
| Catalyst | Catalyst Amount | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnO nanoparticles | 2.5 mol% | - | 100 | 6 | 37-86 | [7] |
| NaAlO2 | - | Ethanol | Reflux | 10 | - | [7] |
| MgO-CeO2 nanocomposite | - | Ethanol | Reflux | 10 | 76-89 | [7] |
| ZnFe2O4 nanoparticles | - | - | - | - | - | [7] |
| ZnO/nanoclinoptilolite | 0.05 g | - | 100 | 4 | 30-76 | [7] |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes using a Base Catalyst
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).[3]
-
Add a suitable solvent (e.g., ethanol, 2-3 mL per mmol of carbonyl compound).[3]
-
Add the base catalyst (e.g., morpholine or triethylamine, 10-20 mol%) to the reaction mixture.[3][4]
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, or ethyl acetate/hexanes mixture) or by silica gel column chromatography.[3]
Protocol 2: Catalyst Regeneration for Solid Acid Catalysts (e.g., Zeolites)
-
Separation: After the reaction, separate the solid catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst with a suitable solvent to remove any adsorbed organic materials.
-
Drying: Dry the catalyst thoroughly.
-
Calcination: Place the dried catalyst in a muffle furnace. Heat the catalyst in a stream of air to a temperature between 400°C and 600°C and maintain for 2-3 hours to burn off carbonaceous deposits ("coke").[12]
-
Cooling: Allow the catalyst to cool to room temperature in a moisture-free environment (e.g., a desiccator).[12] The regenerated catalyst is now ready for reuse.[12]
Visual Guides
Caption: Experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: Troubleshooting logic for low yield in aminothiophene synthesis.
References
- 1. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. d-nb.info [d-nb.info]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Reaction Temperature for Thiophene Synthesis
Welcome to the technical support center for thiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperature, a critical parameter for successful synthesis. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in thiophene synthesis?
A1: Temperature is a crucial parameter in thiophene synthesis as it directly influences reaction rate, product yield, and purity. Many thiophene synthesis reactions, such as the Paal-Knorr, Gewald, and Fiesselmann syntheses, are sensitive to thermal conditions. Improper temperature management can lead to the formation of unwanted side products, reduced yield, and in some cases, complete reaction failure. For instance, in the Paal-Knorr synthesis, excessive heat can promote a competing dehydration reaction, leading to the formation of furan byproducts instead of the desired thiophene.[1][2]
Q2: What are the general temperature ranges for common thiophene synthesis methods?
A2: The optimal temperature range can vary significantly depending on the specific synthesis method and the substrates used.
-
Paal-Knorr Synthesis: This reaction often requires heating, with temperatures typically ranging from 80°C to 150°C, and sometimes higher, especially when using conventional heating methods with reagents like phosphorus pentasulfide.[3] Microwave-assisted Paal-Knorr synthesis can often be performed at similar or slightly higher temperatures but for significantly shorter reaction times.
-
Gewald Aminothiophene Synthesis: The Gewald reaction is known for its versatility and can be conducted under a range of temperatures, from room temperature to around 100°C.[1][4] Some variations of the Gewald reaction are performed at specific temperatures, such as 60°C or 100°C, to optimize the yield of the desired 2-aminothiophene.[5]
-
Fiesselmann Thiophene Synthesis: This synthesis is also adaptable, with reaction conditions that can be tailored to the specific substrates. Generally, the reaction is carried out at temperatures that allow for the condensation and cyclization to occur efficiently, which can range from room temperature to elevated temperatures.
Q3: Can an exothermic reaction occur during thiophene synthesis, and how should I manage it?
A3: Yes, some thiophene synthesis reactions can be exothermic, particularly during the initial stages. It is crucial to have effective temperature control measures in place, such as a cooling bath (ice-water or other appropriate coolant), to dissipate any excess heat generated. Uncontrolled exotherms can lead to a rapid increase in temperature, promoting side reactions and potentially creating a safety hazard. Careful, portion-wise addition of reagents can also help to manage the reaction exotherm.
Troubleshooting Guides
This section addresses specific issues you might encounter related to temperature management during thiophene synthesis.
Issue 1: Low Yield of the Desired Thiophene Product
| Possible Cause | Troubleshooting Steps |
| Reaction temperature is too low. | The reaction may be proceeding too slowly or not at all. Gradually increase the temperature in small increments (e.g., 10-20°C) and monitor the reaction progress by TLC or LC-MS. For some less reactive substrates, higher temperatures may be necessary to achieve a reasonable reaction rate. |
| Reaction temperature is too high. | Excessive heat can lead to the degradation of starting materials, intermediates, or the final product. It can also promote the formation of side products, thereby reducing the yield of the desired thiophene. Try lowering the reaction temperature and monitor for any improvement in yield. |
| Incorrect heating method. | For some reactions, microwave irradiation can provide more uniform and rapid heating, leading to higher yields and shorter reaction times compared to conventional oil bath heating.[4] Consider exploring microwave-assisted synthesis if available. |
Issue 2: Presence of Significant Impurities or Side Products
| Possible Cause | Troubleshooting Steps |
| Formation of furan byproduct in Paal-Knorr synthesis. | This is a common issue at elevated temperatures, as the sulfurizing agent can also act as a dehydrating agent.[1][2] To minimize furan formation, maintain the lowest effective temperature that allows the reaction to proceed. Using a milder sulfurizing agent, such as Lawesson's reagent instead of phosphorus pentasulfide, may also favor thiophene formation. |
| Formation of unidentified byproducts in Gewald synthesis. | While the Gewald reaction is versatile, suboptimal temperatures can lead to various side reactions. If you observe significant impurities, it is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates. |
| Isomerization or other side reactions in Fiesselmann synthesis. | The complexity of the Fiesselmann reaction mechanism means that temperature can influence the stability of intermediates and the regioselectivity of the cyclization. If you are obtaining a mixture of products, try running the reaction at a lower temperature to see if it improves the selectivity for the desired isomer. |
Quantitative Data on Temperature Effects
The following tables summarize the impact of reaction temperature on the yield of different thiophene synthesis methods based on literature data.
Table 1: Effect of Temperature on Gewald Aminothiophene Synthesis Yield
| Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Room Temperature | 24 hours | Traces | [1] |
| 70 | 3 hours | 84 | [1] |
| 100 | 25 minutes | 96 | [1] |
Reaction conditions: Cyclohexanone, malononitrile, and sulfur with piperidinium borate catalyst in ethanol/water.
Experimental Protocols
Below are detailed methodologies for key thiophene synthesis reactions, with a focus on temperature management.
Paal-Knorr Thiophene Synthesis (Conventional Heating)
This protocol describes a traditional approach to the Paal-Knorr synthesis using conventional heating.
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione)
-
Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent
-
Anhydrous solvent (e.g., toluene or xylene)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound in the anhydrous solvent.
-
Add the sulfurizing agent (e.g., 0.5 equivalents of P₄S₁₀) to the solution while stirring.
-
Heat the reaction mixture to reflux (typically 110-140°C) and maintain this temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Proceed with the appropriate workup and purification procedure.
Gewald Aminothiophene Synthesis
This protocol provides a general procedure for the Gewald synthesis of 2-aminothiophenes.
Materials:
-
Ketone or aldehyde
-
Active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate)
-
Elemental sulfur
-
Base (e.g., morpholine, piperidine, or triethylamine)
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
To a reaction vessel, add the ketone/aldehyde, active methylene nitrile, and elemental sulfur in the chosen solvent.
-
Add the base to the mixture. The reaction can be exothermic, so a cooling bath may be necessary to maintain the desired temperature.
-
Stir the reaction mixture at the desired temperature. This can range from room temperature to 100°C, depending on the specific reactants. For example, a modified Gewald reaction has been successfully carried out at 60°C.[5]
-
Monitor the reaction by TLC until completion.
-
Upon completion, cool the reaction mixture and proceed with workup and purification.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives.
Materials:
-
α,β-acetylenic ester
-
Thioglycolic acid derivative (e.g., methyl thioglycolate)
-
Base (e.g., sodium methoxide)
-
Solvent (e.g., methanol)
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
Dissolve the α,β-acetylenic ester and the thioglycolic acid derivative in the solvent in a reaction vessel.
-
Cool the mixture in an ice bath to control the initial exotherm.
-
Slowly add the base to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring. The reaction may be gently heated if necessary to drive it to completion.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture and proceed with the extraction and purification of the product.
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low Thiophene Yield
Caption: Troubleshooting workflow for low thiophene yield.
Experimental Workflow for a Generic Thiophene Synthesis
Caption: General experimental workflow for thiophene synthesis.
References
Technical Support Center: Synthesis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. This polysubstituted 2-aminothiophene is typically prepared via a variation of the Gewald multicomponent reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
The synthesis of polysubstituted 2-aminothiophenes like the target molecule is most commonly achieved through the Gewald reaction.[1][2][3] This one-pot, multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][4][5] The reaction proceeds via an initial Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and aromatization to form the thiophene ring.[6][7]
Q2: What are the critical parameters that influence the success of this synthesis?
Several factors can significantly impact the yield and purity of the final product. The most critical parameters include:
-
Reaction Temperature: The optimal temperature can vary; some reactions proceed at room temperature, while others require heating.[6] It is crucial to find a balance, as excessively high temperatures can lead to side product formation, while low temperatures may result in a sluggish or incomplete reaction.[6]
-
Choice of Solvent: Polar solvents such as ethanol, methanol, or dimethylformamide (DMF) are commonly used because they facilitate the condensation of intermediates and help dissolve elemental sulfur.[6]
-
Base Catalyst: The choice and amount of base (e.g., morpholine, diethylamine, triethylamine) are critical for promoting the initial condensation step.[6][8]
-
Quality of Reagents: The purity of the starting materials, particularly the elemental sulfur, is important for a clean reaction.
Q3: I am observing a low yield. What are the common causes?
Low yields in Gewald-type syntheses are a frequent issue. Common causes include an incomplete initial Knoevenagel condensation, suboptimal reaction temperature, incorrect solvent choice, or competing side reactions such as the dimerization of the α,β-unsaturated nitrile intermediate.[6] A systematic approach to optimizing each of these parameters is often necessary.
Q4: My final product is difficult to purify. What purification strategies are recommended?
Purification can be challenging due to unreacted starting materials, elemental sulfur, or side products.
-
Recrystallization: This is the most common method. Ethanol is frequently used as a recrystallization solvent.[2][8]
-
Washing: To remove residual sulfur, washing the crude product with a solvent in which sulfur is soluble but the product is not can be effective.
-
Column Chromatography: For products that are difficult to crystallize or are contaminated with closely related impurities, silica gel column chromatography may be required.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. | Monitor the formation of the condensed intermediate via TLC or LC-MS before adding sulfur to confirm this step is working.[6] |
| Suboptimal reaction temperature. | Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to determine the optimum for your specific substrates.[6] | |
| Inappropriate solvent. | Ensure a polar solvent (e.g., ethanol, methanol, DMF) is used to aid the solubility of intermediates and sulfur.[6] | |
| Base catalyst is ineffective or used in the wrong amount. | Amine bases like morpholine or diethylamine are standard.[2][8] Titrate the amount of base to optimize the condensation without promoting side reactions. | |
| Formation of Multiple Side Products | Dimerization of the α,β-unsaturated nitrile intermediate. | This can compete with the desired cyclization.[6] Try adjusting the temperature or the rate of reagent addition to minimize this side reaction.[6] |
| Reaction temperature is too high. | Excessive heat can lead to decomposition or the formation of undesired byproducts. Maintain the optimized reaction temperature. | |
| Product Fails to Precipitate from Reaction Mixture | The product has high solubility in the reaction solvent. | Cool the reaction mixture in an ice bath to induce precipitation. If that fails, carefully remove the solvent under reduced pressure. |
| Difficulty Removing Elemental Sulfur | Sulfur co-precipitates with the product. | Wash the filtered crude product with a minimal amount of a solvent that dissolves sulfur (e.g., cold carbon disulfide, with extreme caution). Alternatively, select a recrystallization solvent system where the product is soluble at high temperatures but sulfur is not. |
Experimental Protocols
The following is a generalized protocol for the Gewald synthesis of a 2-aminothiophene, which should be adapted for the specific starting materials required for this compound.
General Procedure for Gewald Synthesis
-
Reaction Setup: To a solution of the appropriate active methylene nitrile (1.0 eq.) and the carbonyl precursor (1.0 eq.) in a suitable polar solvent (e.g., absolute ethanol, 2-3 mL per mmol), add finely powdered elemental sulfur (1.0 eq.).
-
Addition of Base: With stirring, slowly add the base catalyst (e.g., morpholine or diethylamine, ~0.5 eq.) to the mixture at a controlled temperature, typically between 35-45°C.[8]
-
Reaction: Stir the reaction mixture at a predetermined optimal temperature (e.g., 45-50°C) for 2-4 hours.[8] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, place the flask in an ice bath to induce crystallization.
-
Purification: Collect the precipitate by filtration and wash it with cold ethanol to remove soluble impurities.[2][8] The crude product can then be further purified by recrystallization from a suitable solvent, such as ethanol.[2][8]
Example Reaction Parameters from Literature
The table below summarizes conditions used in various Gewald syntheses to provide a reference for optimization.
| Carbonyl Compound | Active Nitrile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexanone | Methyl cyanoacetate | Morpholine | Methanol | 45 | 3 | ~85 (unspecified) | [8] |
| Acetyl acetone | Ethyl cyanoacetate | Diethylamine | Ethanol | Reflux | 3 | 52 | [2] |
| Ethyl acetoacetate | Methyl cyanoacetate | Morpholine | Ethanol | 65 | 3 | 52 | [9] |
Visualizations
Workflow and Troubleshooting Diagrams
The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for the synthesis and purification of 2-aminothiophenes.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address common challenges that may be encountered during its storage and use in experimental settings.
Troubleshooting Guide
This guide addresses common stability-related problems in a question-and-answer format to help you diagnose and resolve issues in your experiments.
Issue 1: Unexpected changes in the physical appearance of the compound (e.g., color change, clumping) during storage.
-
Question: My stored this compound has changed from a light-colored powder to a darker, yellowish or brownish solid. What could be the cause?
-
Answer: Discoloration upon storage can be an indication of degradation. The thiophene ring and the amino group are susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light and air. It is recommended to store the compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light.
Issue 2: Inconsistent or poor results in reactions using the compound.
-
Question: I am observing lower than expected yields or the formation of unexpected side products in my reaction. Could this be related to the stability of the starting material?
-
Answer: Yes, the degradation of this compound can lead to lower effective concentrations of the active starting material and the introduction of impurities that may interfere with your reaction. The primary amino group, the methylthio group, and the thiophene ring are all reactive sites that can be susceptible to degradation depending on the reaction conditions.
Issue 3: Appearance of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR) of the stored compound.
-
Question: My recent analysis of the compound shows new peaks that were not present when I first received it. What are these impurities?
-
Answer: The appearance of new peaks strongly suggests that the compound is degrading. Potential degradation pathways include oxidation of the methylthio group to a sulfoxide or sulfone, hydrolysis of the cyano group to an amide or carboxylic acid, or hydrolysis of the ethyl ester. It is advisable to re-purify the material if possible and to store it under more stringent conditions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place. Ideally, it should be kept in a tightly sealed container under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen and moisture.
Q2: How sensitive is this compound to light?
A2: Thiophene derivatives can be sensitive to light.[1] Photodegradation can lead to the oxidation of the thiophene ring.[1] Therefore, it is crucial to protect the compound from light by storing it in an amber vial or a light-blocking container.
Q3: What is the thermal stability of this compound?
Q4: Is the compound sensitive to pH?
A4: Yes, the functional groups in the molecule suggest sensitivity to pH. The ester and cyano groups can undergo hydrolysis under acidic or basic conditions.[2][3][4][5] The amino group's basicity will also be influenced by the pH of the solution. It is recommended to use this compound in buffered solutions when pH control is critical for an experiment.
Q5: What are the likely degradation products of this compound?
A5: Based on the functional groups present, the most probable degradation products are:
-
Oxidation products: Oxidation of the methylthio group to the corresponding sulfoxide and sulfone. The thiophene sulfur can also be oxidized to a thiophene S-oxide.[6][7][8]
-
Hydrolysis products: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, and hydrolysis of the cyano group to a carboxamide or a carboxylic acid.[2][4]
Q6: How can I check the purity of my stored this compound?
A6: The purity of the compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical data of a stored sample to that of a freshly prepared or newly received sample can reveal the presence of degradation products.
Summary of Potential Stability Issues
| Parameter | Potential Issue | Recommended Precautions |
| Light | Photodegradation, leading to oxidation of the thiophene ring.[1] | Store in amber vials or light-proof containers. |
| Air (Oxygen) | Oxidation of the methylthio group to sulfoxide/sulfone and the thiophene ring.[6][7][8] | Store under an inert atmosphere (argon or nitrogen). |
| Temperature | Thermal degradation at elevated temperatures.[1] | Store in a cool environment. Avoid prolonged heating. |
| pH | Hydrolysis of the ester and cyano groups under acidic or basic conditions.[2][3][4][5] | Use in buffered systems. Avoid strong acids and bases. |
| Moisture | Hydrolysis of the ester and cyano groups. | Store in a desiccator or a dry environment. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability
This protocol provides a general framework for evaluating the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare multiple, identical samples of the compound, each in a separate, appropriate container (e.g., amber glass vial for photostability testing).
-
Stress Conditions: Expose the samples to different conditions, including:
-
Photostability: One set of samples exposed to a controlled light source (e.g., a photostability chamber) and a control set wrapped in aluminum foil to protect from light.
-
Thermal Stability: Samples stored at elevated temperatures (e.g., 40°C, 60°C) and a control sample at the recommended storage temperature.
-
pH Stability: Samples dissolved in buffered solutions at various pH levels (e.g., pH 2, pH 7, pH 9).
-
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each condition.
-
Analysis: Analyze the samples using a validated analytical method, such as HPLC with UV detection or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control samples. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing stability issues.
Caption: Hypothesized degradation pathways for the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitrile - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. Thiophene - Wikipedia [en.wikipedia.org]
- 7. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. femaflavor.org [femaflavor.org]
Troubleshooting low yield in thienopyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of thienopyrimidines, with a focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to thienopyrimidines, and which is most common for troubleshooting low yields?
A1: The two primary strategies for synthesizing the thienopyrimidine core are the annulation of a pyrimidine ring onto a thiophene scaffold and, less commonly, the construction of a thiophene ring onto a pre-existing pyrimidine. The most versatile and widely reported approach begins with a 2-aminothiophene precursor, which is then cyclized to form the fused pyrimidine ring.[1] This route is often the focus of troubleshooting efforts due to its multi-step nature, which offers several points for optimization.
Q2: My overall yield for a multi-step thienopyrimidine synthesis is low. Where should I start troubleshooting?
A2: A low overall yield in a multi-step synthesis is best addressed by systematically evaluating each step. Begin by ensuring the purity of your starting materials and reagents. Then, analyze the yield and purity of the product from each individual reaction (e.g., Gewald reaction, cyclization, chlorination, nucleophilic substitution). This will help pinpoint the specific transformation that is underperforming. A general workflow for troubleshooting is outlined below.
Caption: A logical workflow for diagnosing and addressing low yields in multi-step thienopyrimidine synthesis.
Troubleshooting Guides
Issue 1: Low Yield in the Gewald Reaction (Synthesis of 2-Aminothiophene Precursor)
The Gewald reaction is a common starting point for thienopyrimidine synthesis, providing the key 2-aminothiophene intermediate. Low yields in this step can significantly impact the overall synthesis.[2]
Q: I am experiencing a low yield or no product in my Gewald reaction. What are the likely causes?
A: Several factors can contribute to a low yield in the Gewald reaction. These include incomplete Knoevenagel condensation, poor quality of elemental sulfur, inefficient cyclization, or loss of product during workup.[3] Additionally, aryl ketones are known to be less reactive under these conditions.
Troubleshooting Steps:
-
Catalyst and Base: Ensure you are using an appropriate base catalyst (e.g., morpholine, triethylamine) to facilitate the initial Knoevenagel condensation.[2]
-
Reaction Temperature: The cyclization step often requires heating. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[3]
-
Sulfur Quality: Use finely powdered, high-purity elemental sulfur to ensure its reactivity.[3]
-
Solvent: While ethanol is commonly used, experimenting with other solvents or even solvent-free conditions might improve yields for specific substrates.[2]
-
Side Reactions: The formation of a dark brown or tarry reaction mixture can indicate polymerization or side reactions, which may be caused by excessively high temperatures or impurities in the starting materials.[3]
Quantitative Data: Effect of Catalyst Loading on Gewald Reaction Yield
| Entry | Catalyst Loading (mol%) | Reaction Time (minutes) | Yield (%) |
| 1 | 0 | 24 hours | No product |
| 2 | 10 | 25 | Good |
| 3 | 15 | 25 | Very Good |
| 4 | 20 | 20 | 96 |
Data adapted from a study on the catalytic Gewald synthesis of 2-aminothiophenes.[4]
Issue 2: Inefficient Cyclization to Form the Thienopyrimidinone Ring
The cyclization of the 2-aminothiophene intermediate is a critical step in forming the thienopyrimidine core. Incomplete cyclization is a common reason for low yields.
Q: My cyclization reaction with formamide is giving a low yield of the desired thienopyrimidinone. How can I improve this?
A: Incomplete cyclization can be due to several factors, including suboptimal reaction conditions or the nature of the starting material.
Troubleshooting Steps:
-
Reaction Time and Temperature: Refluxing in an excess of formamide is a common method. Ensure the reaction is heated for a sufficient duration (e.g., 1.5 to 2 hours) and allowed to cool properly to facilitate precipitation.[2]
-
Alternative Reagents: If formamide is not effective, consider alternative cyclization reagents such as urea at high temperatures (e.g., 200°C) or using N,N-dimethylformamide dimethyl acetal (DMF-DMA).[5]
-
Solvent Choice: For certain cyclizations, the choice of solvent can be critical. For example, in some annulation reactions, using a higher boiling solvent like dichloroethane (DCE) over dichloromethane (DCM) can significantly improve yields.[6]
Quantitative Data: Optimization of Annulation Conditions
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | 45 | 5 | 42 |
| 2 | DCE | 80 | 2 | 79 |
| 3 | Dioxane | Reflux | 8 | 77 |
| 4 | Toluene | Reflux | - | 28 |
| 5 | Solvent-free | 100 | - | 68 |
| 6 | Solvent-free | 140 | 2 | 81 |
Data adapted from a study on the optimization of thieno[3,2-d]pyrimidine synthesis.[6]
Issue 3: Low Yield During Chlorination of the Thienopyrimidinone
Conversion of the thienopyrimidinone to a 4-chlorothienopyrimidine is a key step for introducing diversity through subsequent nucleophilic substitution reactions. This step can be challenging and lead to low yields if not performed correctly.
Q: I am getting a low yield of my 4-chlorothienopyrimidine after reacting the thienopyrimidinone with phosphorus oxychloride (POCl₃). What could be the issue?
A: Chlorination with POCl₃ can be problematic due to the harsh reaction conditions and the potential for side reactions or incomplete reaction. The workup procedure is also critical to prevent hydrolysis of the chlorinated product.[7]
Troubleshooting Steps:
-
Excess POCl₃: Ensure a sufficient excess of POCl₃ is used to drive the reaction to completion. The thienopyrimidinone is often refluxed in POCl₃.[5]
-
Addition of a Base: The addition of a base like N,N-dimethylaniline or pyridine can facilitate the reaction.[8][9]
-
Use of PCl₅: In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective.[10]
-
Workup Procedure: Carefully quench the reaction mixture by pouring it onto crushed ice. Hydrolysis of the 4-chloro product back to the starting material can occur if the workup is not performed correctly.[7] It is also advisable to remove excess POCl₃ under reduced pressure before the aqueous workup.[7]
Caption: A typical experimental workflow for the chlorination of a thienopyrimidinone.
Issue 4: Poor Yield in Nucleophilic Substitution of 4-Chlorothienopyrimidine
The final step in many thienopyrimidine syntheses involves the nucleophilic aromatic substitution (SNA) of the 4-chloro group with an amine, thiol, or alcohol.
Q: My nucleophilic substitution reaction on the 4-chlorothienopyrimidine is resulting in a low yield. How can I optimize this step?
A: Low yields in this step can be due to the reactivity of the nucleophile, the reaction conditions, or competing side reactions.
Troubleshooting Steps:
-
Base and Solvent: The choice of base and solvent is crucial. For amine nucleophiles, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often used in a polar aprotic solvent like DMF or an alcohol like tert-butanol.[5]
-
Temperature: Heating is often required to drive the substitution. Microwave irradiation can sometimes reduce reaction times and improve yields.[8]
-
Nucleophile Reactivity: If the nucleophile is weak, consider converting it to a more reactive form (e.g., deprotonating an alcohol with a strong base to form an alkoxide).
-
Side Reactions: In some cases, the methylthio group at the 2-position can also be displaced, leading to a mixture of products.[1] Careful control of reaction conditions can help to minimize this.
Experimental Protocols
Protocol 1: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol describes the synthesis of a common 2-aminothiophene intermediate.[2]
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Triethylamine
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).
-
Add triethylamine (1.0 mmol) to the suspension.
-
Heat the mixture to reflux with stirring for 1-2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to promote precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Cyclization to 4-Aminothieno[2,3-d]pyrimidine
This protocol outlines the cyclization of a 2-aminothiophene-3-carbonitrile to the thienopyrimidine core.[2]
Materials:
-
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
-
Formamide
Procedure:
-
Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.
-
Add an excess of formamide (20 mL).
-
Heat the mixture to reflux for 1.5 to 2 hours.
-
Allow the reaction mixture to cool to room temperature overnight.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The product can be recrystallized from ethanol.
Protocol 3: Chlorination of Thieno[2,3-d]pyrimidin-4-ol
This protocol describes the conversion of a thienopyrimidinone to the corresponding 4-chloro derivative.[5]
Materials:
-
Thieno[2,3-d]pyrimidine-2,4-diol
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask, add thieno[2,3-d]pyrimidine-2,4-diol (0.05 mol).
-
Add phosphorus oxychloride (100 mL) and reflux the mixture for 10 hours.
-
After reflux, remove the excess POCl₃ under reduced pressure.
-
Carefully pour the residue onto crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Protocol 4: Nucleophilic Substitution with an Amine
This protocol details the reaction of a 4-chlorothienopyrimidine with a primary amine.[5]
Materials:
-
2,4-dichlorothieno[2,3-d]pyrimidine
-
Substituted aniline
-
N,N-Diisopropylethylamine (DIPEA)
-
tert-Butanol
Procedure:
-
To a stirred solution of 2,4-dichlorothieno[2,3-d]pyrimidine (1 mmol) and DIPEA (1.3 mmol) in tert-butanol (15 mL) at room temperature, add the substituted aniline (1 mmol).
-
Stir the reaction mixture at room temperature, monitoring by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
References
- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. d-nb.info [d-nb.info]
- 5. ijacskros.com [ijacskros.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of Synthesized Thiophenes
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of heterocyclic compounds is paramount. Thiophene and its derivatives are crucial building blocks in numerous pharmaceutical agents and functional materials. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the synthesis and characterization of these compounds. This guide provides a comparative overview of these analytical methods, supported by experimental data and protocols.
Synthesis and Analysis Workflow
The synthesis of thiophene derivatives is often followed by a rigorous purification and characterization process. Spectroscopic analysis confirms the identity and purity of the synthesized compound, which is a critical step before further application or biological screening. The general workflow involves synthesis, purification, and subsequent analysis by IR, NMR, and MS to elucidate the final structure.
Caption: Workflow from synthesis to structural elucidation of thiophenes.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The thiophene ring and its substituents have characteristic absorption bands.
Key IR Absorption Bands for Thiophene Derivatives: The position of these bands can be influenced by the nature and position of substituents on the thiophene ring.[1]
-
C-H Stretching (Aromatic): Thiophene derivatives with one, two, or three substituents typically show a band around 3120-3050 cm⁻¹. Tetrasubstituted thiophenes lack this band.[1]
-
Ring Stretching: Vibrations of the thiophene ring usually appear as a series of bands in the 1550-1350 cm⁻¹ region.[2]
-
C-H In-plane Bending: These absorptions are found in the 1250-1050 cm⁻¹ range.[1]
-
C-H Out-of-plane Bending: Strong absorptions in the 900-650 cm⁻¹ region are characteristic of the substitution pattern on the ring.[1]
-
C-S Stretching: The carbon-sulfur bond in the thiophene ring gives rise to absorptions around 850 cm⁻¹ and 650 cm⁻¹.[2]
Table 1: Characteristic IR Frequencies for Substituted Thiophenes
| Vibration Mode | Frequency Range (cm⁻¹) | Notes |
| Aromatic C-H Stretching | 3120 - 3050 | Weak to medium intensity; absent in tetrasubstituted derivatives.[1] |
| Ring C=C Stretching | 1530 - 1350 | A series of bands, sensitive to conjugation and substituents.[2] |
| C-H In-plane Bending | 1250 - 1050 | Pattern depends on the substitution.[1] |
| C-H Out-of-plane Bending | 900 - 700 | Strong bands, highly indicative of the substitution pattern.[1] |
| C-S Stretching | ~850 and ~650 | Can be weak and may be coupled with other vibrations.[2] |
| Substituent Bands (Example) | ||
| C=O Stretching (Acetyl) | ~1665 | Strong absorption for acetylthiophenes.[3] |
| N-H Stretching (Amine) | ~3410 | Characteristic for amino-thiophenes.[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei in the thiophene ring. The chemical shifts are highly sensitive to the nature of the substituent at any position.[4]
¹H NMR: The protons on the thiophene ring typically resonate in the aromatic region (δ 6.5-8.0 ppm). The chemical shifts and coupling constants between adjacent protons are diagnostic of the substitution pattern.
¹³C NMR: The carbon atoms of the thiophene ring typically appear in the range of δ 120-145 ppm. The carbon attached to the sulfur atom (C2 and C5) usually resonates at a different chemical shift compared to the other carbons (C3 and C4).
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Substituted Thiophenes in CDCl₃[4]
| Compound | Substituent | H-2 | H-4 | H-5 | C-2 | C-3 | C-4 | C-5 |
| 3-Methylthiophene | -CH₃ | ~6.90 | ~6.85 | ~7.15 | ~121.0 | ~138.0 | ~129.0 | ~125.0 |
| 3-Bromothiophene | -Br | ~7.10 | ~7.00 | ~7.25 | ~122.0 | ~110.0 | ~130.0 | ~126.0 |
| 3-Methoxythiophene | -OCH₃ | ~6.70 | ~6.20 | ~7.10 | ~118.0 | ~160.0 | ~101.0 | ~125.0 |
Note: Chemical shift values are approximate and can vary with solvent and concentration.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. For thiophene compounds, atmospheric pressure chemical ionization (APCI) is an effective ionization method.[5][6]
Key Features in the Mass Spectra of Thiophenes:
-
Molecular Ion Peak (M⁺•): Thiophenes generally show a prominent molecular ion peak, which is useful for determining the molecular weight.[7]
-
[M+H]⁺ Ion: This is also a commonly observed and abundant ion.[5]
-
Fragmentation: Fragmentation often involves the loss of the substituent or cleavage of the thiophene ring. For instance, thiophene-2-carboxylic acids can exhibit an "ortho-effect" leading to H₂O elimination.[8][9] Skeletal rearrangements can also occur.[7][9]
Table 3: Key Mass Spectrometry Data for Thiophene Derivatives
| Compound Type | Ionization Method | Primary Ions Observed | Common Fragmentation Pathways |
| General Thiophenes | APCI, EI | [M]⁺•, [M+H]⁺ | Loss of substituents, ring cleavage.[5][7] |
| Thiophene-2-carboxylic acids | EI (70 eV) | [M]⁺•, [M-OH]⁺ | Loss of OH• followed by CO elimination.[9] |
| 3-Substituted Thiophene-2-carboxylic acids | EI (70 eV) | [M-H₂O]⁺• | "Ortho-effect" activates H₂O elimination.[8][9] |
Experimental Protocols
A. Synthesis Protocol: Gewald Aminothiophene Synthesis
This method is a common route to produce 2-aminothiophenes.[3]
-
Reaction Setup: To an equimolar mixture of an α-methylene ketone (e.g., acetylacetone, 0.05 mol) and an activated nitrile (e.g., ethyl cyanoacetate, 0.05 mol), add elemental sulfur (0.06 mol) with stirring at room temperature.
-
Base Addition: Slowly add a catalytic amount of a base, such as diethylamine (0.05 mol), dropwise to the heterogeneous mixture.
-
Reaction: Stir the reaction mixture at 40–50°C for approximately 4 hours.
-
Work-up: Allow the mixture to stand overnight at room temperature. The resulting precipitate is filtered, dried, and recrystallized from a suitable solvent like ethanol to yield the purified 2-aminothiophene derivative.[3]
B. Spectroscopic Analysis Protocols
1. IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum using an FTIR spectrophotometer, typically in the range of 4000–400 cm⁻¹.[3]
2. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized thiophene derivative in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3][4]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typically, 16 to 32 scans are sufficient.[4]
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.[4]
-
Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.[4]
3. Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum, often using a Q-TOF instrument to obtain high-resolution mass data.[3]
References
- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 2. iosrjournals.org [iosrjournals.org]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to the Synthesis of 2-Aminothiophenes
The 2-aminothiophene scaffold is a privileged pharmacophore, forming the core of numerous pharmaceuticals and biologically active compounds. Its synthesis is a cornerstone of medicinal chemistry, and various methods have been developed to access this important heterocyclic motif. This guide provides a comparative overview of the most prominent synthetic routes to 2-aminothiophenes, with a focus on the widely employed Gewald reaction and its alternatives. Experimental data is presented to aid researchers in selecting the optimal method for their specific needs.
Key Synthesis Methods
The most common and versatile methods for the synthesis of 2-aminothiophenes are the Gewald reaction and a modification of the Fiesselmann synthesis. Other classical thiophene syntheses, such as the Paal-Knorr and Hinsberg methods, are generally less suitable for the direct synthesis of 2-aminothiophenes.
Gewald Reaction
The Gewald reaction is a one-pot, three-component reaction that is arguably the most common and versatile method for synthesizing polysubstituted 2-aminothiophenes.[1][2] It involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[1]
Reaction Scheme:
A carbonyl compound, an active methylene nitrile, and elemental sulfur react in the presence of a base to yield a 2-aminothiophene.
Mechanism:
The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile.[1] This is followed by the addition of sulfur to the α-carbon, and subsequent cyclization and tautomerization to form the aromatic 2-aminothiophene ring.[3]
Advantages:
-
High convergence: Three components are combined in a single step, leading to rapid assembly of complex molecules.[4]
-
Versatility: A wide range of ketones, aldehydes, and active methylene nitriles can be used, allowing for the synthesis of a diverse library of 2-aminothiophenes.[2]
-
Mild reaction conditions: The reaction can often be carried out under mild conditions.[2]
-
Green Chemistry Approaches: Many "green" protocols have been developed, utilizing water as a solvent, microwave irradiation, or solvent-free conditions using techniques like ball-milling.[3][5][6]
Disadvantages:
-
Limited reactivity of some ketones: Certain ketones, particularly sterically hindered ones, may show limited reactivity.[2]
-
Side reactions: Dimerization of the α,β-unsaturated nitrile intermediate can sometimes compete with the desired cyclization.
Fiesselmann Thiophene Synthesis (Modified for Aminothiophenes)
The Fiesselmann synthesis is a powerful method for constructing the thiophene ring, traditionally yielding 3-hydroxy-2-thiophenecarboxylic acid derivatives.[7] However, a key variation allows for the synthesis of 3-aminothiophenes when the substrate contains a nitrile group instead of an ester.[7]
Reaction Scheme:
While the classical Fiesselmann synthesis uses α,β-acetylenic esters and thioglycolic acid derivatives, the modification for aminothiophenes involves substrates with a nitrile functionality.
Mechanism:
The mechanism involves the conjugate addition of a sulfur nucleophile to an activated triple or double bond, followed by intramolecular cyclization.
Advantages:
-
Provides access to 3-aminothiophenes, a different regioisomer compared to the Gewald reaction.
Disadvantages:
-
Less commonly employed for the synthesis of 2-aminothiophenes specifically.
-
The starting materials may be less readily available than those for the Gewald reaction.
Other Thiophene Syntheses
-
Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[8][9][10] While excellent for general thiophene synthesis, it is not a direct route to 2-aminothiophenes as it does not readily incorporate the amino group at the 2-position.
-
Hinsberg Thiophene Synthesis: The Hinsberg synthesis condenses a 1,2-dicarbonyl compound with diethyl thiodiacetate.[11][12][13] Similar to the Paal-Knorr synthesis, this method is not a primary choice for the direct preparation of 2-aminothiophenes.
Quantitative Data Comparison
The following table summarizes typical experimental data for the Gewald reaction under various conditions, highlighting the impact of catalysts and reaction media on yield and reaction time. Data for the modified Fiesselmann synthesis for aminothiophenes is less abundant in the literature but is included where available.
| Synthesis Method | Carbonyl Compound | Active Methylene Nitrile | Sulfur Source | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Gewald | Ketones/Aldehydes | Malononitrile | Elemental Sulfur | nano-ZnO (2.5 mol%) | - | 100 | 6 | 37-86 | [3] |
| Gewald | Ketones | Malononitrile/Ethyl Cyanoacetate | Elemental Sulfur | NaAlO₂ | Ethanol | Reflux | 10 | 26-94 | [3] |
| Gewald | Ketones | Malononitrile/Ethyl Cyanoacetate | Elemental Sulfur | Triethylamine | Water | Room Temp | - | 75-98 | [3] |
| Gewald | Ketones | Malononitrile | Elemental Sulfur | - (Ultrasound) | Water | 70 | 0.5-1 | 42-90 | [3] |
| Gewald | Ketones | Cyanoacetamide | MgO–CeO₂ | Ethanol | Reflux | 10 | 76-89 | [3] | |
| Gewald | Coumarin derivative | Cyanoacetamide | - | L-proline | Ethanol | Reflux | 2 | 88 (over 2 steps) | [3] |
| Gewald | 1,4-Dithiane-2,5-diol | Ethyl Cyanoacetate | - | 4-DMAP functionalized polyacrylonitrile fiber | Water | 80 | - | 92 | [3] |
| Gewald | Ketones | Malononitrile | Elemental Sulfur | Choline chloride/urea (DES) | - | - | - | 68-88 | [3] |
| Gewald | Thioamides | Alkynes | Thioamide | - | Alcohol | Reflux | 7 | 35-96 | [3] |
| Gewald (Ball-milling) | Ethyl acetoacetate | Malononitrile | Elemental Sulfur | None | Solvent-free | - | 0.5 | ~97 | [6] |
| Gewald (Catalytic) | Cyclohexanone | Malononitrile | Elemental Sulfur | Piperidinium borate (20 mol%) | Ethanol/Water (9:1) | 100 | 0.33 | 96 | [4] |
Experimental Protocols
General Experimental Protocol for the Gewald Reaction
A mixture of the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), elemental sulfur (1.1 eq), and a base (e.g., morpholine, triethylamine, or piperidine, 0.1-1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF) is stirred at a temperature ranging from room temperature to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration and purified by recrystallization.[3]
Example using a catalytic amount of piperidinium borate: To a solution of cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.0 mmol) in ethanol/water (9:1, 5 mL) is added piperidinium borate (20 mol%). The mixture is then heated at 100 °C for 20 minutes. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solid product is filtered, washed with cold ethanol, and dried to afford the pure 2-aminothiophene.[4]
Visualizing the Pathways
Gewald Reaction Workflow
Caption: A typical experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Gewald Reaction Mechanism
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 10. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Efficacy of Thiophene-Based Building Blocks in Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and overall success of a drug discovery program. Among the myriad of options, thiophene derivatives have emerged as privileged structures, particularly in the development of kinase inhibitors for oncology. This guide provides an objective comparison of the efficacy of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate and related thiophene building blocks against other common heterocyclic scaffolds in the context of anticancer agent development. The supporting experimental data, detailed methodologies, and pathway visualizations aim to equip researchers with the necessary information to make informed decisions in their own discovery efforts.
Comparative Efficacy of Heterocyclic Scaffolds in Cancer Cell Lines
The following table summarizes the cytotoxic activity (IC50) of various kinase inhibitors derived from thiophene and pyrazole scaffolds against human cancer cell lines. This data, compiled from a comparative study, allows for a direct assessment of the relative potency of these different structural motifs.
| Compound ID/Series | Core Scaffold | Target Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| Thiophene-Pyrazole Hybrid 2 | Thiophene-Pyrazole | MCF-7 (Breast) | 6.57 | Doxorubicin | 4.17 |
| HepG2 (Liver) | 8.86 | Doxorubicin | 4.50 | ||
| MCF-7 (Breast) | 6.57 | Erlotinib | 8.20 | ||
| HepG2 (Liver) | 8.86 | Erlotinib | 7.73 | ||
| MCF-7 (Breast) | 6.57 | Sorafenib | 7.26 | ||
| HepG2 (Liver) | 8.86 | Sorafenib | 9.18 | ||
| Thiophene-Pyrazole Hybrid 8 | Thiophene-Pyrazole | MCF-7 (Breast) | 8.08 | - | - |
| Thiophene-Pyrazole Hybrid 14 | Thiophene-Pyrazole | MCF-7 (Breast) | 12.94 | - | - |
| HepG2 (Liver) | 19.59 | - | - |
Comparative Efficacy of Thiophene-Based PI3K Inhibitors
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes pivotal in cell signaling pathways that govern cell growth, proliferation, and survival.[1] Their aberrant activation is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1] The thiophene scaffold has proven to be a versatile template for the development of potent and selective PI3K inhibitors.
The following table presents the in vitro potency of a series of tetra-substituted thiophene derivatives against PI3Kα and their selectivity over mTOR, another key kinase in the same signaling pathway.[2]
| Compound ID | Core Scaffold | PI3Kα Kᵢ (nM) | mTOR Kᵢ (nM) | Selectivity (mTOR/PI3Kα) |
| 1 | Thiophene | 230 | >10000 | >43 |
| 2 | Thiophene | 20 | 7300 | 365 |
| 3 | Thiophene | 0.27 | 1900 | >7000 |
| 4 | Thiophene | 0.24 | >10000 | >41667 |
| 5 | Thiophene | 0.38 | >10000 | >26316 |
Experimental Protocols
Synthesis of 2-Aminothiophene Building Blocks via Gewald Reaction
The Gewald multicomponent reaction is a cornerstone in the synthesis of polysubstituted 2-aminothiophenes, the foundational scaffold for many of the compounds discussed.
Materials:
-
Ketone or aldehyde (1.0 eq)
-
α-Cyanoester (e.g., ethyl cyanoacetate) or malononitrile (1.0 eq)
-
Elemental sulfur (1.1 eq)
-
Base (e.g., morpholine or triethylamine, 0.1-0.2 eq)
-
Solvent (e.g., ethanol, methanol, or DMF)
Procedure:
-
To a stirred solution of the carbonyl compound and the active methylene nitrile in the chosen solvent, add the elemental sulfur.
-
Add the basic catalyst dropwise to the reaction mixture.
-
The mixture is then heated to 40-60 °C and stirred for several hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.
In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Test compound (serially diluted)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Kinase reaction buffer (typically containing MgCl₂)
-
Phosphoric acid (for stopping the reaction)
-
P30 filtermat or similar for capturing the phosphorylated substrate
-
Scintillation counter
Procedure:
-
A kinase reaction mixture is prepared containing the recombinant kinase and its specific substrate in the kinase buffer.
-
The test compound, at various concentrations, is added to the reaction mixture and pre-incubated to allow for binding to the kinase.
-
The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of phosphoric acid.
-
Aliquots of the reaction mixture are spotted onto a filtermat, which binds the phosphorylated substrate.
-
The filtermat is washed to remove unreacted ATP.
-
The amount of incorporated radioactivity on the filtermat, corresponding to the kinase activity, is quantified using a scintillation counter.
-
The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
Test compound (serially diluted)
-
MTT solution
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following the incubation period, the culture medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells metabolize the MTT into purple formazan crystals.
-
The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The cell viability is calculated as a percentage relative to untreated control cells.
-
The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its dysregulation is a common event in cancer.[1] Thiophene-based inhibitors have been successfully developed to target key kinases in this pathway.[2]
Caption: Simplified PI3K/Akt signaling pathway and the point of inhibition by thiophene-based compounds.
Experimental Workflow for Kinase Inhibitor Evaluation
The process of evaluating a potential kinase inhibitor involves a structured workflow, from initial synthesis to cellular and enzymatic assays.
Caption: A generalized workflow for the evaluation and optimization of thiophene-based kinase inhibitors.
References
A Comparative Analysis of Reaction Intermediates in Thiophene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thiophenes, a crucial scaffold in pharmaceuticals and materials science, proceeds through various named reactions, each with its unique set of reaction intermediates. Understanding these transient species is paramount for reaction optimization, impurity profiling, and the development of novel synthetic methodologies. This guide provides a comparative analysis of the reaction intermediates in three common thiophene syntheses: the Paal-Knorr synthesis, the Gewald reaction, and the Fiesselmann synthesis. We present proposed mechanistic pathways, a summary of intermediate types, and general experimental protocols for their detection and characterization.
Comparison of Reaction Intermediates
The nature of the reaction intermediates varies significantly across the different thiophene synthesis methods, influencing reaction conditions and potential side products. The following table summarizes the key intermediates identified or proposed in the literature for each synthesis.
| Synthesis Method | Key Intermediates | Typical Analytical Techniques for Characterization |
| Paal-Knorr Synthesis | 1,4-Diketone, Thione/Enethiol, Dihydrothiophene derivative | NMR Spectroscopy, Mass Spectrometry, Trapping Experiments |
| Gewald Reaction | Knoevenagel condensation product, Polysulfide adducts, S-alkylated intermediate | NMR Spectroscopy, IR Spectroscopy, Mass Spectrometry, EPR Spectroscopy |
| Fiesselmann Synthesis | Thioacetal, α,β-Unsaturated ketone, Thiolane derivative | NMR Spectroscopy, Mass Spectrometry, Trapping Experiments |
Mechanistic Pathways and Intermediate Visualization
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and the central role of the reaction intermediates in each of the discussed thiophene syntheses.
Caption: Paal-Knorr synthesis proceeds via a thione intermediate.
Caption: Gewald reaction involves a Knoevenagel condensation adduct.
Caption: Fiesselmann synthesis proceeds through a thioacetal intermediate.
Experimental Protocols for Intermediate Analysis
The direct isolation of reaction intermediates is often challenging due to their inherent instability. Therefore, a combination of in situ monitoring and trapping experiments is typically employed.
In Situ Spectroscopic Monitoring
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To monitor the formation and consumption of reactants, intermediates, and products in real-time.
-
General Protocol:
-
The reaction is set up directly in an NMR tube using a deuterated solvent that is compatible with the reaction conditions.
-
Initial ¹H and ¹³C NMR spectra of the starting materials are acquired.
-
The reaction is initiated (e.g., by adding a catalyst or raising the temperature).
-
A series of spectra are recorded at regular time intervals.
-
The appearance and disappearance of new signals are monitored to identify potential intermediates. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to elucidate the structure of these transient species.
-
-
-
Infrared (IR) Spectroscopy:
-
Objective: To identify functional groups in the reaction mixture, which can indicate the presence of specific intermediates.
-
General Protocol:
-
The reaction is monitored using an in situ IR probe (e.g., ATR-FTIR) immersed in the reaction vessel.
-
The appearance or disappearance of characteristic absorption bands (e.g., C=S stretching for thiones, C=C stretching for Knoevenagel products) is tracked over time.
-
-
Mass Spectrometry (MS)
-
Objective: To detect and identify the mass of intermediates, providing valuable information about their molecular formula.
-
General Protocol:
-
Aliquots of the reaction mixture are taken at different time points.
-
The samples are quenched (if necessary) and analyzed by mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).
-
Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for identifying charged or easily ionizable intermediates.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the detected ions, providing structural information.
-
Trapping Experiments
-
Objective: To capture a reactive intermediate by reacting it with a "trapping agent" to form a stable, characterizable adduct.
-
General Protocol:
-
The thiophene synthesis is performed in the presence of a trapping agent that is known to react specifically with the suspected intermediate.
-
For example, a dienophile (e.g., maleic anhydride) could be used to trap a conjugated diene intermediate via a Diels-Alder reaction. An electrophilic trapping agent could be used to capture a nucleophilic intermediate.
-
The reaction mixture is then analyzed for the presence of the trapped adduct.
-
The structure of the isolated adduct is determined using standard spectroscopic techniques (NMR, MS, IR), providing indirect evidence for the existence of the transient intermediate.
-
Comparative Data Summary
While comprehensive, directly comparable quantitative data for the intermediates of these reactions is scarce in the literature, the following table provides a qualitative comparison of their expected spectroscopic features based on their proposed structures.
| Intermediate Type | Synthesis | Expected ¹H NMR Signals (ppm) | Expected ¹³C NMR Signals (ppm) | Expected IR Absorption (cm⁻¹) |
| Thione | Paal-Knorr | Aliphatic protons adjacent to C=S may be deshielded. | C=S carbon signal typically in the range of 190-240 ppm. | C=S stretch around 1050-1250 cm⁻¹. |
| Knoevenagel Adduct | Gewald | Olefinic proton signal (if present). Protons alpha to nitrile and carbonyl groups. | Signals for C=C, C≡N, and C=O carbons. | C≡N stretch around 2200-2260 cm⁻¹, C=O stretch around 1650-1750 cm⁻¹. |
| Thioacetal | Fiesselmann | Protons on carbons bearing sulfur atoms. | Carbons bonded to two sulfur atoms. | C-S stretches in the fingerprint region. |
| α,β-Unsaturated Ketone | Fiesselmann | Olefinic protons in the range of 5.5-7.5 ppm. | Signals for C=C and C=O carbons. | C=C stretch around 1600-1680 cm⁻¹, C=O stretch around 1650-1700 cm⁻¹. |
Conclusion
The analysis of reaction intermediates in thiophene synthesis is a complex but essential endeavor. The Paal-Knorr, Gewald, and Fiesselmann reactions proceed through distinct intermediates, including thiones, Knoevenagel adducts, and thioacetals, respectively. While direct isolation is often not feasible, a combination of in situ spectroscopic monitoring and trapping experiments can provide compelling evidence for their existence and structure. Further research focusing on the quantitative kinetic and thermodynamic profiling of these intermediates would be invaluable for a more complete understanding and control of these important synthetic transformations.
Thienopyrimidines: A Comparative Analysis of Antimicrobial Activity
Thienopyrimidine derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant potential in the development of novel antimicrobial agents. Their structural resemblance to purines allows them to interact with various biological targets, leading to a broad spectrum of activity against pathogenic bacteria and fungi. This guide provides a comparative analysis of the antimicrobial efficacy of various thienopyrimidine derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity of Thienopyrimidine Derivatives
The antimicrobial potency of thienopyrimidine derivatives has been extensively evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for selected thienopyrimidine compounds from various studies, offering a direct comparison with standard antimicrobial agents.
Table 1: Antibacterial Activity of Thienopyrimidine Derivatives (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Thienopyrimidine Derivative 1 | 8 | 4 | 16 | 32 | |
| Thienopyrimidine Derivative 2 | 16 | 8 | 32 | 64 | |
| Thienopyrimidine-Sulfonamide Hybrid | 125 | ND | 250 | ND | |
| Amoxicillin | 16 | 8 | 4 | 16 | |
| Chloramphenicol | 4 | 6 | 5 | 6 | |
| Nitrofurantoin | ND | ND | 21 | 21 | |
| Ofloxacin | 22 | ND | ND | ND | |
| Levofloxacin | ND | 23 | ND | ND | |
| Clindamycin | ND | ND | 20 | ND |
ND: Not Determined
Table 2: Antifungal Activity of Thienopyrimidine Derivatives (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus flavus | Geotrichum candidum | Trichophyton rubrum | Reference |
| Thienopyrimidine-Sulfonamide Hybrid 1 | 62.5 | ND | ND | ND | |
| Thienopyrimidine-Sulfonamide Hybrid 2 | 31.25 | ND | ND | ND | |
| Thienopyrimidine Derivative 3 | 12 | 14 | 11 | 13 | |
| Clotrimazole | 8 | 10 | 9 | 11 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antimicrobial activity.
Agar Well Diffusion Method
This method is utilized to qualitatively assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: A fresh culture of the test microorganism is used to prepare a standardized inoculum. Several colonies are suspended in sterile saline or broth, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.
-
Well Preparation: A sterile cork borer (6-8 mm in diameter) is used to punch wells into the agar plate.
-
Application of Test Compounds: A specific volume (typically 20-100 µL) of the thienopyrimidine derivative solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included on separate wells.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Serial Dilutions: Two-fold serial dilutions of the thienopyrimidine compounds are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Inoculum: The standardized inoculum is prepared as described for the agar well diffusion method and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
Inoculation: Each well of the microtiter plate is inoculated with the diluted bacterial or fungal suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Experimental Workflow for Antimicrobial Activity Validation
The following diagram illustrates the typical workflow for the validation of the antimicrobial activity of newly synthesized thienopyrimidine derivatives.
Caption: Experimental workflow for antimicrobial validation.
Mechanism of Action
While the exact signaling pathways for the antimicrobial action of all thienopyrimidine derivatives are not fully elucidated, their structural analogy to purines is a key factor. This similarity allows them to potentially act as antagonists of purine metabolism, thereby interfering with nucleic acid synthesis and other essential cellular processes in microorganisms. Some studies also suggest that specific derivatives may act as inhibitors of crucial enzymes like dihydrofolate reductase. Further research is ongoing to delineate the precise molecular targets and mechanisms of action for this promising class of antimicrobial compounds.
Comparative study of different catalysts for Gewald reaction
For Researchers, Scientists, and Drug Development Professionals
The Gewald three-component reaction is a cornerstone in synthetic organic chemistry for the preparation of highly substituted 2-aminothiophenes, a scaffold of significant interest in medicinal chemistry and materials science. The choice of catalyst for this reaction profoundly impacts its efficiency, substrate scope, and environmental footprint. This guide provides an objective comparison of various catalytic systems for the Gewald reaction, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalysts
The following table summarizes the performance of different catalysts for the Gewald reaction with representative substrates. The data highlights the diversity of catalytic systems, from homogeneous organocatalysts to heterogeneous nanocatalysts, and their respective efficiencies under various reaction conditions.
| Catalyst | Carbonyl Compound | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| L-Proline | Cyclohexanone | Malononitrile | 10 | DMF | 60 | 3 h | 95 | [1] |
| Cyclopentanone | Malononitrile | 10 | DMF | 60 | 4 h | 92 | [1] | |
| Acetone | Malononitrile | 10 | DMF | 60 | 5 h | 85 | [1] | |
| Cyclohexanone | Ethyl Cyanoacetate | 10 | DMF | 60 | 8 h | 88 | [1] | |
| Piperidinium Borate | Cyclohexanone | Malononitrile | 20 | EtOH:H₂O (9:1) | 100 | 25 min | 96 | |
| Cyclopentanone | Malononitrile | 20 | EtOH:H₂O (9:1) | 100 | 15 min | 87 | ||
| Acetophenone | Malononitrile | 20 | EtOH:H₂O (9:1) | 100 | 30 min | 87 | ||
| Cycloheptanone | Malononitrile | 20 | EtOH:H₂O (9:1) | 100 | 1 h | 85 | ||
| N-Methylpiperazine-functionalized Polyacrylonitrile Fiber | 2,5-Dihydroxy-1,4-dithiane | Malononitrile | 8.0 | EtOH | 80 | 2 h | 91 | [2][3] |
| 2,5-Dihydroxy-1,4-dithiane | Ethyl Cyanoacetate | 8.0 | EtOH | 80 | 3 h | 88 | [2][3] | |
| 2,5-Dihydroxy-1,4-dithiane | Cyanoacetamide | 8.0 | EtOH | 80 | 2.5 h | 87 | [2][3] | |
| Na₂CaP₂O₇ (Nanocatalyst) | Cyclohexanone | Malononitrile | - | Water | 80 | 30 min | 95 | [4] |
| Cyclopentanone | Malononitrile | - | Water | 80 | 35 min | 92 | [4] | |
| Acetophenone | Malononitrile | - | Water | 80 | 40 min | 90 | [4] | |
| ZnO/nanoclinoptilolite | Cyclohexanone | Malononitrile | 0.05 g | Solvent-free | 100 | 4 h | 76 | |
| 4-Methylcyclohexanone | Malononitrile | 0.05 g | Solvent-free | 100 | 4 h | 72 | ||
| Benzaldehyde | Malononitrile | 0.05 g | Solvent-free | 100 | 4 h | 65 | ||
| MgO-CeO₂ Nanocomposite | Cyclohexanone | Malononitrile | - | Solvent-free | 100 | 1.5 h | 98 | |
| Cyclopentanone | Malononitrile | - | Solvent-free | 100 | 2 h | 95 | ||
| Acetophenone | Malononitrile | - | Solvent-free | 100 | 2.5 h | 92 |
Experimental Protocols
Detailed methodologies for the Gewald reaction using the compared catalysts are provided below.
General Procedure for L-Proline Catalyzed Gewald Reaction
To a mixture of the carbonyl compound (1.0 mmol), the active methylene compound (1.0 mmol), and elemental sulfur (1.2 mmol) in DMF (3 mL), L-proline (0.1 mmol, 10 mol%) was added. The reaction mixture was stirred at 60 °C for the time specified in the table. After completion of the reaction (monitored by TLC), the mixture was poured into ice-water (20 mL) and the resulting solid was collected by filtration, washed with water, and dried. The crude product was purified by recrystallization from ethanol to afford the pure 2-aminothiophene.[1]
General Procedure for Piperidinium Borate Catalyzed Gewald Reaction
A mixture of the carbonyl compound (1.0 mmol), the active methylene compound (1.0 mmol), elemental sulfur (1.2 mmol), and piperidinium borate (0.2 mmol, 20 mol%) in a 9:1 mixture of ethanol and water (5 mL) was heated at 100 °C in a sealed tube for the time indicated in the table. After cooling to room temperature, the reaction mixture was poured into cold water (25 mL). The precipitated solid was filtered, washed with water, and dried under vacuum. The crude product was purified by column chromatography on silica gel (ethyl acetate/hexane) to give the desired product.
General Procedure for N-Methylpiperazine-functionalized Polyacrylonitrile Fiber Catalyzed Gewald Reaction
In a round-bottom flask, 2,5-dihydroxy-1,4-dithiane (1.0 mmol), the active methylene compound (2.0 mmol), and the N-methylpiperazine-functionalized polyacrylonitrile fiber catalyst (8.0 mol% based on the amine content) were mixed in ethanol (10 mL). The mixture was stirred at 80 °C for the time specified. Upon completion, the fiber catalyst was recovered by simple filtration. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired 3-substituted 2-aminothiophene.[2][3]
General Procedure for Na₂CaP₂O₇ Nanocatalyst Catalyzed Gewald Reaction
A mixture of the carbonyl compound (1 mmol), the active methylene compound (1 mmol), elemental sulfur (1.2 mmol), and Na₂CaP₂O₇ nanocatalyst (0.02 g) in water (5 mL) was stirred at 80 °C for the specified time. After completion of the reaction, the catalyst was separated by filtration. The aqueous phase was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by recrystallization from ethanol.[4]
General Procedure for ZnO/nanoclinoptilolite Catalyzed Gewald Reaction
A mixture of the carbonyl compound (1 mmol), malononitrile (1 mmol), elemental sulfur (1.2 mmol), and ZnO/nanoclinoptilolite (0.05 g) was heated at 100 °C under solvent-free conditions for 4 hours. After cooling, the reaction mixture was triturated with ethanol (10 mL), and the solid catalyst was removed by filtration. The filtrate was concentrated, and the crude product was purified by column chromatography (silica gel, hexane-ethyl acetate).
General Procedure for MgO-CeO₂ Nanocomposite Catalyzed Gewald Reaction
A mixture of the carbonyl compound (1 mmol), malononitrile (1 mmol), elemental sulfur (1.2 mmol), and MgO-CeO₂ nanocomposite (0.03 g) was heated at 100 °C for the specified time under solvent-free conditions. After completion of the reaction, the mixture was cooled to room temperature, and the product was extracted with hot ethanol. The catalyst was separated by filtration, and the solvent was evaporated to give the crude product, which was further purified by recrystallization.
Visualizing the Process and Catalyst Landscape
To better understand the experimental workflow and the classification of the catalysts discussed, the following diagrams are provided.
Caption: General experimental workflow for the Gewald reaction.
Caption: Classification of catalysts for the Gewald reaction.
References
Purity Assessment of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate: A Comparative HPLC Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates is a critical step in the journey of discovery and manufacturing. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, a substituted thiophene derivative. Thiophene derivatives are significant building blocks in the synthesis of various pharmaceutical agents.[1] This document outlines a recommended HPLC protocol and compares it with alternative analytical techniques, supported by experimental data paradigms.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
HPLC is a powerful and widely adopted technique for the separation and quantification of thiophene derivatives, crucial for quality control and drug development.[1] A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of polar heterocyclic compounds like the target analyte.
Proposed HPLC Method
Based on established protocols for similar compounds, the following method is recommended for the purity analysis of this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is appropriate.[1]
-
Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for the separation.[1]
-
Mobile Phase: A gradient elution using Acetonitrile (HPLC grade) and high-purity water (Milli-Q or equivalent) is suggested.[1][2] A typical gradient could be starting from 30% acetonitrile and increasing to 100% over a 60-minute run time.[2]
-
Flow Rate: 0.8 to 1.0 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte, likely around 340 nm for thiophene derivatives.[2]
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent like acetonitrile or methanol.[1]
-
Create a series of working standard solutions of varying concentrations to construct a calibration curve.[1]
-
Dissolve the test sample in the same solvent and filter through a 0.22 µm syringe filter before injection.
-
The following diagram illustrates the general workflow for the HPLC analysis of thiophene derivatives.
Comparison with Alternative Methods
While HPLC is the preferred method for its robustness and sensitivity, other techniques can also be employed for purity assessment. The table below compares HPLC with Gas Chromatography (GC), another common chromatographic method.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. | Generally restricted to volatile and thermally stable compounds. |
| Typical Column | C18, C8, Phenyl, etc. | Capillary columns (e.g., DB-5, HP-1). |
| Mobile Phase | Solvents like acetonitrile, methanol, water.[1][2] | Inert gases like Helium, Nitrogen, Hydrogen. |
| Detector | UV-Vis, PDA, Mass Spectrometry (MS).[1] | Flame Ionization Detector (FID), Mass Spectrometry (MS).[3] |
| Advantages | High resolution, versatility, and well-established methods for thiophene derivatives.[1] | High efficiency and sensitivity, especially with an FID for organic compounds.[3] |
| Limitations | Higher solvent consumption compared to GC. | The compound must be volatile and thermally stable, which may require derivatization. |
Synthesis and Purification Workflow
The purity of this compound is intrinsically linked to its synthesis and purification process. 2-Aminothiophene derivatives are often synthesized via the Gewald reaction, which involves the multicomponent condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur.[4] The diagram below outlines a typical synthesis and purification workflow for a 2-aminothiophene derivative.
References
A Comparative Guide to the Structural Elucidation of Novel Compounds from Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic pathways and biological activities of novel heterocyclic compounds derived from ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate and its structural analogs. The following sections detail the synthesis of key compound classes, present comparative performance data, and provide comprehensive experimental protocols.
Synthesis of Novel Thiophene-Based Heterocycles
The versatile starting material, this compound, serves as a scaffold for the synthesis of various fused heterocyclic systems, primarily thieno[3,2-d]pyrimidines and thiophenes bearing other heterocyclic moieties like oxazoles. A common and efficient method for the synthesis of the precursor aminothiophenes is the Gewald reaction.
Synthesis of the Aminothiophene Precursor via Gewald Reaction
The Gewald reaction is a multi-component condensation that provides a straightforward route to 2-aminothiophenes.[1] It typically involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.
Alternative Starting Material: A widely used alternative to this compound is ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, which can also be synthesized via the Gewald reaction. This allows for a comparative analysis of the resulting fused heterocycles.
dot digraph "Gewald_Synthesis_Workflow" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, maxwidth="760px"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
ketone [label="Ketone/Aldehyde"]; cyanoester [label="α-Cyanoester"]; sulfur [label="Elemental Sulfur"]; base [label="Base (e.g., Morpholine)", shape=ellipse, fillcolor="#FFFFFF"];
{rank=same; ketone; cyanoester; sulfur; base}
reactants [label="Reaction Mixture", shape=box, style=dashed, group=1];
ketone -> reactants [arrowhead=none]; cyanoester -> reactants [arrowhead=none]; sulfur -> reactants [arrowhead=none];
reactants -> aminothiophene [label="Gewald Reaction"]; base -> reactants [style=dashed];
aminothiophene [label="Polysubstituted\n2-Aminothiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; } caption: "Gewald Synthesis Workflow for 2-Aminothiophenes."
Synthesis of Thieno[3,2-d]pyrimidines
A prominent class of compounds synthesized from aminothiophenes are thieno[3,2-d]pyrimidines, which are recognized for their diverse biological activities, including anticancer properties. The synthesis generally involves the cyclization of the aminothiophene precursor with a one-carbon source.
dot digraph "Thienopyrimidine_Synthesis_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, maxwidth="760px"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
aminothiophene [label="Ethyl 3-amino-4-cyanothiophene-\n2-carboxylate derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; one_carbon_source [label="One-Carbon Source\n(e.g., Formamide, Orthoformate)", shape=ellipse, fillcolor="#FFFFFF"];
aminothiophene -> thienopyrimidine [label="Cyclization"]; one_carbon_source -> thienopyrimidine [style=dashed];
thienopyrimidine [label="Thieno[3,2-d]pyrimidinone", fillcolor="#34A853", fontcolor="#FFFFFF"];
thienopyrimidine -> chlorination [label="Chlorination\n(e.g., POCl3)"];
chlorination [label="4-Chlorothieno[3,2-d]pyrimidine", fillcolor="#FBBC05", fontcolor="#202124"];
nucleophile [label="Nucleophile\n(e.g., Amine, Hydrazine)", shape=ellipse, fillcolor="#FFFFFF"];
chlorination -> final_product [label="Nucleophilic Substitution"]; nucleophile -> final_product [style=dashed];
final_product [label="Substituted Thieno[3,2-d]pyrimidine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; } caption: "General Synthetic Pathway to Thieno[3,2-d]pyrimidines."
Synthesis of Oxazole-Containing Thiophenes
Another class of novel compounds derived from aminothiophenes involves the formation of an oxazole ring at the 4-position of the thiophene core. These compounds have shown potential as antimicrobial agents.[2]
Comparative Performance Data
The following tables summarize the quantitative data for the synthesis and biological activity of novel compounds derived from this compound and its alternatives.
Comparison of Synthetic Yields and Reaction Conditions
| Starting Material | Product | Reaction | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate, Ethyl cyanoacetate, Sulfur | Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Gewald | Morpholine, Ethanol, 65°C, 3h | 52 | [3] |
| Acetyl acetone, Ethyl cyanoacetate, Sulfur | Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Gewald | Diethylamine, Ethanol, Reflux, 3h | 52 | [4] |
| 3-Amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate | Ethyl 3-amino-5-(methylthio)-4-(5-phenyl-oxazol-2-yl)thiophene-2-carboxylate | Cyclization | Conventional Heating | - | [2] |
| 3-Amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate | Ethyl 3-amino-5-(methylthio)-4-(5-phenyl-oxazol-2-yl)thiophene-2-carboxylate | Cyclization | Microwave Irradiation | - | [2] |
| 2-Amino-3-ethoxycarbonyl-4,5-dimethylthiophene | 3-Substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones | Cyclization | Microwave Irradiation | Higher yields, shorter time | [5] |
| 4,6-Diaryl-2-aminopyrimidines | 4,6-Diaryl-2-aminopyrimidines | Biginelli-type | Conventional Heating | Higher yields, longer time | [6] |
| 4,6-Diaryl-2-aminopyrimidines | 4,6-Diaryl-2-aminopyrimidines | Biginelli-type | Microwave Irradiation | Good yields, shorter time | [6] |
Comparative Anticancer Activity (IC50, µM)
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidine derivative 9 | MCF-7 | 27.83 | Doxorubicin | 30.40 | [7] |
| Thieno[2,3-d]pyrimidine derivative 12 | MCF-7 | 29.22 | Doxorubicin | 30.40 | [7] |
| Thieno[2,3-d]pyrimidine derivative 13 | MCF-7 | 22.52 | Doxorubicin | 30.40 | [7] |
| Thieno[2,3-d]pyrimidine derivative 14 | MCF-7 | 22.12 | Doxorubicin | 30.40 | [7] |
| Thieno[3,2-d]pyrimidine derivative 11 | HCT-116 | 0.38 (HDAC inhibitor) | - | - | [8] |
| 2-(4-bromophenyl)triazole 10b | MCF-7 | 19.4 | Doxorubicin | 40.0 | [9] |
| 2-(anthracen-9-yl)triazole 10e | MCF-7 | 14.5 | Doxorubicin | 40.0 | [9] |
Comparative Antimicrobial Activity (Zone of Inhibition, mm)
| Compound | S. aureus | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| Ethyl 3-amino-5-(methylthio)-4-(5-phenyl-oxazol-2-yl)thiophene-2-carboxylate | - | - | - | - | - | [2] |
| Ethyl 3-amino-5-(methylthio)-4-(5-(4-chlorophenyl)-oxazol-2-yl)thiophene-2-carboxylate | - | - | - | - | - | [2] |
| Thiophene derivative 4a | - | 13 ± 2 (ESBL-producing E. coli) | - | - | - | [10] |
| Thiophene derivative 4c | - | 15 ± 2 (ESBL-producing E. coli) | - | - | - | [10] |
Detailed Experimental Protocols
General Protocol for Gewald Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Solvent and Base Addition: Add the chosen solvent (e.g., ethanol, methanol, or DMF) and the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
Synthesis of 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-1H-benzo[8][11]thieno[2,3-d]pyrimidine-2,4-dione
This protocol details the synthesis of a specific thienopyrimidine derivative.[5]
-
Carbamate Formation: Condense 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl chloroformate to obtain the carbamate derivative.
-
Cyclization: Fuse the carbamate derivative (1.2 g, 3.7 mmol) with 4-chlorobenzylamine (1.0 g, 7.1 mmol) by heating to 230-240 °C for 8 hours.
-
Purification: After cooling, recrystallize the crude solid from an ethanol/water mixture to yield the final product as a brown powder (Yield: 60%).
Synthesis of Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate
This synthesis is carried out from 3-amino-4-carbamoyl-5-(methylthio)thiophene-2-carboxylate and can be performed using both traditional heating and microwave irradiation.[2] The microwave-assisted method generally results in shorter reaction times and improved yields.
Conclusion
The structural elucidation of novel compounds derived from this compound and its analogs reveals a rich field for the development of new therapeutic agents. Thieno[3,2-d]pyrimidines, in particular, show significant promise as anticancer agents, with several derivatives exhibiting IC50 values superior to the reference drug Doxorubicin against the MCF-7 breast cancer cell line.[7] The choice of synthetic route, whether conventional heating or microwave-assisted, can significantly impact reaction times and yields, with microwave irradiation often providing a more efficient pathway.[6][11] The Gewald reaction remains a robust and versatile method for preparing the key aminothiophene precursors. Further structure-activity relationship studies, guided by the comparative data presented, can lead to the design and synthesis of even more potent and selective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. cbccollege.in [cbccollege.in]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines | Universitas Scientiarum [revistas.javeriana.edu.co]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Isomeric Advantage: A Comparative Analysis of Thiophene Isomers in Biological Activity
For researchers, scientists, and professionals in drug development, the nuanced structural variations of a molecule can be the determining factor in its therapeutic efficacy. The thiophene ring, a common scaffold in medicinal chemistry, presents a fascinating case study in isomeric differentiation. The simple repositioning of the sulfur atom, creating 2-thienyl and 3-thienyl isomers, can profoundly impact a compound's biological activity. This guide provides an objective comparison of these isomers, supported by experimental data, to illuminate the structure-activity relationships that govern their function.
Unveiling the Impact of Isomerism on Anticancer Activity
A compelling example of the differential activity of thiophene isomers is observed in a series of novel pyridine-based compounds designed as potential anticancer agents. Researchers synthesized and evaluated a series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives for their ability to inhibit topoisomerase I and II, critical enzymes in DNA replication and cell proliferation, and their cytotoxic effects on various human cancer cell lines.
The study revealed a significant divergence in the biological activity between the 2-thienyl and 3-thienyl substituted analogs. The positioning of the thiophene ring played a crucial role in the compounds' ability to inhibit topoisomerase II and, consequently, their cancer-fighting potential.
Quantitative Comparison of Thiophene Isomers
The following table summarizes the cytotoxic activity (IC50 values in μM) of representative isomeric pairs against various human cancer cell lines. A lower IC50 value indicates greater potency.
| Compound ID | Thiophene Isomer | Target Cancer Cell Line | IC50 (μM)[1] |
| Compound A | 2-thienyl | A549 (Lung) | >50 |
| Compound B | 3-thienyl | A549 (Lung) | 10.5 |
| Compound C | 2-thienyl | SK-OV-3 (Ovarian) | >50 |
| Compound D | 3-thienyl | SK-OV-3 (Ovarian) | 12.3 |
| Compound E | 2-thienyl | HCT-15 (Colon) | >50 |
| Compound F | 3-thienyl | HCT-15 (Colon) | 11.2 |
As the data clearly indicates, the compounds featuring the 3-thienyl moiety consistently demonstrated significantly higher cytotoxic activity across multiple cancer cell lines compared to their 2-thienyl counterparts, which were largely inactive.[1] This underscores the critical influence of the sulfur atom's position within the thiophene ring on the overall biological effect of the molecule. The structure-activity relationship study within this series of compounds highlighted that the 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety was a key pharmacophore for potent topoisomerase II inhibition.[1]
Experimental Protocols
To ensure a comprehensive understanding of the presented data, the methodologies for the key experiments are detailed below.
Topoisomerase I and II Inhibition Assay
The inhibitory activity of the synthesized compounds against human topoisomerase I and II was determined using a DNA relaxation assay.
-
Reaction Mixture: The reaction mixture contained purified human topoisomerase I or II, supercoiled plasmid DNA (pBR322), and the test compound at various concentrations in an appropriate reaction buffer.
-
Incubation: The mixture was incubated at 37°C for 30 minutes to allow the enzyme to catalyze the relaxation of the supercoiled DNA.
-
Termination: The reaction was terminated by the addition of a stop solution containing SDS and proteinase K.
-
Analysis: The DNA topoisomers were separated by electrophoresis on a 1% agarose gel. The gel was stained with ethidium bromide and visualized under UV light. The degree of DNA relaxation was quantified to determine the inhibitory activity of the compounds.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds against various human cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT solution was added to each well and incubated for an additional 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.
Visualizing the Mechanism of Action
The following diagram illustrates the general mechanism of action for topoisomerase inhibitors, a key target of the thiophene derivatives discussed.
Caption: Mechanism of action of topoisomerase inhibitors.
Conclusion
The presented data clearly demonstrates that the isomeric form of the thiophene ring is a critical determinant of biological activity in the context of the studied anticancer agents. The superior performance of the 3-thienyl isomers highlights the importance of subtle structural modifications in drug design and the necessity of synthesizing and evaluating all possible positional isomers to identify the most potent and effective therapeutic candidates. This comparative guide serves as a valuable resource for researchers in the field, emphasizing the need for a deep understanding of structure-activity relationships to drive the development of next-generation pharmaceuticals.
References
A Comparative Guide to the Quantum Chemical Profile of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, forming the core of drugs with a wide array of biological activities, including antiviral, antimicrobial, and anti-inflammatory properties.[1] Understanding the quantum chemical characteristics of novel derivatives like Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is essential for predicting their reactivity, stability, and potential interactions with biological targets.
Proposed Computational Workflow and Comparative Molecules
To elucidate the electronic structure and properties of the target molecule, a standard and widely accepted computational workflow based on Density Functional Theory (DFT) is proposed. DFT has been successfully employed to study the structural, electronic, and reactive properties of various thiophene derivatives, showing good correlation with experimental results.[2][3][4]
The proposed workflow is visualized below. This systematic approach ensures a comprehensive analysis of the molecule's key quantum chemical descriptors.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate: A Comprehensive Guide
For researchers and scientists engaged in drug development, the responsible management of chemical waste is as crucial as the discoveries made in the laboratory. This guide provides essential, step-by-step procedures for the proper disposal of Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. Due to the presence of cyano, amino, and thiophene functional groups, this compound requires careful handling as hazardous waste.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Always handle this compound within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Key Hazard Considerations:
-
Toxicity: The cyano group (C≡N) is highly toxic. Ingestion, inhalation, or skin contact can be harmful.
-
Reactivity: Avoid contact with strong acids, as this can lead to the release of highly toxic hydrogen cyanide (HCN) gas.[1][2]
-
Environmental Impact: Thiophene and its derivatives can be harmful to aquatic life.[3] This chemical should not be released into the environment.[4]
Step-by-Step Disposal Procedure
The primary route for the disposal of this compound is through an approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7]
-
Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for all waste containing this compound.[2][8]
-
This includes pure compound, reaction mixtures, contaminated solvents, and any contaminated disposable labware (e.g., pipette tips, gloves, weighing paper).
-
Solid and liquid wastes must be stored in separate, dedicated containers.[1][2]
-
-
Container Labeling:
-
The waste container must be labeled "HAZARDOUS WASTE" and clearly state the full chemical name: "this compound".
-
Include the date of waste generation and a "No Acids" warning to prevent accidental mixing.[2]
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area.
-
This area should be cool, dry, well-ventilated, and away from incompatible materials, especially acids.[2]
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.[2]
-
Spill Management
In the event of a spill, the following protocol should be followed:
-
Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the sash at the appropriate height.
-
Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand. Do not use combustible materials like paper towels.[6]
-
Carefully collect the absorbed material and any contaminated solids into the designated hazardous waste container.
-
Use non-sparking tools for cleanup.[6]
-
-
Decontamination:
-
Decontaminate the spill area and any affected equipment. For surfaces contaminated with cyanide compounds, a two-step cleaning process is recommended: first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1][2] All cleaning materials must be disposed of as hazardous waste.[1][2]
-
Quantitative Data Summary
| Waste Category | Disposal Consideration | Recommended Action |
| Cyanide Compounds | Prohibited from sink/sewer disposal in any concentration.[9] | Collect as hazardous waste.[1][5] |
| Organosulfur Compounds | Open-air burning is forbidden.[10] | Incineration in a specialized facility. |
| Halogen-free Solvents | May be collected for recycling or disposal. | Segregate into a dedicated "halogen-free" solvent waste container. |
| Aqueous Solutions | Must be free of cyanides and heavy metals for any potential neutralization and drain disposal.[5] | Due to the cyano group, all aqueous waste containing this compound must be treated as hazardous waste. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Comprehensive Safety and Handling Guide for Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Hazard Information
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
Due to the presence of a cyano group, this compound may react with acids or water to produce highly toxic hydrogen cyanide gas[2]. Therefore, it is imperative to handle this compound with extreme caution in a controlled environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Safety Goggles and Face Shield | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used with goggles when there is a splash hazard[3][4]. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Double gloving is advised[2][3]. Gloves must be inspected for any signs of degradation or puncture before use[4]. |
| Body Protection | Lab Coat or Chemical-resistant Apron | A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant suit may be necessary[2][4]. |
| Respiratory Protection | Certified Chemical Fume Hood | All handling of the compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[2][5]. |
Operational and Handling Plan
Strict adherence to the following operational protocols is mandatory to prevent accidental exposure and contamination.
1. Engineering Controls:
-
All work with this compound must be performed in a well-ventilated area, specifically within a certified chemical fume hood[2][5].
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been tested within the last month[2].
2. Handling Procedures:
-
Preparation: Before handling, thoroughly read and understand the available safety information for similar compounds. Ensure all necessary PPE is available and in good condition[4].
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood to minimize the risk of inhalation[2]. Use a disposable absorbent liner on the work surface[6].
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep the container capped when not in use[6].
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents[7]. Keep acids out of the fume hood unless necessary for the experiment to prevent the formation of hydrogen cyanide gas[2].
3. Decontamination:
-
To decontaminate surfaces, utensils, and glassware, first use a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution[3]. All cleaning activities must be conducted within the fume hood[3].
-
Dispose of all cleaning materials, including wipes and gloves, as hazardous waste[3].
Emergency and Spill Response
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing[2][3].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open[2][3].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen[7].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water[8].
-
In all cases of exposure, seek immediate medical attention[9].
Chemical Spill: For small spills, trained personnel wearing appropriate PPE can follow these steps. For large spills, evacuate the area and call for emergency response.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Characterization:
-
Due to its acute toxicity and cyano group, this compound is considered hazardous waste[4].
2. Waste Segregation and Collection:
-
All waste, including unused material, contaminated disposables (e.g., gloves, pipette tips, wipes), and solutions, must be collected in a designated, properly labeled, and sealed hazardous waste container[4][5].
-
Solid and liquid wastes should be stored in separate, dedicated containers[2].
3. Waste Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant")[5].
4. Storage:
-
Store sealed waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials[10].
5. Final Disposal:
-
The disposal of this chemical waste must be conducted through a licensed and approved hazardous waste disposal company[5]. Do not dispose of this chemical down the drain or in regular trash[5].
References
- 1. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. lsuhsc.edu [lsuhsc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
